Product packaging for Orellanine(Cat. No.:CAS No. 37338-80-0)

Orellanine

カタログ番号: B1677459
CAS番号: 37338-80-0
分子量: 252.18 g/mol
InChIキー: JGRNMEQUBVRSQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Orellanine is a member of bipyridines.
This compound has been reported in Cortinarius orellanus, Cortinarius speciosissimus, and Cortinarius rubellus with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O6 B1677459 Orellanine CAS No. 37338-80-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRNMEQUBVRSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37338-80-0
Record name 37338-80-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORELLANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Orellanine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Chemical structure of orellanine and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure of Orellanine and Its Analogues

Introduction

This compound is a potent mycotoxin found within several species of mushrooms belonging to the Cortinarius genus, most notably Cortinarius orellanus and Cortinarius rubellus.[1] First identified following a mass poisoning event in Poland in the 1950s, this compound is infamous for its severe and often irreversible nephrotoxicity, characterized by a remarkably long latency period of 2 to 14 days post-ingestion.[1][2] Its unique chemical structure, a bipyridine N-oxide, is central to its toxicological profile and distinguishes it from other common mushroom toxins.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary analogues, orellinine and orelline, intended for researchers, toxicologists, and professionals in drug development. The guide details the physicochemical properties, toxicological data, and key experimental methodologies for the isolation, synthesis, and analysis of these compounds.

Chemical Structure and Properties of this compound

The chemical structure of this compound was elucidated as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide.[1] It is a bipyridine compound structurally related to the herbicides diquat and paraquat.[1] A key feature of this compound is its tautomerism, with the more stable form being the pyridine N-oxide.[1][2] X-ray crystallography has confirmed that in its crystalline state, the two pyridine rings are oriented nearly perpendicular to each other, which confers chirality to the molecule.[1] However, this compound extracted from natural sources is typically a racemic mixture.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound This table summarizes the key chemical and physical properties of this compound. Data is compiled from various sources.[2]

PropertyValue
IUPAC Name3,3′,4,4′-Tetrahydroxy-2,2′-bipyridine-N,N′-dioxide
Molecular FormulaC₁₀H₈N₂O₆
Molar Mass252.182 g·mol⁻¹
CAS Number37338-80-0
AppearanceColorless to white crystalline powder
Boiling Point834.6 °C at 760 mm Hg
Density1.777 g/cm³
pKa (strongest acidic)9.3
SolubilitySoluble in dilute NaOH, NH₄OH, DMSO; slightly soluble in methanol.

This compound Analogues: Orellinine and Orelline

This compound can be converted to its analogues through processes like photochemical degradation. Under UV light, the di-N-oxide this compound is reduced first to the mono-N-oxide, orellinine, and subsequently to the non-toxic dihydroxy bipyridine, orelline.[2][3] This photochemical decomposition is a characteristic feature used in some analytical methods.[2]

Caption: Structures of this compound (I), Orellinine (II), and Orelline (III).

The conversion of this compound is a key aspect of its environmental and biological fate. The process can be triggered by exposure to UV light.[2]

degradation_pathway This compound This compound (Di-N-oxide, Toxic) Orellinine Orellinine (Mono-N-oxide, Toxic) This compound->Orellinine UV light (Reduction) Orelline Orelline (Deoxygenated, Non-toxic) Orellinine->Orelline UV light (Reduction)

Caption: Photochemical degradation pathway of this compound.

Toxicology and Mechanism of Action

The primary target of this compound toxicity is the kidney, specifically the proximal tubular epithelial cells, leading to acute tubular necrosis and interstitial nephritis.[4][5] The precise mechanism of toxicity is not fully elucidated but is believed to involve the generation of oxidative stress.[1] Similar to paraquat, this compound may undergo redox cycling, a process that consumes cellular reducing equivalents like NADPH and generates reactive oxygen species (ROS), leading to cellular damage.[5] Furthermore, this compound has been shown to inhibit the synthesis of proteins, RNA, and DNA, and interfere with the function of several enzymes, including alkaline phosphatase.[1][2][6]

toxicity_mechanism cluster_cell Proximal Tubular Cell This compound This compound Radical This compound Radical This compound->Radical e⁻ (from NADPH) Radical->this compound e⁻ to O₂ ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Damage NADPH NADPH NADP NADP+ NADPH->NADP O2 O₂ O2_radical O₂⁻ (Superoxide) O2->O2_radical O2_radical->ROS

Caption: Proposed redox cycling mechanism for this compound toxicity.

Table 2: Toxicological Data for this compound This table presents key quantitative data on the toxicity of this compound from various experimental studies.

ParameterSpeciesRouteValueReference(s)
LD₅₀MousePO33 mg/kg[2][7]
LD₅₀MouseIP12.5 - 15 mg/kg[2]
LD₅₀Guinea PigIP8 mg/kg[2]
IC₅₀MCF-7 cells-319.2 µg/mL[4]

Table 3: Reported Concentrations of this compound in Biological Samples This table shows the range of this compound concentrations detected in human biological samples following poisoning.

Sample TypeConcentration RangeTime Post-IngestionReference(s)
Plasma6.12 mg/L10 days[8]
Kidney Biopsy35 - 160 µg/mL (or ng/µL)Days to weeks[9]
Kidney Biopsy7 µg / 25 mm³13 days[8]
Kidney Biopsy24 µg / 8 mm³6 months[8]

Experimental Protocols

Isolation from Cortinarius Mushrooms

The following protocol is a generalized method based on procedures described in the literature for extracting and purifying this compound for analytical or experimental use.[7][10]

Materials:

  • Dried Cortinarius orellanus or C. rubellus mushroom tissue

  • 3 M Hydrochloric acid (HCl)

  • Methanol

  • Solid Phase Extraction (SPE) cartridges

  • Centrifuge

  • Magnetic stirrer

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Weigh 15 mg of dried, powdered mushroom sample.

  • Extraction: Add 4 mL of 3 M HCl to the sample. Extract for 3 hours with continuous magnetic stirring at room temperature.

  • Centrifugation: Centrifuge the mixture at 3000 rpm (approx. 1740 x g) for 30 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the acidic supernatant containing the this compound extract.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the this compound fraction using a suitable solvent (e.g., acidified methanol).

  • Concentration: Concentrate the eluent to a final volume of approximately 0.2 mL using a stream of nitrogen gas.

  • Analysis: The concentrated extract is now ready for analysis by HPLC or LC-MS/MS.

Overview of Total Synthesis

The first total synthesis of this compound was reported in 1985, with more efficient methods developed subsequently.[1][5] A common strategy, pioneered by Tiecco et al., involves fewer than 10 steps.[5][11]

synthesis_workflow Start 3-Hydroxypyridine (Starting Material) Protection Protection of Hydroxyl Groups (e.g., Methylation) Start->Protection Coupling Homocoupling Reaction (e.g., Ni or Pd mediated) Protection->Coupling Bipyridine Protected Bipyridine (Tetramethylorelline) Coupling->Bipyridine Deprotection O-Demethylation (Cleavage of protecting groups) Bipyridine->Deprotection Orelline Orelline Deprotection->Orelline Oxidation N-Oxidation (e.g., H₂O₂ or mCPBA) Orelline->Oxidation This compound This compound (Final Product) Oxidation->this compound

Caption: Generalized workflow for the total synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the quantitative analysis of this compound in prepared extracts.[9][10]

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 4 mM ammonium acetate in water, pH adjusted to 1.5 with o-phosphoric acid.

  • Mobile Phase B: Methanol, pH adjusted to 1.5 with o-phosphoric acid.

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 295 nm or 308 nm.

  • Injection Volume: 50 µL.

  • Gradient Elution: A gradient program is used to achieve optimal separation, typically starting with a high percentage of aqueous mobile phase and ramping up the organic phase.

    • Example Gradient: Start at 5-10% B, increase to 90-95% B over 15 minutes, hold, and then return to initial conditions.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.

  • Sample Injection: Inject the prepared sample extract (from section 5.1) and the standards into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Confirmation by LC-MS/MS is recommended for definitive identification.[10]

Conclusion

This compound remains a molecule of significant interest due to its unique structure and potent, selective nephrotoxicity. Understanding its chemical properties and those of its analogues is crucial for the diagnosis and management of Cortinarius mushroom poisoning. The methodologies for its isolation, synthesis, and analysis are well-established, providing a solid foundation for further research. Future investigations may focus on elucidating the precise molecular mechanisms of its toxicity, developing specific antidotes, and exploring its potential therapeutic applications, such as in targeted cancer therapy, where its cell-specific toxicity could be harnessed.[5][11]

References

Orellanine: A Comprehensive Technical Guide on its Physical, Chemical, and Toxicological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin produced by several species of mushrooms belonging to the Cortinarius genus.[1][2] Accidental ingestion of these mushrooms can lead to severe, often irreversible, kidney damage, with a characteristic long latency period before the onset of symptoms.[3][4] This unique toxicity profile has made this compound a subject of significant scientific interest, not only for its toxicological implications but also for its potential therapeutic applications, particularly in the context of renal cell carcinoma.[5][6] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and the study of its effects, and a summary of the current understanding of the signaling pathways involved in its toxicity.

Physical and Chemical Properties of this compound

This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a bipyridine N-oxide with a molecular formula of C₁₀H₈N₂O₆ and a molar mass of approximately 252.18 g/mol .[5][7] It exists as a colorless to white crystalline powder and is odorless.[7] The molecule can exist in two tautomeric forms, with the N-oxide form being the more stable.[7][8]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₀H₈N₂O₆[1]
Molar Mass 252.17 g/mol [1]
Appearance Colorless, fine crystalline compound[1][9]
Density 1.777 g/cm³[1]
Boiling Point 834.6 °C at 760 mm Hg[1]
pKa (strongest acidic) 9.3[1]
pKa (strongest basic) -3[1][10]
logP -0.53 to 1.2[1][10]
Solubility Practically insoluble in most organic solvents and water. Soluble in dilute sodium hydroxide, ammonium hydroxide, and dimethyl sulfoxide. Slightly soluble in methanol.[1][11][12]
Stability Stable at 150–160 °C. Decomposes slowly above this temperature and under ultraviolet (UV) light. Explosive degradation occurs at temperatures over 267 °C. Stable for many years in the intact mushroom. Cooking, freezing, and drying do not significantly reduce its content.[1][9][11][13]

This compound is known to degrade into less toxic or non-toxic compounds. Under UV light or with heat, it can be reduced to orellinine (the mono-N-oxide) and then to the non-toxic orelline.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and toxicological assessment of this compound.

Extraction of this compound from Cortinarius Mushrooms

This protocol is adapted from methodologies described for the extraction of this compound for analytical purposes.[14][15]

Materials:

  • Dried Cortinarius mushroom tissue

  • Methanol

  • 3 M Hydrochloric acid (HCl)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Grind the dried mushroom tissue into a fine powder.

  • Weigh approximately 0.1 g of the powdered mushroom tissue.

  • Add 4 mL of an extraction solvent consisting of methanol and 3 M HCl (10:1, v/v).

  • Vortex the mixture vigorously for 5 minutes at 2500 rpm.

  • Sonicate the mixture for 20 minutes at room temperature.

  • Centrifuge the mixture at 3000 rpm (approximately 1744 x g) for 30 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • The resulting extract is now ready for analysis by HPLC or LC-MS/MS.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound based on published methods.[9][16][17]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 4 mM ammonium acetate aqueous solution, adjusted to pH 1.5 with o-phosphoric acid.

  • Mobile Phase B: Methanol, adjusted to pH 1.5 with o-phosphoric acid.

  • This compound standard for calibration curve.

Procedure:

  • Prepare a series of this compound standards in the mobile phase to construct a calibration curve (e.g., 0.25 µg/mL to 2.5 µg/mL).[17]

  • Set the HPLC system with the following gradient elution program:

    • 0-2.0 min: 98% A, 2% B

    • 2.0-4.0 min: 15% A, 85% B

    • 4.0-20.0 min: 15% A, 85% B[16]

  • Set the flow rate to 0.3 mL/min.[9]

  • Set the injection volume to 50 µL.[16]

  • Set the UV detector to a wavelength of 308 nm for this compound detection.[9]

  • Inject the prepared standards and samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the detection and quantification of this compound.[10][14][18]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

Reagents:

  • Mobile phases as described for HPLC.

  • This compound standard.

Procedure:

  • Liquid Chromatography: Employ the same HPLC conditions as described above to achieve chromatographic separation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be used.[14][19]

    • Monitor the following parent-to-daughter ion transitions for this compound: 253 > 163, 253 > 191, 253 > 219, and 253 > 236.[17]

    • Optimize other MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

  • Quantification: Use a calibration curve prepared from this compound standards to quantify the toxin in the samples. The limit of detection for this method can be as low as 20 ng/g in tissue.[9]

This compound-Induced Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on cultured cells, such as human primary renal tubular proximal epithelial cells (RPTEC).[1]

Materials:

  • Cultured cells (e.g., RPTEC)

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).

Signaling Pathways of this compound Toxicity

The precise molecular mechanisms of this compound toxicity are still under investigation, but several key pathways have been implicated. The primary target of this compound is the renal proximal tubule.[3][5]

Oxidative Stress Pathway

A major proposed mechanism of this compound's toxicity is the induction of oxidative stress.[7][12][20] this compound can chelate metal ions, leading to the generation of reactive oxygen species (ROS).[3] It can also be oxidized by peroxidases to form a semiquinone radical, which can then participate in redox cycling, further contributing to ROS production and the depletion of cellular antioxidants like glutathione and ascorbic acid.[3][13] This oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

Orellanine_Oxidative_Stress_Pathway This compound This compound Semiquinone Ortho-semiquinone Radical This compound->Semiquinone Oxidation Peroxidases Peroxidases (e.g., HRP) ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Redox Cycling Antioxidants Cellular Antioxidants (GSH, Ascorbate) Semiquinone->Antioxidants Depletion CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellularDamage Induces

This compound-induced oxidative stress pathway.
Apoptosis Pathway

This compound has been shown to induce programmed cell death (apoptosis) in renal cells.[5] This process involves the activation of key signaling molecules such as p53 and caspases.[5][21] this compound treatment leads to an increase in phosphorylated p53, a tumor suppressor protein that can trigger apoptosis.[5] Both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways are activated, converging on the executioner caspase-3, which ultimately leads to cell death.[21]

Orellanine_Apoptosis_Pathway This compound This compound p53 p53 (phosphorylated) This compound->p53 Activates Caspase8 Caspase-8 (Extrinsic Pathway) This compound->Caspase8 Activates Caspase9 Caspase-9 (Intrinsic Pathway) This compound->Caspase9 Activates p53->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Orellanine_Inhibition_Workflow cluster_result This compound This compound ProteinSynth Protein Synthesis This compound->ProteinSynth Inhibits RNASynth RNA Synthesis This compound->RNASynth Inhibits DNASynth DNA Synthesis This compound->DNASynth Inhibits AlkPhos Alkaline Phosphatase This compound->AlkPhos Inhibits (Non-competitive) CellDeath Cell Death

References

Orellanine In Vivo Toxicokinetics and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of the Cortinarius mushroom genus.[1][2] Its ingestion can lead to severe, often irreversible, renal failure, characterized by a long latency period of 2 to 21 days before the onset of symptoms.[3][4] The primary target of this compound's toxicity is the proximal tubular epithelium of the kidneys.[1][5] Despite its toxicity, the specific action on these cells has garnered interest in its potential therapeutic use against metastatic renal cancer, which originates from the same cell type.[1][5] A thorough understanding of its toxicokinetics and metabolism is crucial for both managing poisonings and exploring its therapeutic potential. This guide provides an in-depth overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Toxicokinetic Data

The in vivo toxicokinetics of this compound have been primarily investigated in rodent models. The following tables summarize the key quantitative parameters from a pivotal study in rats, which provides the most comprehensive dataset to date.

Table 1: this compound Pharmacokinetic Parameters in Rats with Varying Renal Function
ParameterIntact Renal FunctionLigated KidneysLigated Kidneys with Dialysis
Half-life (t½) (min) 109 ± 6[1][6]756 ± 98[1][6]238 ± 28[1][6]
Initial Concentration (C₀) (nmol/L) 2115 ± 342[1]3028 ± 610[1]2521 ± 149[1]
Elimination Rate Constant (kₑ) (min⁻¹) 0.0064[1]0.0009[1]0.0029[1]
Data from Najar et al. (2018) following a single intravenous injection of 5 mg/kg this compound in rats.[1][6]
Table 2: this compound Concentration in Mouse Kidney Tissue
Time Post-ExposureThis compound Concentration (µg/g)
2 hours 97 ± 51[7]
96 hours 17 ± 1[7]
Data from a study in mice following a single subcutaneous injection of this compound.[7][8]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Details on the oral absorption of this compound are limited. However, numerous poisoning cases in humans after ingestion of Cortinarius mushrooms confirm its absorption from the gastrointestinal tract.[2][4]

Distribution

Following absorption, this compound is distributed throughout the body, with a pronounced accumulation in the kidneys.[1][9]

  • Organ Distribution: Studies using radiolabeled this compound in rats have shown that the highest concentrations of the toxin are found in the kidney cortex and the bladder at all investigated time points.[1][6] Outside of the urinary system, the liver and spleen have also been shown to accumulate this compound.[5]

  • Cellular Uptake: this compound selectively targets the proximal tubular cells of the kidney.[5] The exact mechanism of this selective uptake is not fully understood but is suggested to occur via an active, sodium-independent transporter.[5]

  • Tissue Retention: There are conflicting reports regarding the retention of this compound in tissues. Some human case studies have reported the detection of this compound in renal biopsies up to six months after the initial poisoning.[3][10] However, a study in mice showed an 82% reduction in kidney this compound concentration over 96 hours.[7]

Metabolism

The in vivo metabolism of this compound is not fully elucidated, but evidence suggests the formation of several metabolites.

  • Metabolite Formation: Studies in rats have detected a cluster of this compound metabolites in plasma with shorter retention times than the parent compound during LC-MS analysis.[1][5] The intensity of the peaks corresponding to these metabolites increases over time as the this compound signal diminishes, indicating a precursor-product relationship.[1][11]

  • Proposed Metabolites: It is hypothesized that these metabolites are this compound glucosides or glucuronides.[5][12] In some Cortinarius mushroom species, this compound exists primarily as a 4,4'-diglucoside.[5][13] It is plausible that similar conjugation reactions occur in vivo.

  • Metabolic Activation: There is evidence to suggest that this compound may undergo metabolic activation. An early study demonstrated that this compound only inhibited protein synthesis after exposure to liver microsomes.[2][13]

Excretion

The primary route of elimination for this compound is through the kidneys.

  • Renal Excretion: this compound is almost exclusively eliminated by the kidneys, primarily through glomerular filtration.[1][12][14] In rats with intact renal function, detectable levels of this compound were excreted in the urine only during the first 24 hours after administration.[4][14]

  • Impact of Renal Function: The critical role of the kidneys in this compound elimination is highlighted by the significantly prolonged half-life in rats with ligated renal arteries (756 minutes) compared to those with intact renal function (109 minutes).[1][6]

  • Dialysis: Peritoneal dialysis has been shown to significantly enhance the elimination of this compound, reducing its half-life in rats with ligated kidneys from 756 minutes to 238 minutes.[1][6]

Experimental Protocols

Pharmacokinetic Study in Rats (Najar et al., 2018)
  • Animal Model: Male Wistar and Sprague-Dawley rats were used.[1][6]

  • Study Groups:

    • Intact renal function (control).[1][6]

    • Bilateral renal artery ligation to induce anuria.[1][6]

    • Bilateral renal artery ligation with subsequent peritoneal dialysis.[1][6]

  • Dosing: A single intravenous injection of 5 mg/kg this compound (unlabeled and ³H-labeled) was administered.[1][6]

  • Sample Collection: Blood samples were collected at various time points.[1]

  • Analytical Methods:

    • LC-MS/MS: Plasma concentrations of this compound were quantified using liquid chromatography-tandem mass spectrometry.[1]

    • β-Scintillation: Plasma samples containing ³H-labeled this compound were analyzed by β-scintillation to measure total radioactivity (this compound and its metabolites).[1]

    • Radioluminography: Whole-body radioluminography was used to visualize the distribution of ³H-labeled this compound in different organs.[1]

Tissue Analysis in Mice
  • Animal Model: Mice were administered this compound via subcutaneous injection.[7]

  • Sample Collection: Kidney tissue was collected at 2 hours and 96 hours post-exposure.[7]

  • Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify the concentration of this compound in kidney tissue.[7][8]

Visualizations

Proposed Metabolic Pathway of this compound

Orellanine_Metabolism This compound This compound Metabolites This compound Glucosides/ Glucuronides This compound->Metabolites Metabolism (e.g., Glucuronidation) Excretion Renal Excretion This compound->Excretion Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound in vivo.

Experimental Workflow for this compound Pharmacokinetic Studies

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Animal Model (e.g., Rat) Dosing This compound Administration (e.g., IV injection) Animal_Model->Dosing Sampling Blood Sample Collection (Time course) Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Analysis LC-MS/MS or β-Scintillation Plasma_Separation->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis Result Result Data_Analysis->Result Pharmacokinetic Parameters (t½, C₀, kₑ)

Caption: General experimental workflow for in vivo pharmacokinetic studies of this compound.

Conclusion

The in vivo toxicokinetics of this compound are characterized by rapid distribution to the kidneys and elimination primarily through glomerular filtration. The kidneys play a paramount role in its clearance, and any impairment of renal function leads to a significant increase in its half-life. Evidence suggests that this compound is metabolized, likely through conjugation to form glucosides or glucuronides. A comprehensive understanding of these metabolic pathways and the toxicological profile of the metabolites is an essential area for future research. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in toxicology and drug development, aiding in the risk assessment of this compound poisoning and the exploration of its therapeutic applications.

References

The Enigmatic Gateway: A Technical Guide to the Cellular Uptake and Transport of Orellanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine, a potent nephrotoxin produced by several species of Cortinarius mushrooms, presents a fascinating case of cellular specificity. Its toxicity is almost exclusively directed towards the proximal tubular epithelial cells of the kidney, leading to severe renal failure. This remarkable selectivity has not only posed a clinical challenge in cases of mushroom poisoning but has also opened a promising avenue for targeted cancer therapy, particularly for clear cell renal cell carcinoma (ccRCC), which originates from these very cells.[1][2][3][4][5] Understanding the precise mechanisms by which this compound enters and accumulates in these specific cells is paramount for both mitigating its toxicity and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Prevailing Hypothesis: A Transporter-Mediated Entry

The highly selective nature of this compound's cytotoxicity strongly points towards a carrier-mediated transport system rather than passive diffusion.[3] While the exact transporter protein remains to be definitively identified, the prevailing hypothesis is the involvement of a specific, sodium-independent transporter located on the plasma membrane of proximal tubular cells.[3] This hypothesis is supported by the toxin's ability to accumulate in these cells against a concentration gradient, a hallmark of active transport. The lack of significant toxicity in other cell types suggests the absence or low expression of this putative transporter elsewhere in the body.[2][4] There is currently no substantial evidence to suggest that endocytosis plays a significant role in the primary uptake of this compound.

Quantitative Insights into this compound's Cellular Effects and Accumulation

While direct kinetic data for this compound transport (such as K_m and V_max) are not yet available in the literature, several studies have provided valuable quantitative data on its cytotoxic effects and tissue accumulation. These data offer indirect insights into the efficiency of its uptake and retention in target cells.

Table 1: Cytotoxicity of this compound in Renal Cells

Cell TypeAssay TypeParameterValueReference
Human Tubular Epithelial Cells (HTEC)ViabilityED_504.1 ± 1.2 µg/ml[4]
Human Primary Renal Tubular Proximal Epithelial Cells (RPTEC)CytotoxicityIC_50319.2 µg/ml[6]
Clear Cell Renal Cell Carcinoma (ccRCC) cell linesViabilityED_50Low micromolar concentrations[3][7]

Table 2: this compound Concentration in Kidney Tissue (Mouse Model)

Time Post-ExposureThis compound Concentration (µg/g of kidney tissue)Reference
2 hours97 ± 51[8][9]
96 hours17 ± 1[8][9]

Table 3: this compound Concentration in Human Biological Samples (Case Reports)

Sample TypeTime After IngestionThis compound ConcentrationReference
Plasma10 days6.12 mg/L[1]
Renal Biopsy 113 days7 µg / 25 mm³[1]
Renal Biopsy 26 months24 µg / 8 mm³[1]

Proposed Experimental Protocol for Studying this compound Uptake in a Renal Cell Line

The following protocol is a synthesized methodology based on standard practices for studying solute carrier transporters and analytical techniques reported for this compound. This protocol is designed for an in vitro uptake assay using a relevant renal cell line, such as human kidney 2 (HK-2) cells or a primary culture of human renal proximal tubule epithelial cells.

Materials
  • Cell Line: Human Kidney 2 (HK-2) cells (or other suitable renal proximal tubule cell line).

  • Culture Medium: Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH 7.4.

  • This compound: Purified this compound standard.

  • Radiolabeled this compound (Optional but Recommended): [³H]-orellanine for sensitive detection.

  • Inhibitors (for mechanistic studies): A panel of known inhibitors for various transporter families (e.g., OCTs, OATs).

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or similar.

  • Analytical Equipment: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or a liquid scintillation counter (if using radiolabeled this compound).

Experimental Procedure
  • Cell Culture: Culture HK-2 cells in T75 flasks until they reach 80-90% confluency. Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and form a monolayer for 48 hours.

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Add the transport buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to initiate the uptake. For time-dependency studies, use a single concentration and vary the incubation time (e.g., 1, 5, 15, 30, 60 minutes).

    • To investigate the involvement of specific transporters, pre-incubate the cells with known transporter inhibitors for 15-30 minutes before adding the this compound solution.

    • To terminate the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold transport buffer.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding lysis buffer to each well and incubating on ice for 30 minutes.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization of uptake data.

  • Quantification of this compound:

    • HPLC-MS Analysis: Analyze the supernatant for this compound concentration using a validated HPLC-MS method. The mobile phase typically consists of an aqueous solution with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Scintillation Counting: If using radiolabeled this compound, add the cell lysate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Express the uptake of this compound as the amount of this compound per milligram of total cell protein (e.g., pmol/mg protein).

    • For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

    • For inhibition studies, compare the uptake of this compound in the presence and absence of inhibitors to determine the IC_50 values of the inhibitors.

Visualizing the Cellular Journey and Experimental Design

Hypothesized Cellular Uptake Pathway of this compound

The following diagram illustrates the proposed transporter-mediated uptake of this compound into a renal proximal tubule cell.

G Hypothesized this compound Uptake Pathway cluster_extracellular Extracellular Space / Tubular Lumen cluster_cell Renal Proximal Tubule Cell Orellanine_ext This compound Transporter Putative this compound Transporter Orellanine_ext->Transporter Membrane Plasma Membrane Orellanine_int Intracellular this compound Transporter->Orellanine_int Toxicity Cellular Toxicity (Inhibition of protein synthesis, etc.) Orellanine_int->Toxicity

Caption: Proposed transporter-mediated uptake of this compound.

Experimental Workflow for this compound Uptake Assay

This diagram outlines the key steps in the proposed experimental protocol for studying this compound uptake.

G Experimental Workflow for this compound Uptake Assay Start Start Cell_Culture Culture Renal Cells in 24-well plates Start->Cell_Culture Wash1 Wash cells with Transport Buffer Cell_Culture->Wash1 Incubate Incubate with this compound (± Inhibitors) Wash1->Incubate Wash2 Wash cells with ice-cold buffer Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Quantify Quantify this compound (HPLC-MS or Scintillation) Lyse->Quantify Analyze Data Analysis (Kinetics, Inhibition) Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro this compound uptake assay.

Logical Relationship of this compound Transport and Toxicity

This diagram illustrates the logical flow from cellular uptake to the manifestation of this compound-induced toxicity.

G Logical Flow of this compound Transport and Toxicity Uptake Specific Transporter-Mediated Uptake into Proximal Tubule Cells Accumulation Intracellular Accumulation of this compound Uptake->Accumulation Metabolic_Activation Potential Metabolic Activation (Hypothesized) Accumulation->Metabolic_Activation Molecular_Target Interaction with Molecular Targets Accumulation->Molecular_Target Metabolic_Activation->Molecular_Target Cellular_Dysfunction Cellular Dysfunction (e.g., Inhibition of Protein Synthesis) Molecular_Target->Cellular_Dysfunction Toxicity Nephrotoxicity Cellular_Dysfunction->Toxicity

Caption: From uptake to toxicity: a logical pathway.

Future Directions and Unanswered Questions

The study of this compound's cellular transport is a field ripe for discovery. Several key questions remain unanswered:

  • What is the identity of the putative this compound transporter? The identification and characterization of this transporter are crucial next steps. This could be achieved through techniques such as expression cloning, proteomic analysis of renal cell membranes, or screening of known solute carrier (SLC) transporter families.

  • What are the precise kinetics of this compound transport? Determining the K_m and V_max will provide a quantitative measure of the transporter's affinity and capacity, which is essential for predictive modeling of this compound's disposition and toxicity.

  • Is this compound a substrate for any known drug transporters? Investigating interactions with transporters like the organic cation transporters (OCTs) and organic anion transporters (OATs) could reveal potential drug-orellanine interactions and provide clues to the identity of its primary transporter.

  • What is the mechanism of this compound efflux from renal cells? Understanding how this compound is removed from cells could offer strategies for enhancing its clearance in cases of poisoning.

Conclusion

The cellular uptake of this compound is a highly specific, transporter-mediated process that is central to its nephrotoxicity and its potential as an anti-cancer agent. While significant progress has been made in understanding its toxicological profile and in developing analytical methods for its detection, the molecular machinery governing its entry into renal cells remains an enigma. The experimental approaches and data presented in this guide provide a foundation for future research aimed at unraveling the secrets of this enigmatic gateway, which could ultimately lead to the development of effective antidotes for this compound poisoning and novel, highly targeted therapies for renal cell carcinoma.

References

Orellanine-induced oxidative stress pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Orellanine-Induced Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent mycotoxin produced by several mushroom species within the Cortinarius genus, most notably Cortinarius orellanus and Cortinarius rubellus.[1][2] Structurally, it is a bipyridine N-oxide, a chemical composition that shares similarities with the herbicides diquat and paraquat.[1][3] Ingestion of this compound-containing mushrooms leads to a unique and severe nephrotoxicity, characterized by an unusually long latency period of 2 to 14 days before the onset of symptoms.[1] The primary target of this compound toxicity is the renal system, specifically the proximal tubular epithelial cells, where it accumulates and induces acute interstitial nephritis and tubular damage, often progressing to end-stage renal failure.[2][4][5]

The central mechanism underpinning this compound's cytotoxicity is the induction of overwhelming oxidative stress.[4][6] This guide provides a detailed examination of the molecular pathways involved in this compound-induced oxidative stress, presents quantitative toxicological data, outlines key experimental protocols for studying its effects, and visualizes the core signaling cascades.

Core Mechanism: Oxidative Stress Induction

The toxicity of this compound is not immediate but is believed to result from its metabolic activation and subsequent redox cycling within the renal cells. This process initiates a cascade of events leading to severe cellular damage.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

This compound's structure, particularly its catechol moieties and N-oxide groups, is crucial for its toxic activity.[7][8] Unlike the herbicides diquat and paraquat, which primarily undergo reduction, this compound can undergo one- and two-electron oxidations.[8][9] A key step in its activation is the one-electron oxidation by enzymatic systems, such as peroxidases, at physiological pH.[7][10] This reaction converts this compound into a highly reactive ortho-semiquinone radical intermediate.[7][8][10]

This radical can then participate in redox cycling, a process that generates harmful reactive oxygen species (ROS), including superoxide (O₂⁻) and peroxide ions.[1] The presence of catechol groups also allows for the chelation of metal ions like iron, which can further catalyze the generation of ROS.[8][9]

G This compound This compound semiquinone Ortho-semiquinone Radical This compound->semiquinone One-electron oxidation peroxidases Peroxidases (e.g., HRP) peroxidases->semiquinone ros Reactive Oxygen Species (ROS) (Superoxide, Peroxide) semiquinone->ros Redox Cycling gssg GSSG semiquinone->gssg Depletes ascorbyl Ascorbyl Radical semiquinone->ascorbyl Depletes damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ros->damage gsh Glutathione (GSH) gsh->gssg ascorbate Ascorbic Acid ascorbate->ascorbyl

Caption: this compound redox cycling and ROS generation pathway.
Depletion of Cellular Antioxidants

The generated ortho-semiquinone radical actively depletes the cell's primary non-enzymatic antioxidant defenses. It has been demonstrated in vitro that the radical abstracts hydrogen from glutathione (GSH) and ascorbic acid (vitamin C), converting them into their respective radical forms (glutathionyl and ascorbyl radicals).[7][11] This leads to a significant depletion of the cellular antioxidant pool, rendering the cells highly susceptible to oxidative damage.[7][10]

Suppression of Antioxidant Defense Enzymes

A critical and compounding aspect of this compound's toxicity is its ability to actively suppress the cell's enzymatic antioxidant defense system. Studies in rat models have shown that this compound administration leads to a strong decrease in the renal mRNA expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase.[4][11] This virtual shutdown of the primary defense mechanism against ROS, occurring simultaneously with increased ROS production, creates a state of unchecked oxidative stress that rapidly overwhelms the cell.[4][6]

Downstream Signaling: Apoptosis Induction

The massive oxidative stress induced by this compound triggers programmed cell death, or apoptosis, in renal tubular cells.[5][12]

Studies on clear cell renal cell carcinoma (ccRCC) cell lines, which originate from proximal tubular cells, have elucidated the apoptotic pathways involved. This compound treatment leads to a time-dependent increase in apoptosis and necrosis.[5] This process involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[13] Key events include:

  • Phosphorylation of p53: A crucial tumor suppressor and regulator of apoptosis.[13]

  • Activation of Initiator Caspases: Increased activity of both caspase-8 (a key player in the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[13]

  • Activation of Executioner Caspase: Both pathways converge on and activate caspase-3, the primary executioner caspase that cleaves cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[13]

G This compound This compound stress Severe Oxidative Stress (ROS Generation, Antioxidant Depletion) This compound->stress p53 Phosphorylated p53 ↑ stress->p53 extrinsic Extrinsic Pathway stress->extrinsic intrinsic Intrinsic Pathway stress->intrinsic p53->intrinsic cas8 Caspase-8 Activation ↑ extrinsic->cas8 cas9 Caspase-9 Activation ↑ intrinsic->cas9 cas3 Cleaved Caspase-3 ↑ cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced apoptotic signaling cascade.

Quantitative Toxicological Data

The toxicity of this compound varies between species. Humans are considered to be more sensitive than rodents.[14]

Table 1: Toxicological Parameters of this compound

Parameter Species/Cell Line Route/Condition Value Reference(s)
LD₅₀ Mouse Intraperitoneal 12 - 20 mg/kg [1]
LD₅₀ Rat (Male, Wistar) Intraperitoneal 1430 mg/kg (24h) [15]
LD₅₀ Rat (Male, Sprague Dawley) Oral (C. orellanus) 967 mg/kg [11]

| IC₅₀ | MCF-7 Cells | In vitro | 319.2 µg/mL |[12] |

Table 2: this compound Concentrations in Experimental Models

Species Tissue Time Post-Exposure Concentration (Mean ± SD) Reference(s)
Mouse Kidney 2 hours 97 ± 51 µg/g [16]
Mouse Kidney 96 hours 17 ± 1 µg/g [16]
Human Renal Biopsy 13 days 7 µg / 25 mm³ [16][17]

| Human | Renal Biopsy | 6 months | 24 µg / 8 mm³ |[16][17] |

Experimental Protocols

Investigating this compound's mechanisms requires a multi-faceted approach combining in vivo and in vitro models.

In Vivo Model of this compound Nephrotoxicity

This protocol describes a general workflow for inducing and assessing this compound toxicity in a rat model, based on methodologies from published studies.[4]

  • Animal Model: Male Sprague-Dawley rats (approx. 100 g body weight).

  • Toxin Administration: Purified this compound is dissolved in an appropriate vehicle and administered via intraperitoneal (i.p.) injection. Doses can range from 0 to 5 mg/kg body weight to establish a dose-response relationship.[4]

  • Study Duration: Animals are monitored for one week, as the toxic effects have a significant latency.[4]

  • Endpoint Analysis:

    • Renal Function: Glomerular Filtration Rate (GFR) is determined using the ⁵¹Cr-EDTA clearance method.[4]

    • Oxidative Stress Markers:

      • Ascorbyl Radicals: Venous blood is analyzed using Electron Spin Resonance (ESR) spectroscopy to directly measure ascorbyl radical levels.[4]

      • Protein Damage: Oxidative protein damage in renal tissue is evaluated immunohistochemically.[4]

    • Gene Expression: Renal tissue is harvested, RNA is extracted, and Reverse Transcription PCR (RT-PCR) is used to analyze mRNA expression levels of genes related to oxidative stress (e.g., SOD, catalase, GPx) and inflammation (e.g., cytokines).[4]

G start Start: Sprague-Dawley Rats admin This compound Administration (i.p. injection, 0-5 mg/kg) start->admin wait Incubation Period (1 Week) admin->wait collect Sample Collection (Blood & Kidney Tissue) wait->collect analysis Multi-parametric Analysis collect->analysis gfr Renal Function (GFR) (⁵¹Cr-EDTA clearance) analysis->gfr esr Oxidative Stress (Blood) (ESR for Ascorbyl Radicals) analysis->esr ihc Protein Damage (Kidney) (Immunohistochemistry) analysis->ihc rtpcr Gene Expression (Kidney) (RT-PCR for antioxidant enzymes) analysis->rtpcr end End: Data Interpretation gfr->end esr->end ihc->end rtpcr->end

Caption: Experimental workflow for an in vivo this compound toxicity study.
Measurement of Oxidative Stress Markers

  • Lipid Peroxidation (TBARS Assay): Malondialdehyde (MDA), an end-product of lipid peroxidation, is a commonly used marker.[18]

    • Homogenize tissue samples in a suitable buffer on ice.

    • Centrifuge the homogenate to pellet debris.

    • Mix the supernatant with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

    • Incubate the mixture at 95°C for 60 minutes to allow the MDA-TBA adduct to form.

    • Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product (typically at ~532 nm).

    • Quantify MDA levels using a standard curve prepared with an MDA standard.

  • Protein Carbonyl Content: Measures oxidative damage to proteins.[18]

    • Treat protein extracts from tissue or cell lysates with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product.

    • Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

    • Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture.

    • Resuspend the final pellet in a strong denaturing agent (e.g., 6M guanidine hydrochloride).

    • Measure the absorbance of the DNP hydrazone at ~375 nm.

    • Calculate the carbonyl content relative to the total protein concentration.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Culture cells (e.g., primary renal tubular cells or ccRCC cell lines) and treat with various concentrations of this compound for a specified time (e.g., 24-72 hours).[12]

  • Harvest cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry without delay.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantification of this compound in Tissues by HPLC

This protocol is for the quantitative analysis of this compound in kidney tissue.[16]

  • Sample Preparation: Homogenize a known weight of kidney tissue in an extraction solvent (e.g., acidified methanol).

  • Extraction: Vortex and sonicate the sample, then centrifuge to pellet solids.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an appropriate SPE cartridge to remove interfering substances. Elute the this compound from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) is typically used to prevent ionization of the catechol groups.[8]

    • Detection: UV detector.

    • Quantification: Calculate the concentration based on a standard curve prepared from fortified tissue samples. The limit of quantitation (LOQ) for this method can be around 10 µg/g.[16]

  • Confirmation (LC-MS/MS): For definitive confirmation, especially in forensic or diagnostic cases, LC-MS/MS is used. It offers higher sensitivity (LOD ~20 ng/g) and specificity by detecting specific parent-daughter ion transitions.[16]

Conclusion

This compound exerts its profound nephrotoxicity through a dual-pronged assault on cellular redox homeostasis. It not only initiates the production of reactive oxygen species through redox cycling but also systematically dismantles the cell's primary antioxidant defenses, both enzymatic and non-enzymatic. This unchecked oxidative stress culminates in the activation of apoptotic pathways, leading to the death of renal proximal tubular cells. The detailed understanding of these pathways, facilitated by the experimental protocols outlined herein, is critical for developing potential therapeutic interventions for Cortinarius mushroom poisoning and for exploring the targeted cytotoxic potential of this compound in fields such as oncology, particularly for cancers of renal origin.[5][8]

References

An In-Depth Technical Guide on the Early Signs and Symptoms of Orellanine Poisoning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin produced by several species of mushrooms belonging to the genus Cortinarius. Poisoning by this compound is characterized by a dangerously long latent period, often leading to a misdiagnosis or delayed treatment, which can result in severe kidney damage and, in some cases, death. This technical guide provides a comprehensive overview of the early signs and symptoms of this compound poisoning, supported by quantitative data, detailed experimental protocols, and visualizations of the toxicological pathways.

Early Signs and Symptoms of this compound Poisoning

This compound poisoning presents with a characteristic biphasic clinical course. The initial symptoms are often non-specific and flu-like, followed by a period of apparent recovery before the onset of severe renal manifestations.

Phase 1: Gastrointestinal Phase

The first symptoms of this compound poisoning typically appear after a long latency period, ranging from 2 to 14 days after ingestion.[1][2] The duration of this latent period is inversely related to the amount of toxin ingested.[1] These initial symptoms are primarily gastrointestinal and can be easily mistaken for a common illness.[1][3]

Common early symptoms include:

  • Nausea[1][4]

  • Vomiting[1][4]

  • Diarrhea[4]

  • Stomach pains or abdominal cramps[1]

  • Headache[1][4]

  • Myalgia (muscle pain)[1]

  • Anorexia (loss of appetite)[5]

  • Asthenia (weakness)[5]

  • Chills[5]

Phase 2: Renal Phase

Following the initial gastrointestinal symptoms, there may be a brief period of improvement. However, this is then followed by the onset of symptoms indicative of acute renal failure. This phase typically begins 3 to 20 days after ingestion.[6]

Early renal symptoms include:

  • Intense thirst (polydipsia)[1][5]

  • Frequent urination (polyuria)[1][5]

  • Pain in the kidney area (flank pain)[1][5]

  • Decreased or absent urine output (oliguria or anuria)[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound toxicity.

Table 1: Onset of Symptoms in this compound Poisoning

Symptom CategoryOnset Period (after ingestion)References
Gastrointestinal2 to 14 days[1][2]
Renal3 to 20 days[6]

Table 2: Lethal Dose (LD50) of this compound in Animal Models

AnimalRoute of AdministrationLD50 (mg/kg)References
MouseIntraperitoneal (i.p.)12.5 - 20[8][9]
MouseOral (p.o.)33 - 90[9][10]
RatOral (p.o.)967[5]

Table 3: this compound Concentrations in Human Biological Samples from Case Studies

SampleTime After IngestionConcentrationReferences
Plasma10 days6.12 mg/L[11]
Renal Biopsy13 days7 µg / 25 mm³[11]
Renal Biopsy6 months24 µg / 8 mm³[11]
Renal Biopsya few days apart35 - 160 ng/µL[12]

Signaling Pathways in this compound Toxicity

The precise molecular mechanisms of this compound-induced nephrotoxicity are still under investigation. However, current research points to two primary pathways: the induction of oxidative stress and the inhibition of protein synthesis.

This compound-Induced Oxidative Stress

This compound's structure, a bipyridine N-oxide, is similar to the herbicides paraquat and diquat, suggesting a potential for redox cycling.[7] This process can lead to the generation of reactive oxygen species (ROS), causing significant cellular damage.

Orellanine_Oxidative_Stress This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

This compound-induced oxidative stress pathway.
Inhibition of Protein Synthesis by this compound

This compound has been shown to inhibit protein synthesis in renal tubular cells.[6] The exact mechanism is not fully elucidated but may involve the activation of signaling pathways that disrupt translation. One proposed mechanism involves the activation of protein kinase B (AKT), which can, in turn, affect protein degradation pathways.[13][14]

Orellanine_Protein_Synthesis_Inhibition This compound This compound PI3K_AKT_Pathway PI3K/AKT Pathway Activation This compound->PI3K_AKT_Pathway Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PI3K_AKT_Pathway->Protein_Synthesis_Inhibition Altered_Protein_Degradation Altered Protein Degradation Protein_Synthesis_Inhibition->Altered_Protein_Degradation Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Protein_Degradation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed pathway for this compound's inhibition of protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound toxicity.

This compound Extraction from Cortinarius Mushrooms

This protocol is adapted from methods used for the isolation of this compound for experimental use.[10]

Materials:

  • Dried Cortinarius mushrooms

  • Methanol

  • Hydrochloric acid (HCl), 3M

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Nitrogen gas evaporator

Procedure:

  • Grind dried mushroom material to a fine powder.

  • Suspend 15 mg of the mushroom powder in 4 mL of 3M HCl.

  • Extract the mixture for 3 hours with magnetic stirring at room temperature.

  • Centrifuge the mixture at 3000 rpm (1744 x g) for 30 minutes.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove impurities.

  • Elute the this compound from the cartridge with methanol.

  • Evaporate the methanol eluate to a volume of 0.2 mL under a stream of nitrogen gas.

  • Store the concentrated extract protected from light.

Quantitative Analysis of this compound in Kidney Tissue by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in biological tissues.[15][16]

Materials:

  • Kidney tissue homogenate

  • Methanol

  • Hydrochloric acid (HCl), 3M

  • Acetonitrile

  • Ammonium acetate

  • o-phosphoric acid

  • HPLC-MS/MS system with a C18 or similar reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize approximately 0.1 g of kidney tissue in 400 µL of a methanol:3M HCl (10:1, v/v) solution.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 20,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • HPLC Conditions:

    • Mobile Phase A: 4 mM ammonium acetate in water, adjusted to pH 1.5 with o-phosphoric acid.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the this compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20-50 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Parent Ion (Q1): m/z 253.

    • Daughter Ions (Q3): m/z 236, 219, 191, 163.

    • Use a calibration curve prepared with this compound standards for quantification.

In Vitro this compound Toxicity Assay Using Human Renal Proximal Tubular Epithelial Cells (RPTEC)

This protocol describes a cell viability assay to assess the cytotoxic effects of this compound on renal cells.[13][17][18]

Materials:

  • Human Renal Proximal Tubule Epithelial Cells (RPTEC)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed RPTEC in a 96-well plate at a density of 40,000 cells per well and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of the resazurin-based viability reagent to each well.

  • Incubate for 1 to 4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Induction of Acute Renal Failure with this compound in a Rat Model

This protocol outlines a method for inducing this compound poisoning in rats to study its nephrotoxic effects.[19][20]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound solution for injection

  • Glycerol (for an alternative model)

  • Anesthetic

  • Surgical instruments for renal artery clamping (for ischemia-reperfusion model)

Procedure:

  • Acclimatize rats to laboratory conditions for at least one week.

  • Administer this compound via intravenous (i.v.) injection at a dose of 5 mg/kg body weight.

  • Alternatively, for a more rapid model of acute kidney injury (not specific to this compound but used for comparative studies), administer 50% glycerol (v/v) intramuscularly at 8-10 mL/kg.

  • Monitor the animals for clinical signs of toxicity, including changes in weight, water intake, and urine output.

  • At predetermined time points, collect blood and urine samples for biochemical analysis (e.g., creatinine, blood urea nitrogen).

  • At the end of the study, euthanize the animals and collect kidney tissue for histological and molecular analysis.

Experimental_Workflow_Orellanine_Toxicity cluster_extraction This compound Extraction cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Mushroom Cortinarius Mushroom Extraction Solvent Extraction Mushroom->Extraction Purification Purification (SPE) Extraction->Purification Treatment_vitro This compound Treatment Purification->Treatment_vitro Treatment_vivo This compound Administration Purification->Treatment_vivo RPTEC RPTEC Culture RPTEC->Treatment_vitro Viability_Assay Cell Viability Assay Treatment_vitro->Viability_Assay Analysis_Results Data Analysis & Interpretation Viability_Assay->Analysis_Results Animal_Model Rat Model Animal_Model->Treatment_vivo Monitoring Clinical Monitoring Treatment_vivo->Monitoring Analysis Sample Analysis (Blood, Urine, Tissue) Monitoring->Analysis Analysis->Analysis_Results

General experimental workflow for studying this compound toxicity.

Conclusion

The early diagnosis of this compound poisoning is critical for patient outcomes but is significantly hampered by the long latency period and non-specific initial symptoms. A high degree of suspicion is necessary, especially when a patient presents with flu-like symptoms followed by signs of renal distress, and has a history of mushroom consumption. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to better understand, diagnose, and develop potential therapeutic interventions for this dangerous mycotoxin. Further research into the specific molecular signaling pathways will be crucial for the development of targeted antidotes.

References

Orellanine Lethal Dose (LD50) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its severe and often delayed toxic effects, primarily targeting the kidneys, make it a subject of significant interest in toxicology and drug development. Understanding the lethal dose (LD50) of this compound in various animal models is crucial for assessing its toxic potential, investigating mechanisms of toxicity, and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the reported LD50 values of this compound in different animal species and outlines the typical experimental protocols employed in these studies.

Data Presentation: this compound LD50 Values

The following table summarizes the quantitative LD50 data for this compound in various animal models, as reported in the scientific literature.

Animal ModelAdministration RouteLD50 Value (mg/kg)Remarks
Mouse Intraperitoneal (i.p.)12.5[1][2][3][4]-
Intraperitoneal (i.p.)15[5][6]For both male and female mice[3][6].
Intraperitoneal (i.p.)~20[1]-
Oral (p.o.)33[3][5][6][7]For both male and female mice[6].
Oral (p.o.)90[1][2][3][4][5][6]-
Subcutaneous (s.c.)8.3[3][6]-
Rat Intraperitoneal (i.p.)1430[8][9][10]Determined over a 24-hour observation period in adult male Wistar rats[8][9][10].
Oral (p.o.)967This value corresponds to the administration of dried Cortinarius orellanus mushrooms to male Sprague Dawley rats[5].
Cat Oral (p.o.)8.3[3][6]-
Guinea Pig Intraperitoneal (i.p.)8[3][6]-

Experimental Protocols

The determination of the LD50 for this compound in animal models generally follows established acute toxicity testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). While specific details may vary between studies, the following outlines a typical experimental protocol.

Test Substance and Animal Selection
  • Test Substance: Pure this compound is extracted and purified from Cortinarius mushrooms. The purity of the compound is a critical factor for accurate LD50 determination.

  • Animal Species: The most commonly used species for this compound LD50 studies are mice and rats[5]. Other species like cats and guinea pigs have also been used[3][6]. The choice of species can be influenced by the specific research question and the desire to understand inter-species variations in toxicity.

  • Animal Characteristics: Healthy, young adult animals of a specific strain are typically used. To minimize variability, animals are of a defined weight range and are acclimatized to the laboratory conditions before the experiment. Both sexes may be used, although some studies specify the use of a single sex to reduce variability[3][6].

Administration of this compound
  • Vehicle: this compound is practically insoluble in water and most organic solvents. It is, however, soluble in methanol, pyridine, and dimethyl sulfoxide (DMSO)[5]. The choice of vehicle is crucial and should be non-toxic at the administered volume. For intraperitoneal injections in rats, 0.1% DMSO has been used as a vehicle[9][10].

  • Dose Levels: A range of dose levels is selected to elicit a graded response, from no mortality to 100% mortality. This is often determined through a preliminary range-finding study.

  • Route of Administration: The route of administration significantly impacts the LD50 value. Common routes for this compound toxicity studies include oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.)[3][6]. Oral administration is typically performed by gavage, while parenteral routes involve injections.

Observation Period and Data Collection
  • Duration: Following the administration of this compound, animals are observed for a set period. For acute toxicity studies, this is typically 14 days[11]. However, due to the delayed toxicity of this compound, some studies have reported mortality occurring within two weeks[11]. A shorter observation period of 24 hours has also been reported for a rat study[8][9][10].

  • Clinical Observations: Animals are regularly observed for clinical signs of toxicity. These can include changes in behavior, appearance (e.g., piloerection), body weight, and signs of organ damage such as changes in urine output[12].

  • Mortality: The number of mortalities in each dose group is recorded throughout the observation period.

LD50 Calculation
  • The LD50 value, which is the dose estimated to cause mortality in 50% of the test animals, is calculated using statistical methods. Commonly employed methods include the Litchfield and Wilcoxon method, the Reed-Muench method, and probit analysis. These methods typically involve plotting the percentage of mortality against the log of the dose to determine the LD50.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound LD50 determination.

Experimental_Workflow_for_Orellanine_LD50_Determination cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration cluster_observation Phase 3: Observation & Data Collection cluster_analysis Phase 4: Data Analysis start This compound Extraction & Purification dose_prep Dose Formulation (this compound in Vehicle) start->dose_prep animal_selection Animal Model Selection (e.g., Mice, Rats) dosing Administration of Graded Doses (p.o., i.p., s.c.) animal_selection->dosing dose_prep->dosing observation Observation Period (up to 14 days) dosing->observation clinical_signs Record Clinical Signs of Toxicity observation->clinical_signs mortality Record Mortality observation->mortality calculation LD50 Calculation (e.g., Probit Analysis) clinical_signs->calculation mortality->calculation result Determination of LD50 Value calculation->result

Workflow for this compound LD50 Determination.

Logical_Relationship_of_Toxicity_Factors This compound This compound Dose Toxicity Acute Toxicity (Nephrotoxicity) This compound->Toxicity Route Administration Route (p.o., i.p., s.c.) Route->Toxicity Species Animal Species (Mouse, Rat, etc.) Species->Toxicity LD50 LD50 Value Toxicity->LD50

Factors Influencing this compound LD50.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Orellanine Metabolites in Toxicity

Abstract

This compound, a potent nephrotoxin produced by several species of Cortinarius mushrooms, is responsible for a unique form of poisoning characterized by a prolonged latency period and severe, often irreversible, renal failure. The toxicity is not solely attributed to the parent compound but is intricately linked to its biotransformation into reactive metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, the specific roles its metabolites play in cellular toxicity, and the experimental methodologies used to elucidate these mechanisms. It is intended to be a resource for researchers investigating mushroom toxicology, renal pathophysiology, and for professionals in drug development exploring targeted toxin-based therapies.

Introduction to this compound Toxicity

This compound poisoning presents a significant clinical challenge due to a characteristic delay of 2 to 14 days between ingestion and the onset of symptoms[1][2]. Initial symptoms are often non-specific and flu-like, followed by the development of acute renal failure due to severe interstitial nephritis and acute tubular damage[3][4][5]. The toxin selectively damages the proximal tubular cells of the kidney[6][7]. The long latency period strongly suggests that the parent compound, this compound, is not the ultimate toxic agent but rather a pro-toxin that requires metabolic activation to exert its deleterious effects[6][8]. Understanding the metabolic pathways and the resulting toxic intermediates is crucial for developing potential antidotes and therapeutic strategies.

This compound Metabolism and Biotransformation

The prevailing theory is that this compound's toxicity is mediated through its metabolic conversion into more reactive species. This biotransformation can occur through several proposed pathways.

2.1. Primary Metabolites: Orellinine and Orelline this compound is a bipyridine N-oxide that can be reduced to form key metabolites. This process can be facilitated by cellular enzymes or photochemical reactions[3][9].

  • Orellinine: The first step in the reduction of the N-oxides on this compound results in the formation of orellinine. This metabolite is considered an active and toxic intermediate[6][8][10].

  • Orelline: Orellinine is subsequently and rapidly converted to orelline, a non-toxic bipyridyl compound, through the release of oxygen[3][6][8]. Orelline is the final, harmless product of this degradation pathway.

2.2. Proposed Reactive Intermediates: Isoxazolinium Core Another hypothesis suggests that the toxicity of this compound is largely due to the formation of highly reactive intermediates during its degradation. These intermediates are proposed to have an isoxazolinium core, which could facilitate covalent binding to cellular proteins, leading to intracellular toxicity and contributing to the retention of the toxin within the kidneys[6].

2.3. Metabolic Activation Studies Early studies provided strong evidence for the necessity of metabolic activation. This compound was found to inhibit protein synthesis only after it had been incubated with rat liver microsomes[3][6][8]. Direct application of this compound to a rabbit reticulocyte lysate system did not inhibit protein synthesis, indicating that a metabolite, not the parent compound, was responsible for this effect[3]. Furthermore, pretreating rats with phenobarbital, a metabolic enzyme inducer, enhanced the toxicity of this compound, supporting the role of metabolic activation[6][8].

2.4. Glucoside and Glucuronide Conjugates In Cortinarius mushrooms, this compound often exists as 4,4'-diglucoside and monoglucoside metabolites[6]. It is also proposed that this compound can be metabolized into glucuronide conjugates within the body. While the direct toxicity of these conjugates is not fully understood, they represent a pathway for metabolism and may influence the toxin's distribution and clearance[6].

Molecular Mechanisms of Metabolite-Induced Toxicity

The metabolites and reactive intermediates of this compound are believed to induce cellular damage through multiple mechanisms.

3.1. Redox Cycling and Oxidative Stress Structurally, this compound resembles the herbicides diquat and paraquat, leading to the hypothesis of a similar mechanism of action involving redox cycling[1][8]. This process would involve the formation of a stable free radical that reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions, leading to oxidative stress and depletion of cellular NADPH[6][8]. While cyclic voltammetry studies suggest this compound does not undergo the same reoxidation seen with bipyridine herbicides, its metabolism is still thought to contribute to the generation of ROS and oxidative damage within the renal tubules[6][11].

3.2. Inhibition of Macromolecule and Enzyme Synthesis this compound and its metabolites have been shown to be potent inhibitors of essential cellular processes. They inhibit the synthesis of proteins, RNA, and DNA[1][3]. Additionally, they cause noncompetitive inhibition of several key enzymes, including alkaline phosphatase, γ-glutamyl transpeptidase, and leucine aminopeptidase, and interfere with the production of adenosine triphosphatase (ATPase)[1][3]. This broad spectrum of inhibition disrupts fundamental cellular functions, leading to cell death.

Quantitative Toxicity Data

The toxicity of this compound has been quantified in various studies, providing crucial data for risk assessment.

Table 1: this compound Lethal Dose (LD50) Data

SpeciesAdministration RouteLD50 ValueReference(s)
MouseIntraperitoneal (IP)12.5 mg/kg[2][9][12]
MouseIntraperitoneal (IP)15 mg/kg[9]
MouseIntraperitoneal (IP)~20 mg/kg[2]
MouseOral (per os)33 mg/kg[9]
MouseOral (per os)90 mg/kg[2][9][12]
Rat (Sprague Dawley, male)Oral (C. orellanus mushrooms)967 mg/kg[9]

Table 2: this compound Inhibitory Concentration (IC50) and Other Quantitative Data

ParameterCell Line / ModelValueReference(s)
IC50MCF-7 (Human breast cancer)319.2 µg/ml[13]
Plasma ConcentrationHuman (10 days post-ingestion)6.12 mg/L (24.27 µM)[2]
Plasma ConcentrationHuman20 µmol/L[3]
Kidney Tissue Conc.Human (13 days post-ingestion)7 µg / 25 mm³[2]
Kidney Tissue Conc.Human (6 months post-ingestion)24 µg / 8 mm³[2]
Kidney Tissue Conc.Human35 - 160 ng/µL[14]
Half-life (plasma)Rat (intact kidneys)109 ± 6 min[10]
Half-life (plasma)Rat (ligated renal arteries)756 ± 98 min[10]

Experimental Protocols

The following section details the methodologies employed in key experiments to study this compound toxicity and metabolism.

5.1. Protocol: this compound Extraction and Analysis from Fungal Material

  • Objective: To extract and quantify this compound from Cortinarius mushroom samples.

  • Methodology:

    • Extraction: Dried mushroom material is homogenized and extracted with acidified methanol. This solvent enhances the solubility of this compound and its glucosides[6].

    • Sample Preparation: The extract is filtered and may be subjected to acidic conditions to cleave the glucoside bonds, allowing for the analysis of total this compound content[6].

    • Analysis: High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection is commonly used for quantification[9]. A C18 column with an acidic mobile phase is typically employed to prevent the ionization of the catechol groups[6]. For more sensitive and definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method[9][14].

5.2. Protocol: In Vitro Toxicity Assessment in Renal Cells

  • Objective: To determine the cytotoxic effects of this compound on renal cells and investigate the underlying molecular mechanisms.

  • Methodology:

    • Cell Culture: Human Primary Renal Tubular Proximal Epithelial Cells (RPTEC) are cultured under standard conditions[13].

    • Exposure: Cells are treated with varying concentrations of this compound (e.g., 6.25 µg/ml) for a specified duration (e.g., 24 hours). A vehicle control (e.g., 0.05% DMSO) is run in parallel[13].

    • IC50 Determination: Cell viability is assessed using standard assays (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50)[13].

    • Gene Expression Analysis: RNA is extracted from treated and control cells. RT² Profiler™ PCR Arrays (e.g., Human Nephrotoxicity Array) are used to quantify changes in the expression of genes related to apoptosis, xenobiotic metabolism, and other relevant pathways[13].

    • Protein Analysis: Western blotting is used to confirm changes in the protein levels of significantly regulated genes identified by the PCR array[13].

5.3. Protocol: In Vivo Animal Toxicity Study

  • Objective: To evaluate the nephrotoxicity of this compound in a living organism and study its toxicokinetics.

  • Methodology:

    • Animal Model: Mice or rats are used as the model organism[9][12].

    • Administration: this compound, either purified or as a mushroom homogenate, is administered via intraperitoneal injection or oral gavage at various doses to determine the LD50[9][12].

    • Monitoring: Animals are monitored for clinical signs of toxicity. Blood samples are collected at various time points to analyze plasma for this compound concentration and markers of renal function (e.g., creatinine).

    • Toxicokinetics: The plasma concentration-time data is used to determine pharmacokinetic parameters like half-life and clearance[10].

    • Histopathology: At the end of the study, animals are euthanized, and the kidneys are collected, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess tubular necrosis, interstitial nephritis, and other pathological changes[2][12].

5.4. Protocol: Study of this compound Metabolic Activation

  • Objective: To demonstrate that this compound requires metabolic conversion to become an inhibitor of protein synthesis.

  • Methodology:

    • Microsome Preparation: Liver microsomes are prepared from rats, serving as a source of metabolic enzymes[3].

    • Incubation: this compound is pre-incubated with the rat liver microsomes in the presence of necessary cofactors (e.g., NADPH).

    • Protein Synthesis Assay: The microsome-orellanine mixture is then added to a rabbit reticulocyte lysate system, which contains all the necessary components for in vitro protein synthesis, along with a radiolabeled amino acid (e.g., ³H-leucine).

    • Measurement: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured. A decrease in incorporation compared to controls (this compound alone, microsomes alone) indicates inhibition of protein synthesis[3].

Mandatory Visualizations

Orellanine_Metabolism This compound This compound (Pro-toxin) Orellinine Orellinine (Toxic Intermediate) This compound->Orellinine Reduction Intermediates Reactive Intermediates (Isoxazolinium Core) This compound->Intermediates Degradation Orelline Orelline (Non-toxic) Orellinine->Orelline Reduction Proteins Cellular Proteins Intermediates->Proteins Covalent Binding

Caption: Metabolic pathway of this compound to its key metabolites.

Orellanine_Toxicity_Pathway cluster_cell Proximal Tubular Cell Uptake This compound Uptake Activation Metabolic Activation (e.g., Microsomes) Uptake->Activation ROS Generation of ROS (Oxidative Stress) Activation->ROS Inhibition Inhibition of Protein, RNA, DNA Synthesis Activation->Inhibition Damage Mitochondrial Damage ROS->Damage Necrosis Tubular Necrosis (Cell Death) Inhibition->Necrosis Damage->Necrosis

Caption: Proposed signaling pathway for this compound-induced nephrotoxicity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Mushroom Cortinarius Mushroom Extraction Extraction & Purification (HPLC, LC-MS/MS) Mushroom->Extraction CellCulture Renal Cell Culture (RPTEC) Extraction->CellCulture AnimalModel Animal Model (Mouse/Rat) Extraction->AnimalModel ToxicityAssay Cytotoxicity & Gene Expression Analysis CellCulture->ToxicityAssay ToxicoKinetics Toxicokinetics & Histopathology AnimalModel->ToxicoKinetics

References

Methodological & Application

Application Note: LC-MS/MS Analysis of Orellanine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms.[1] Poisoning is characterized by a long latency period of 2 to 20 days between ingestion and the onset of severe renal failure, making diagnosis challenging.[2] The toxin specifically targets tubular epithelial cells, leading to acute kidney injury and potentially permanent kidney damage.[3] Given the diagnostic difficulty and the interest in this compound as a potential therapeutic agent for metastatic renal cancer, a robust and sensitive analytical method for its detection and quantification in biological matrices is crucial.[1][4]

This application note provides detailed protocols for the extraction and quantification of this compound from various biological samples, including kidney tissue, plasma, urine, and whole blood, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for analyzing this toxin at trace levels.[5][6]

Principle of the Method

The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection by tandem mass spectrometry (MS/MS). The sample preparation aims to isolate the analyte from complex matrix components like proteins and lipids. The LC system separates this compound from other endogenous compounds. In the mass spectrometer, this compound is ionized, and a specific precursor ion (m/z 253) is selected and fragmented. The resulting product ions (e.g., m/z 236) are monitored for highly specific and sensitive quantification.[5][7]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below.

3.1. Protocol 1: Extraction of this compound from Tissue (Kidney)

This protocol is adapted from methodologies developed for analyzing this compound in mouse kidney tissue.[5]

Materials:

  • Kidney tissue sample

  • Extraction Solution: Methanol: 3 M Hydrochloric Acid (10:1, v/v) or 3 M Hydrochloric Acid[1][5]

  • Homogenizer

  • Sonicator

  • Centrifuge capable of 3,000 x g

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 0.1 g of the tissue sample into a microcentrifuge tube.[5]

  • Add 400 µL of the extraction solution (Methanol: 3 M HCl).[5]

  • Homogenize the tissue thoroughly. An alternative method involves vortexing for 5 minutes at 2500 rpm.[5]

  • Sonicate the mixture for 20 minutes at room temperature.[5]

  • Centrifuge the homogenate at 3,000 rpm (approximately 1744 x g) for 30 minutes.[5]

  • Carefully collect the supernatant.

  • The supernatant is now ready for LC-MS/MS analysis. A 20 µL sample is typically injected into the column.[5]

G cluster_workflow Tissue Sample Preparation Workflow sample 0.1g Kidney Tissue extract Add 400 µL Extraction Solution (MeOH:3M HCl) sample->extract Step 1-2 homogenize Homogenize, Vortex, & Sonicate extract->homogenize Step 3-4 centrifuge Centrifuge (30 min, 1744 x g) homogenize->centrifuge Step 5 supernatant Collect Supernatant centrifuge->supernatant Step 6 analysis LC-MS/MS Analysis supernatant->analysis Step 7

Figure 1. Workflow for the extraction of this compound from kidney tissue.

3.2. Protocol 2: Extraction from Biological Fluids (Plasma, Urine, Whole Blood)

This protocol is based on methods for detecting this compound in human plasma, urine, and whole blood.[8] It typically involves a protein precipitation step.

Materials:

  • Plasma, urine, or whole blood sample (1 mL)

  • Acetonitrile or Methanol

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Pipette 1 mL of the biological fluid (plasma, urine, or whole blood) into a microcentrifuge tube.[8]

  • Add an appropriate volume of cold acetonitrile or methanol to precipitate proteins (a common ratio is 3:1, solvent to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase for analysis.

G cluster_workflow Liquid Sample Preparation Workflow sample 1 mL Plasma, Urine, or Whole Blood precipitate Add Cold Acetonitrile (Protein Precipitation) sample->precipitate Step 1-2 vortex Vortex & Centrifuge (10 min, 10,000 x g) precipitate->vortex Step 3-4 supernatant Collect Supernatant vortex->supernatant Step 5 analysis LC-MS/MS Analysis supernatant->analysis Step 6

Figure 2. General workflow for this compound extraction from biological fluids.

3.3. LC-MS/MS Instrumental Parameters

The following tables summarize typical parameters used for the chromatographic separation and mass spectrometric detection of this compound. Parameters may require optimization based on the specific instrument used.

Table 1: Example LC and MS/MS Parameters

Parameter Setting Reference
Liquid Chromatography
HPLC Column C18 or Polystyrene Divinylbenzene (PRP-1) [1][4]
Mobile Phase A Water with 0.1% Formic Acid [3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [3]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 20 µL [5]
Column Temperature 30 - 40 °C
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive [1]
Monitored Transition Precursor Ion (m/z) → Product Ion (m/z)
Primary Transition 253 → 236 [3][7]
Dwell Time 100 - 200 ms

| Collision Energy | Instrument Dependent; requires optimization | |

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound varies by biological matrix. The following table summarizes key quantitative parameters from published studies.

Table 2: LC-MS/MS Method Performance for this compound Analysis

Biological Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Accuracy/Recovery Reference
Mouse Kidney 20 ng/g (or µg/kg) 10 µg/g 10 - 50 µg/g Accuracy: 1.5% - 7.1% [5]
Human Plasma - 0.5 µg/L Not specified Not specified [8]
Human Urine - 0.5 µg/L Not specified Not specified [8]
Human Whole Blood 0.5 µg/L - Not specified Not specified [8]
Spiked Blood Plasma 4.9 ng/mL (4.9 µg/L) Not specified Not specified Not specified [1]

| Rat Plasma | - | - | 0.039 - 15 µg/mL | Not specified |[3] |

Discussion and Key Considerations

  • Matrix Effects: Biological samples are complex, and matrix components can interfere with the ionization of this compound, leading to ion suppression or enhancement. The use of matrix-matched calibration curves is recommended for accurate quantification.[5]

  • This compound Glucosides: In mushrooms, this compound exists primarily in di- and mono-glucosylated forms.[1][9] These glucosides can hydrolyze to this compound during extraction, particularly under acidic conditions (e.g., using 3 M HCl). Therefore, results from such extractions represent "total this compound".[1]

  • Metabolite Instability: Studies in rats have suggested the time-dependent formation of this compound metabolites that may be unstable and undergo in-source fragmentation during MS analysis, potentially being misidentified as this compound.[3] Careful optimization of MS source parameters can help minimize this effect.[3]

  • Tissue Extraction Challenges: Extracting this compound from renal tissue can be challenging due to the toxin's reduced solubility in the intracellular environment.[4][9] The described protocol using acidified methanol or HCl with sonication aims to improve extraction efficiency.[5]

Conclusion

The LC-MS/MS methods detailed in this application note provide the necessary sensitivity and selectivity for the reliable quantification of this compound in various biological matrices. These protocols are essential tools for clinical diagnosis in cases of suspected mushroom poisoning, for forensic toxicology, and for preclinical and clinical research into the therapeutic potential of this compound.

References

Application Notes and Protocols for the Extraction of Orellanine from Cortinarius Mushrooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of the nephrotoxin orellanine from mushrooms of the Cortinarius genus. Accurate and efficient extraction is critical for toxicological studies, forensic analysis, and the exploration of this compound's potential therapeutic applications.

Introduction

This compound is a potent mycotoxin found in several species of Cortinarius mushrooms, such as Cortinarius rubellus and Cortinarius orellanus. Ingestion of these mushrooms can lead to severe, and often irreversible, kidney damage due to the toxin's specific nephrotoxicity. In its natural state within the mushroom, this compound primarily exists as mono- and diglucosides. For the accurate quantification of the total this compound content, a hydrolysis step is necessary to convert these glucosides into the aglycone form, this compound.

Principle of Extraction

The extraction of total this compound from Cortinarius mushrooms is most effectively achieved using a strong acidic solution, such as 3 M hydrochloric acid (HCl). This method serves a dual purpose: it solubilizes the polar this compound molecule and its glucosides, and it facilitates the acid-catalyzed hydrolysis of the glycosidic bonds, liberating free this compound. The use of acidified methanol is an alternative method that can extract both the glucosides and the free form, which can be useful for studies investigating the native toxin profile. Following extraction, the crude extract is typically clarified by centrifugation before analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Key Considerations for this compound Extraction

  • Sample Preparation: For optimal extraction efficiency, mushroom samples should be lyophilized (freeze-dried) and then finely ground to a homogenous powder. This increases the surface area for solvent interaction.

  • Solvent Choice: While methanol and water can extract this compound and its glucosides, 3 M HCl has been shown to provide the highest recovery of total this compound due to its efficient hydrolysis of the glucosides.

  • Hydrolysis: The acidic extraction conditions are crucial for breaking the acetal bond linking glucose to this compound.[1] This ensures that the total this compound content is measured.

  • Light and Heat Sensitivity: this compound is susceptible to degradation upon exposure to UV radiation and heat (decomposes above 150 °C).[1][2] Therefore, it is recommended to perform extraction procedures in the dark or using amber-colored vials and to avoid high temperatures.

  • Stability of Extract: this compound is stable in 3 M HCl extracts for at least 36 hours when stored at room temperature in the dark.[3] However, for longer-term storage, freezing is recommended. Prompt analysis after extraction is the best practice.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound extraction and its concentration in Cortinarius species, as reported in the literature.

Table 1: this compound Extraction and Detection Parameters

Extraction MethodMushroom SpeciesExtraction Recovery (%)Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
3 M HClCortinarius rubellus91% (mushroom), 71% (stew)HPLC-ESI-MS/MS4.9 ng/mL (in extract)-
3 M HClSpiked blood plasma60%HPLC-ESI-MS/MS4.9 ng/mL (in extract)-[3]
Not SpecifiedCortinarius armillatus-HPLC-17 µg/g[1]
Not SpecifiedCortinarius armillatus-LC-MS/MS30 ng/g-[1]
Methanol:3M HCl (10:1)Spiked kidney tissue91%LC-MS/MS20 ng/g-[4]
3 M HClSpiked kidney tissue-HPLC-10 µg/g[4][5]

Table 2: this compound Content in Cortinarius Species

Mushroom SpeciesThis compound Content (% w/w or µg/g)Reference
Cortinarius rubellus1.2% (w/w)[3]
Cortinarius orellanus0.94% (in caps), 0.48% (in stems)[6]
Cortinarius rubellus0.78% (in caps), 0.42% (in stems)[6]
Cortinarius armillatus145 µg/g (mean)[1]
Cortinarius orellanus14 mg/g[7]
Cortinarius speciosissimus9 mg/g[7]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from dried Cortinarius mushroom samples.

Protocol 1: Total this compound Extraction using Hydrochloric Acid

This protocol is optimized for the quantification of total this compound by ensuring the complete hydrolysis of its glucosides.

  • Scope: To extract total this compound from dried Cortinarius mushroom tissue for subsequent analysis by HPLC-UV or LC-MS/MS.

  • Materials and Reagents:

    • Dried and finely ground Cortinarius mushroom powder.

    • 3 M Hydrochloric acid (HCl).

    • Methanol (MeOH), HPLC grade.

    • Water, deionized or HPLC grade.

    • Ammonium hydroxide (for pH adjustment if needed).

    • This compound standard.

    • Vortex mixer.

    • Magnetic stirrer and stir bars.

    • Centrifuge and centrifuge tubes (e.g., 15 mL).

    • Analytical balance.

    • Pipettes and tips.

    • Amber vials for sample storage.

    • Syringe filters (0.22 or 0.45 µm).

  • Procedure:

    • Weigh approximately 15 mg of the dried mushroom powder into a centrifuge tube.

    • Add 4 mL of 3 M HCl to the tube.

    • Tightly cap the tube and extract for 3 hours with continuous magnetic stirring. Alternatively, a more rapid extraction can be achieved by vortexing for 5 minutes followed by sonication for 20 minutes.[4]

    • After extraction, centrifuge the mixture at 3000 rpm (approximately 1744 x g) for 30 minutes to pellet the solid mushroom debris.

    • Carefully collect the supernatant.

    • For analysis, the supernatant can be directly used or diluted with an appropriate solvent (e.g., the mobile phase of the analytical method).

    • If necessary, filter the supernatant through a 0.22 or 0.45 µm syringe filter into an amber HPLC vial.

    • The sample is now ready for analysis. Store at 4°C for short-term storage or below -20°C for long-term storage.

  • Safety Precautions:

    • Handle dried mushroom powder in a fume hood to avoid inhalation.

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, especially when handling 3 M HCl.

    • This compound is a potent nephrotoxin; handle with care.

Protocol 2: this compound and Glucoside Extraction using Acidified Methanol

This protocol is suitable for researchers interested in the analysis of this compound and its naturally occurring glucosides.

  • Scope: To extract this compound and its mono- and diglucoside forms from dried Cortinarius mushroom tissue.

  • Materials and Reagents:

    • Same as Protocol 1, with the addition of HPLC grade methanol.

  • Procedure:

    • Weigh approximately 15 mg of the dried mushroom powder into a centrifuge tube.

    • Prepare the extraction solvent: Methanol with 1% formic acid or a 10:1 (v/v) mixture of methanol and 3 M HCl.[3][4]

    • Add 4 mL of the acidified methanol solvent to the tube.

    • Follow steps 3-8 from Protocol 1. Note that with acidified methanol, a significant portion of the extracted toxins will be in their glucosylated forms.[8]

  • Safety Precautions:

    • Follow the same safety precautions as outlined in Protocol 1. Methanol is flammable and toxic; handle in a well-ventilated area or fume hood.

Visualizations

G Workflow for Total this compound Extraction start Start: Dried Mushroom Powder weigh 1. Weigh ~15 mg of powder start->weigh add_hcl 2. Add 4 mL of 3M HCl weigh->add_hcl extract 3. Extract for 3h (stirring) or 25 min (vortex + sonication) add_hcl->extract centrifuge 4. Centrifuge at 3000 rpm for 30 min extract->centrifuge supernatant 5. Collect supernatant centrifuge->supernatant filter 6. Filter (optional) into amber vial supernatant->filter analysis 7. Analyze by HPLC or LC-MS/MS filter->analysis

Caption: A flowchart illustrating the key steps for the extraction of total this compound from Cortinarius mushrooms using the hydrochloric acid method.

G Hydrolysis of this compound Glucosides cluster_0 In Mushroom cluster_1 In Acidic Extract diglucoside This compound Diglucoside monoglucoside This compound Monoglucoside diglucoside->monoglucoside  + H₂O, H⁺ - Glucose This compound This compound (Aglycone) monoglucoside->this compound  + H₂O, H⁺ - Glucose

Caption: A diagram showing the acid-catalyzed hydrolysis of this compound glucosides to the free this compound aglycone during extraction.

References

Application Notes and Protocols for Solid-Phase Extraction of Orellanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its purification is crucial for toxicological studies, the development of analytical standards, and exploring its potential therapeutic applications. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. This document provides detailed application notes and protocols for the purification of this compound from Cortinarius mushroom samples using SPE.

This compound (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide) is a polar compound, and its extraction and purification require careful selection of solvents and sorbents to achieve optimal recovery and purity. The following protocols are based on established analytical chemistry principles and findings from published research on this compound analysis.

Data Presentation

The concentration of this compound can vary significantly between different Cortinarius species. The following table summarizes this compound content found in various species and the limits of detection (LOD) and quantification (LOQ) achieved by different analytical methods after sample preparation.

Mushroom SpeciesThis compound Concentration (mg/g dry weight)Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Cortinarius orellanus14HPLC--[1]
Cortinarius rubellus9HPLC--[1]
Cortinarius armillatus0.145HPLC-MS/MS30 ng/g17 µg/g[2]
Cortinarius speciosissimusNot specifiedHPLC--[1]
Spiked Blood PlasmaNot applicableHPLC-ESI-MS/MS4.9 ng/mL-[3]
Spiked Kidney TissueNot applicableLC-MS/MS20 ng/g10 µg/g[1]

Experimental Protocols

This section outlines the detailed methodologies for the extraction and subsequent purification of this compound from Cortinarius mushroom samples using solid-phase extraction.

1. Initial Extraction of this compound from Mushroom Matrix

This protocol is designed to efficiently extract this compound and its glucosides from dried mushroom material.

  • Materials and Reagents:

    • Dried Cortinarius mushroom sample

    • 3 M Hydrochloric Acid (HCl)

    • Methanol (MeOH), HPLC grade

    • Water, deionized

    • Grinder or mortar and pestle

    • Centrifuge tubes (50 mL)

    • Centrifuge

    • Vortex mixer

    • pH meter

  • Procedure:

    • Grind the dried mushroom sample to a fine powder using a grinder or mortar and pestle.

    • Weigh approximately 1 g of the powdered mushroom sample and place it into a 50 mL centrifuge tube.

    • Add 20 mL of 3 M HCl to the centrifuge tube. Extraction with 3 M HCl has been shown to yield the highest recovery of total this compound[3].

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Place the tube on a shaker or rotator and extract for 1 hour at room temperature.

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant, which contains the this compound extract, into a clean tube.

    • For subsequent SPE, the pH of the acidic extract may need to be adjusted depending on the chosen sorbent.

2. Solid-Phase Extraction (SPE) Protocol for this compound Purification

This protocol details the steps for cleaning up the initial mushroom extract using a C18 reversed-phase SPE cartridge. This type of sorbent is suitable for retaining polar compounds like this compound from an aqueous matrix.

  • Materials and Reagents:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • This compound extract (from Protocol 1)

    • Methanol (MeOH), HPLC grade

    • Deionized water

    • 0.1% Formic acid in water

    • 0.1% Formic acid in methanol

    • SPE manifold

    • Nitrogen gas supply for drying (optional)

  • Procedure:

    • Sorbent Conditioning:

      • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

      • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the sorbent to go dry.

    • Sample Loading:

      • Adjust the pH of the this compound extract to approximately 3-4 with a suitable buffer or by dilution if necessary.

      • Load the adjusted extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities. This step helps in eluting interfering substances that are more polar than this compound.

    • Elution:

      • Elute the retained this compound from the cartridge with 5 mL of 0.1% formic acid in methanol. The organic solvent disrupts the hydrophobic interactions between this compound and the C18 sorbent, leading to its elution.

      • Collect the eluate in a clean collection tube.

    • Post-Elution Processing:

      • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at room temperature.

      • The dried residue can then be reconstituted in a suitable solvent (e.g., the initial mobile phase of the HPLC system) for subsequent analysis by HPLC or LC-MS/MS.

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the complete workflow from sample preparation to the final purified this compound extract ready for analysis.

Orellanine_Purification_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_proc Post-Purification sample Dried Cortinarius Mushroom grinding Grinding to Fine Powder sample->grinding extraction Extraction with 3M HCl grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant This compound-rich Supernatant centrifugation->supernatant conditioning 1. Conditioning (Methanol & Water) supernatant->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (0.1% Formic Acid in Water) loading->washing elution 4. Elution (0.1% Formic Acid in Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC / LC-MS/MS Analysis reconstitution->analysis

References

Application Notes and Protocols for Orellanine Synthesis and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Orellanine is a highly toxic compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The following information is for research and informational purposes only.

This compound, a bipyridine N-oxide mycotoxin found in certain species of Cortinarius mushrooms, is a potent nephrotoxin.[1] Its unique structure and biological activity have made it a subject of interest for total synthesis and the development of derivatives, particularly for its potential applications in areas like cancer research.[2][3]

Overview of this compound Synthesis

The total synthesis of this compound has been accomplished through various routes since its first reported synthesis by Dehmlow and Schulz in 1985.[1][2][3] A common strategy involves the synthesis of a protected 3,3′,4,4′-tetrahydroxy-2,2′-bipyridyl core, followed by demethylation and N-oxidation.[2][3][4]

A key step in many syntheses is the homo-coupling of halopyridine precursors, often mediated by nickel-phosphine complexes, to form the bipyridine backbone.[4] Subsequent modifications, including demethylation and oxidation of the pyridine nitrogens, lead to the final this compound structure.[4]

Key Synthetic Strategies and Derivatives

Several synthetic approaches have been developed, with variations in starting materials, protecting groups, and the order of reaction steps. These differences can significantly impact the overall yield and the types of derivatives that can be produced.

Table 1: Comparison of Selected this compound Synthesis Strategies

Method Starting Material Key Steps Overall Yield Reference
Dehmlow and Schulz (1985)3-aminopyridineTen-step synthesis<0.5%[1][2][3]
Tiecco et al. (1986)3-hydroxypyridineNine-step synthesis including Ni-phosphine mediated homo-coupling, demethylation, and N-oxidation3.9%[1][2][3]
Trécourt et al. (1993)4-methoxypyridineMetalation technique to improve yield of orelline (the deoxygenated precursor)15% (for orelline)[2][3]

The synthesis of derivatives often involves modifying the substituents on the pyridine rings. For instance, the use of a trimethylsilylethoxymethyl (SEM) protecting group has allowed for the differential introduction of substituents at the 4- and 4′-positions, enabling the creation of asymmetrical orelline derivatives.[2][3]

Experimental Protocols

The following are generalized protocols based on published synthetic routes. Researchers should consult the primary literature for detailed experimental conditions and characterization data.

Protocol 1: Nickel-Phosphine Mediated Homo-coupling of a Halopyridine Precursor (General Procedure based on Tiecco et al.)

  • Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, combine the appropriate 2-halo-3,4-dimethoxypyridine derivative with a suitable nickel-phosphine catalyst (e.g., generated in situ from NiCl₂(PPh₃)₂ and a reducing agent like zinc powder) in an anhydrous aprotic solvent such as DMF.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 3,3′,4,4′-tetramethoxy-2,2′-bipyridyl.

Protocol 2: Demethylation to Form Orelline (General Procedure)

  • Reaction: Dissolve the 3,3′,4,4′-tetramethoxy-2,2′-bipyridyl in a strong acid, typically hydrobromic acid.[4]

  • Heating: Heat the mixture at reflux for several hours. Monitor the reaction for the disappearance of the starting material.

  • Isolation: After cooling, the product, 3,3′,4,4′-tetrahydroxy-2,2′-bipyridyl (orelline), may precipitate. The solid can be collected by filtration, washed, and dried.

Protocol 3: N-Oxidation to Form this compound (General Procedure)

  • Oxidation: Dissolve the synthesized orelline in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide, to the solution.[4]

  • Reaction and Isolation: Stir the reaction at room temperature or with gentle heating. The product, 3,3′,4,4′-tetrahydroxy-2,2′-bipyridyl-N,N′-dioxide (this compound), can be isolated by crystallization or other purification techniques.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for this compound.

G A Halopyridine Precursor B Ni-Phosphine Mediated Homo-coupling A->B C Protected Bipyridine Intermediate (e.g., Tetramethylorelline) B->C D Demethylation C->D E Orelline (3,3',4,4'-tetrahydroxy-2,2'-bipyridyl) D->E F N-Oxidation E->F G This compound F->G

Caption: Generalized workflow for the total synthesis of this compound.

Mechanism of Toxicity and Research Applications

The toxicity of this compound is attributed to its ability to inhibit the synthesis of essential biomolecules like proteins, RNA, and DNA.[1] It is also known to interfere with various enzymes and the production of ATP.[1] Structurally, it resembles the herbicides diquat and paraquat, suggesting a mechanism involving the generation of reactive oxygen species through redox cycling.[2]

Despite its toxicity, the high specificity of this compound for proximal tubular cells in the kidneys has led to investigations into its potential as a targeted therapy for metastatic renal cancer, which originates from these cells.[2][3][5] This has spurred further research into the synthesis of this compound derivatives with potentially improved therapeutic indices.

The following diagram illustrates a proposed mechanism of this compound-induced toxicity.

G This compound This compound Redox Redox Cycling This compound->Redox Inhibition Inhibition of Protein, RNA, DNA Synthesis This compound->Inhibition ROS Reactive Oxygen Species (ROS) Generation Redox->ROS NADPH Cellular NADPH Depletion Redox->NADPH CellDamage Cellular Damage & Apoptosis ROS->CellDamage NADPH->CellDamage Inhibition->CellDamage

Caption: Proposed mechanism of this compound-induced cellular toxicity.

References

Application Notes and Protocols for Culturing Primary Renal Tubular Epithelial Cells in Orellanine Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development investigating the nephrotoxic effects of orellanine. The following sections provide detailed methodologies for the isolation, culture, and characterization of primary renal tubular epithelial cells (RPTECs), as well as protocols for studying this compound-induced toxicity.

Introduction

This compound, a potent nephrotoxin found in certain species of Cortinarius mushrooms, selectively damages the epithelial cells of the renal proximal tubules, leading to acute and potentially irreversible kidney failure.[1][2][3][4][5] Understanding the mechanisms of this compound toxicity is crucial for developing potential therapeutic interventions. Primary cultures of renal tubular epithelial cells serve as a valuable in vitro model for these investigations, as they closely mimic the in vivo phenotype and physiological responses of their tissue of origin.[6][7]

Part 1: Isolation and Culture of Primary Renal Tubular Epithelial Cells

This section details the procedures for isolating and culturing primary renal tubular epithelial cells from kidney tissue. The protocol is adapted from established methods and can be applied to both human and rodent models with minor modifications.[7][8][9][10][11][12]

Experimental Workflow for RPTEC Isolation and Culture

RPTEC Isolation and Culture Workflow cluster_tissue_prep Tissue Preparation cluster_digestion Enzymatic Digestion cluster_isolation Cell Isolation cluster_culture Cell Culture Kidney Kidney Tissue Mince Mince Tissue Kidney->Mince Mechanical Dissection Digest Collagenase Digestion Mince->Digest Filter Filter Suspension (70µm) Digest->Filter Centrifuge Centrifugation Filter->Centrifuge Seed Seed Cells Centrifuge->Seed Culture Culture in Medium Seed->Culture Characterize Characterize Cells Culture->Characterize

Caption: Workflow for isolating and culturing primary renal tubular epithelial cells.

Protocol: Isolation of Primary Renal Tubular Epithelial Cells

Materials:

  • Fresh kidney tissue (human or rodent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Digestion Buffer: Collagenase type 2 (concentration as per manufacturer's instructions) in PBS[8]

  • Culture Medium: DMEM/F12 (1:1) supplemented with 10 ng/mL EGF, 1% penicillin/streptomycin, 1% L-glutamine, 15 mM HEPES, 50 mM hydrocortisone, 5 µg/mL insulin, 5 µg/mL transferrin, and 50 nM sodium selenite[12]

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Sterile dissection tools

  • Centrifuge

  • Culture flasks/plates

Procedure:

  • Tissue Preparation:

    • Aseptically remove the kidney and place it in ice-cold sterile PBS.

    • Decapsulate the kidney and dissect the cortical tissue, removing the medulla and renal pelvis.[8][12]

    • Mince the cortical tissue into small fragments (~1 mm³).[7][12]

  • Enzymatic Digestion:

    • Transfer the minced tissue to a sterile container with pre-warmed Digestion Buffer.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.[8][12] The digestion time may need to be optimized depending on the tissue source and collagenase activity.

  • Cell Isolation:

    • Stop the digestion by adding an equal volume of cold Culture Medium containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.[8][12]

    • Centrifuge the filtered suspension at a low speed (e.g., 50-100 x g) for 5 minutes to pellet the tubular fragments, leaving glomeruli and single cells in the supernatant.[8]

    • Discard the supernatant and wash the pellet with PBS.

  • Cell Culture:

    • Resuspend the cell pellet in Culture Medium.

    • Seed the cells onto culture flasks or plates. It is recommended to leave the cells undisturbed for the first 48-72 hours to allow for attachment.[13]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days. The cells should exhibit a characteristic cobblestone-like appearance as they reach confluence.[11][12][14]

Protocol: Characterization of Primary Renal Tubular Epithelial Cells

It is essential to confirm the purity and phenotype of the cultured cells.

Methods:

  • Morphology: Observe the cells under a phase-contrast microscope for the typical "cobblestone" morphology of epithelial cells.[11][12][14]

  • Immunofluorescence: Stain for specific markers of proximal tubular epithelial cells, such as Aquaporin-1 (AQP1) and Gamma-glutamyl transferase (γ-GT). Co-staining with markers for other renal cell types (e.g., podocin for podocytes, α-SMA for fibroblasts) can assess purity.

  • Flow Cytometry: Use antibodies against cell surface markers like CD10 and CD13 to quantify the purity of the proximal tubular epithelial cell population.[10][11][12]

Part 2: this compound Toxicity Studies

This section provides protocols for assessing the cytotoxic effects of this compound on cultured primary renal tubular epithelial cells.

This compound Signaling Pathway leading to Nephrotoxicity

This compound Signaling Pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events This compound This compound ROS Reactive Oxygen Species (ROS) Formation This compound->ROS Protein_Inhibition Inhibition of Protein Synthesis This compound->Protein_Inhibition Metabolism_Disruption Disruption of Cell Metabolism This compound->Metabolism_Disruption Apoptosis Apoptosis ROS->Apoptosis Protein_Inhibition->Apoptosis Metabolism_Disruption->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of this compound-induced nephrotoxicity.

Protocol: this compound Treatment and Viability Assay

Materials:

  • Cultured primary renal tubular epithelial cells

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)[1]

  • Culture Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed RPTECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Culture Medium. A dose-dependent response has been observed, so a range of concentrations should be tested.[15][16]

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).[1]

    • Incubate for 24, 48, or 72 hours.[1][15]

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Apoptosis Assay by Flow Cytometry

Materials:

  • Cultured primary renal tubular epithelial cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat RPTECs with this compound as described in the viability assay protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Quantitative Data Summary

The following tables summarize quantitative data from this compound toxicity studies.

Table 1: Cytotoxicity of this compound on Renal Cells

Cell TypeAssayEndpointValueReference
Human Primary Renal Tubular Proximal Epithelial Cells (RPTEC)Gene ExpressionTreatment Dose6.25 µg/ml for 24h[1]
Human Tubular Epithelial Cells (HTEC)Alamar BlueED504.1 ± 1.2 μg/ml[15]
MCF-7 (Breast Cancer Cell Line)Not specifiedIC50319.2 μg/ml[1]

Table 2: this compound Concentration in Kidney Tissue (Mouse Model)

Time Post-ExposureThis compound Concentration (µg/g)
2 hours97 ± 51
24 hoursNot specified
96 hours17 ± 1
Data from an HPLC analysis of kidney tissue from mice given this compound.[17]

Discussion and Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the nephrotoxic effects of this compound using primary renal tubular epithelial cells. These methods allow for the detailed characterization of cellular responses to this compound, including changes in cell viability, induction of apoptosis, and alterations in gene and protein expression. The provided diagrams and tables offer a clear visualization of the experimental workflows, signaling pathways, and key quantitative data. By employing these standardized protocols, researchers can contribute to a better understanding of this compound-induced nephrotoxicity and facilitate the development of potential therapeutic strategies.

References

Application Notes and Protocols for Animal Models of Orellanine-Induced Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models utilized in the study of acute kidney injury (AKI) induced by orellanine, a potent nephrotoxin found in Cortinarius mushrooms. Detailed protocols for inducing and assessing kidney injury are provided to facilitate reproducible and robust preclinical research.

Introduction

This compound poisoning is characterized by a delayed onset of severe renal failure, often necessitating dialysis or kidney transplantation.[1] The primary pathological features include acute tubular necrosis and interstitial nephritis, making it a relevant model for studying certain types of AKI.[2][3] Animal models are crucial for understanding the pathophysiology of this compound nephrotoxicity and for the development of potential therapeutic interventions.

Animal Models and Toxin Administration

Various animal species have been utilized to model this compound-induced AKI. The choice of animal and the route of this compound administration are critical factors that influence the severity and progression of kidney injury.

Table 1: this compound Dosage and Administration in Various Animal Models

Animal SpeciesAdministration RouteLD50Key Pathological FindingsReference(s)
Mouse Intraperitoneal (IP)12.5 - 20 mg/kgTubular necrosis[4]
Oral (PO)90 mg/kgTubular necrosis[4]
Rat Oral (PO)-Impaired renal function[4]
Cat Oral (PO)-Not specified
Guinea Pig Intraperitoneal (IP)-Not specified

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Objective: To prepare an this compound solution for administration to laboratory animals to induce acute kidney injury.

Materials:

  • Crystalline this compound

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Accurately weigh the desired amount of crystalline this compound. Note: this compound is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Dissolve the this compound in a small volume of sterile saline or PBS. The solubility of this compound can be limited, so ensure thorough mixing. Acidified methanol can be used to enhance solubility for extraction purposes, but for in vivo administration, a physiologically compatible solvent is required.[5]

  • Vortex the solution until the this compound is completely dissolved.

  • Draw the appropriate volume of the this compound solution into a sterile syringe for administration. The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

  • Administer the this compound solution to the animal via the desired route (e.g., intraperitoneal or subcutaneous injection).

Protocol 2: Assessment of Renal Function

Objective: To quantify markers of kidney function in serum or plasma from this compound-treated animals.

Materials:

  • Blood collection tubes (e.g., with EDTA for plasma or without anticoagulant for serum)

  • Centrifuge

  • Commercially available assay kits for Blood Urea Nitrogen (BUN) and creatinine[6]

  • Spectrophotometer or plate reader

Procedure:

  • Collect blood from animals at predetermined time points post-orellanine administration via an appropriate method (e.g., cardiac puncture, tail vein).

  • Process the blood to obtain either serum or plasma by centrifugation according to the collection tube manufacturer's instructions.

  • Measure the concentrations of BUN and creatinine in the serum or plasma samples using commercially available colorimetric or enzymatic assay kits, following the manufacturer's protocols.[4][6] High-performance liquid chromatography (HPLC) can also be used for more accurate creatinine measurement in mouse serum.[7][8]

  • Record the BUN and creatinine values for each animal. A significant increase in these markers is indicative of impaired renal function.

Table 2: Biochemical Markers of this compound-Induced Acute Kidney Injury

MarkerExpected ChangeSignificanceReference(s)
Blood Urea Nitrogen (BUN) IncreasedIndicates decreased glomerular filtration rate and impaired urea clearance.[4]
Serum Creatinine IncreasedA key indicator of reduced glomerular filtration rate and kidney dysfunction.[7][8][9]
Alanine Aminotransferase (ALT) May be increasedSuggests potential secondary liver injury.
Alkaline Phosphatase (ALP) May be increasedMay indicate cholestatic liver injury or other tissue damage.
Protocol 3: Histopathological Evaluation of Kidney Tissue

Objective: To assess the extent of renal tissue damage through Hematoxylin and Eosin (H&E) staining.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin staining reagents[2][10]

  • Ethanol (graded series: 70%, 80%, 90%, 95%, 100%)

  • Xylene

  • Mounting medium and coverslips

  • Light microscope

Procedure:

  • Euthanize animals at the desired time points and carefully dissect the kidneys.

  • Fix the kidneys in 4% paraformaldehyde or 10% neutral buffered formalin for at least 24 hours.

  • Dehydrate the fixed tissues through a graded series of ethanol solutions.

  • Clear the tissues in xylene and embed them in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome and mount the sections on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain the sections with Hematoxylin to visualize cell nuclei (blue/purple).

  • Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Dehydrate the stained sections through a graded series of ethanol and clear in xylene.

  • Mount a coverslip onto the slide using a permanent mounting medium.

  • Examine the stained sections under a light microscope to evaluate for signs of acute tubular necrosis, interstitial inflammation, and other pathological changes.

Protocol 4: Detection of Apoptosis by TUNEL Assay

Objective: To identify apoptotic cells in kidney tissue sections from this compound-treated animals.

Materials:

  • Paraffin-embedded kidney sections on slides

  • Proteinase K

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotinylated or fluorescently labeled dUTP

  • Streptavidin-HRP and DAB substrate (for colorimetric detection) or fluorescent-labeled streptavidin (for fluorescent detection)

  • Methyl green or DAPI for counterstaining

  • Microscope (light or fluorescence)

Procedure:

  • Deparaffinize and rehydrate the kidney tissue sections as described in the H&E staining protocol.

  • Perform antigen retrieval if necessary, as recommended by the TUNEL assay kit manufacturer.

  • Permeabilize the tissue sections by incubating with Proteinase K.

  • Incubate the sections with the TdT enzyme and labeled dUTP to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[11][12]

  • For colorimetric detection, incubate with streptavidin-HRP followed by the DAB substrate to produce a brown precipitate in apoptotic cells.

  • For fluorescent detection, incubate with a fluorescently labeled streptavidin.

  • Counterstain the nuclei with methyl green (for colorimetric) or DAPI (for fluorescent) to visualize all cell nuclei.

  • Mount the slides with an appropriate mounting medium.

  • Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a microscope.

Signaling Pathways in this compound Nephrotoxicity

This compound-induced nephrotoxicity involves complex cellular and molecular mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

This compound-Induced Oxidative Stress

This compound is believed to induce oxidative stress through a redox cycling mechanism, leading to the formation of superoxide anions and other ROS. This process is thought to involve the interaction of this compound with intracellular components and iron.[13] The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to cell death.

Orellanine_ROS_Production This compound This compound Superoxide Superoxide (O₂⁻) This compound->Superoxide Redox Cycling Iron Fe(II) Iron->Superoxide O2 O₂ O2->Superoxide ROS Other ROS (e.g., H₂O₂, •OH) Superoxide->ROS CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage

Caption: Proposed mechanism of this compound-induced ROS production.

Apoptotic Signaling Pathway

Studies suggest that this compound-induced cell death involves the activation of the p53 tumor suppressor protein and downstream caspases, such as caspase-3.[5][14][15] DNA damage caused by oxidative stress can lead to the phosphorylation and activation of p53, which in turn can trigger the intrinsic apoptotic pathway, culminating in the execution of cell death by effector caspases.

Orellanine_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_activation p53 Activation (Phosphorylation) p53_active Active p53 p53_activation->p53_active Caspase3_activation Caspase-3 Activation p53_active->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis This compound This compound ROS ROS This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->p53_activation

Caption: Simplified p53-mediated apoptotic pathway in this compound toxicity.

Experimental Workflow

A typical experimental workflow for studying this compound-induced AKI in an animal model is outlined below.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model orellanine_admin This compound Administration (IP, PO, or SC) animal_model->orellanine_admin monitoring Monitor Clinical Signs (Weight loss, behavior) orellanine_admin->monitoring sample_collection Sample Collection (Blood, Kidneys) monitoring->sample_collection renal_function Assess Renal Function (BUN, Creatinine) sample_collection->renal_function histopathology Histopathological Analysis (H&E Staining) sample_collection->histopathology apoptosis_assay Apoptosis Detection (TUNEL Assay) sample_collection->apoptosis_assay data_analysis Data Analysis and Interpretation renal_function->data_analysis histopathology->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound-induced AKI studies.

References

Application Notes and Protocols for Developing Orellanine-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent mycotoxin produced by several species of Cortinarius mushrooms. It exhibits significant nephrotoxicity, primarily targeting the proximal tubular cells of the kidney, leading to renal failure.[1][2] The mechanism of this compound-induced cytotoxicity is multifaceted, involving the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the induction of apoptosis.[1][3] Structurally, this compound is a bipyridine N-oxide, and its toxicity is linked to its ability to undergo redox cycling, leading to the production of harmful superoxide ions and peroxides.[4] Furthermore, this compound has been shown to inhibit the synthesis of essential biomolecules such as DNA, RNA, and proteins.[4] Recent studies have also highlighted its potential as a therapeutic agent against clear cell renal cell carcinoma (ccRCC), given its selective toxicity towards renal cells.[5]

The development of this compound-resistant cell lines is a critical step in understanding the molecular mechanisms of its cytotoxicity and for identifying potential therapeutic targets to counteract its toxic effects. These resistant cell lines can also serve as invaluable tools in screening for compounds that can overcome this compound resistance, a crucial aspect of drug development.

This document provides detailed application notes and protocols for the generation and characterization of this compound-resistant cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 / ED50Reference
RPTECPrimary Renal Tubular Proximal Epithelial Cells319.2 µg/ml[6]
ccRCC (metastatic)Clear Cell Renal Cell CarcinomaLow micromolar concentrations[1]
HUVECHuman Umbilical Vein Endothelial CellsNo major toxicity detected at low micromolar concentrations[1]
HEPG2Human Hepatocyte CarcinomaNo major toxicity detected at low micromolar concentrations[1]
MDABreast Cancer Cell LineNo major toxicity detected at low micromolar concentrations[1]

Table 2: Lethal Doses (LD50) of this compound in Animal Models

Animal ModelRoute of AdministrationLD50
MouseIntraperitoneal12.5 mg/kg
MouseOral90 mg/kg

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Parental Cell Line

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen parental cell line, which is a prerequisite for developing resistant cell lines.

Materials:

  • Parental cell line (e.g., a renal cell carcinoma line)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude, bracketing the expected IC50.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plate for a period that is relevant to the cell line's doubling time and the known kinetics of this compound toxicity (e.g., 48-72 hours).

  • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of this compound-Resistant Cell Lines

This protocol describes the method for generating this compound-resistant cell lines through continuous, long-term exposure to escalating concentrations of the toxin.[7]

Materials:

  • Parental cell line with a known this compound IC50

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by culturing the parental cell line in a medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity. Initially, a significant proportion of the cells will die. The surviving cells represent a subpopulation with some degree of intrinsic resistance.

  • Subculturing: When the surviving cells reach 70-80% confluency, subculture them. Maintain the same concentration of this compound in the culture medium.

  • Dose Escalation: Once the cells have adapted to the initial this compound concentration and exhibit a stable growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[7]

  • Iterative Selection: Repeat steps 2-4 for several months. With each increase in this compound concentration, a new selection pressure is applied, enriching the population for cells with higher levels of resistance.

  • Cryopreservation: At each stage of successful adaptation to a higher this compound concentration, it is crucial to cryopreserve a batch of the cells. This creates a backup of the cell line at different resistance levels.

  • Characterization of Resistant Phenotype: After a significant increase in this compound resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), the resistant cell line should be characterized. This involves determining the new IC50 value (as described in Protocol 1) and further molecular and cellular analyses.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in an this compound-free medium for an extended period (e.g., several passages) and then re-determine the IC50. A stable resistance will show no significant change in the IC50.

Mandatory Visualizations

This compound-Induced Cytotoxicity Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced cell death.

Orellanine_Oxidative_Stress_Pathway This compound-Induced Oxidative Stress Pathway This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling Antioxidant_Defense Downregulation of Antioxidant Defense (e.g., SOD, Catalase) This compound->Antioxidant_Defense ROS Reactive Oxygen Species (ROS) (Superoxide, Peroxide) Redox_Cycling->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Antioxidant_Defense->ROS Reduced Scavenging Orellanine_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Macromolecule_Inhibition Inhibition of DNA, RNA, and Protein Synthesis This compound->Macromolecule_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase-8 and Caspase-9 Activation Mitochondrial_Dysfunction->Caspase_Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Macromolecule_Inhibition->Apoptosis Develop_Resistant_Cells_Workflow Workflow for Developing this compound-Resistant Cell Lines Start Start: Parental Cell Line Determine_IC50 Determine this compound IC50 Start->Determine_IC50 Continuous_Exposure Continuous Exposure to This compound (at IC50) Determine_IC50->Continuous_Exposure Monitor_and_Subculture Monitor Cell Viability and Subculture Survivors Continuous_Exposure->Monitor_and_Subculture Dose_Escalation Gradually Increase This compound Concentration Monitor_and_Subculture->Dose_Escalation Cells Adapt Cryopreserve Cryopreserve Resistant Cells at Each Stage Monitor_and_Subculture->Cryopreserve Dose_Escalation->Monitor_and_Subculture Iterate Characterize_Resistance Characterize Resistant Phenotype (Determine new IC50) Dose_Escalation->Characterize_Resistance Resistance Achieved Characterize_Resistance->Cryopreserve End End: this compound-Resistant Cell Line Characterize_Resistance->End

References

Application Notes and Protocols: Orellanine as a Tool for Studying Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine, a potent nephrotoxin found in Cortinarius mushrooms, serves as a valuable and highly specific tool for inducing renal fibrosis in preclinical research. Its selective toxicity to the proximal tubular epithelial cells of the kidney initiates a pathological cascade that closely mimics the progression of chronic kidney disease (CKD), culminating in tubulointerstitial fibrosis.[1][2] A key characteristic of this compound poisoning is a prolonged latency period of 3 to 20 days between ingestion and the onset of clinical signs of renal failure.[2] This unique feature allows for the study of both the initial injury phase and the subsequent maladaptive repair processes that lead to fibrosis. These application notes provide detailed protocols for utilizing this compound to establish a robust and reproducible model of renal fibrosis, aiding in the investigation of disease mechanisms and the evaluation of novel anti-fibrotic therapies.

Mechanism of Action: From Oxidative Stress to Fibrosis

This compound's nephrotoxicity is primarily mediated by the induction of oxidative stress.[3][4] The toxin is selectively taken up by the proximal tubular epithelial cells, where it generates reactive oxygen species (ROS).[3] This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to lipid peroxidation, DNA damage, and apoptosis of tubular cells.

The resulting epithelial injury triggers an inflammatory response and the release of various profibrotic mediators, most notably Transforming Growth Factor-beta (TGF-β).[5][6] TGF-β is a master regulator of fibrosis and its activation by this compound-induced oxidative stress is a critical step in the development of renal fibrosis.[5][6][7] TGF-β signaling, primarily through the Smad2/3 pathway, stimulates the transformation of renal fibroblasts and epithelial cells into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[7][8][9] This leads to the accumulation of collagen and other matrix proteins, resulting in the characteristic scarring and loss of renal function seen in fibrosis.[1][2][10]

Data Presentation

Table 1: this compound Dosage and Administration for Rodent Models
Animal ModelRoute of AdministrationAcute LD50Recommended Dosing for Fibrosis InductionReference
MouseIntraperitoneal (i.p.)12.5 mg/kg2.5 - 5 mg/kg (single dose)[11]
MouseOral (p.o.)90 mg/kg10 - 20 mg/kg (single dose)[11]
RatIntraperitoneal (i.p.)Not specified2.5 - 5 mg/kg (single dose)[12]

Note: The recommended doses for fibrosis induction are sub-lethal and are intended to induce significant renal injury leading to a fibrotic response over time. Dose-response studies are recommended to determine the optimal dose for specific experimental goals.

Table 2: Time-Course of Key Pathological Events in this compound-Induced Renal Fibrosis
Time Point Post-Orellanine AdministrationKey Pathological EventsBiomarkers/Histological Features
24 - 72 hoursAcute Tubular Injury & Oxidative StressIncreased serum creatinine and BUN, tubular necrosis, apoptosis, increased ROS production.
1 - 2 weeksInflammation & Initiation of FibrosisInfiltration of inflammatory cells, increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), initial deposition of collagen.
3 - 6 weeksEstablished FibrosisSignificant increase in interstitial collagen deposition, increased expression of α-smooth muscle actin (α-SMA), tubular atrophy, interstitial inflammation.
> 8 weeksProgressive and Chronic FibrosisExtensive interstitial fibrosis, glomerulosclerosis, significant decline in renal function.
Table 3: Quantitative Analysis of Renal Fibrosis Markers
MarkerMethod of AnalysisExpected Change in this compound-Treated Group (vs. Control)
Collagen I & III DepositionMasson's Trichrome or Sirius Red Staining with quantitative image analysisSignificant increase in blue/red stained area in the interstitium.
Total Collagen ContentHydroxyproline AssayDose-dependent increase in hydroxyproline concentration in kidney tissue.
α-Smooth Muscle Actin (α-SMA)Immunohistochemistry or Western BlotMarked increase in α-SMA positive myofibroblasts in the interstitium.
FibronectinImmunohistochemistry or Western BlotIncreased deposition in the tubulointerstitium.
TGF-β1ELISA, Immunohistochemistry, or qPCRIncreased levels in kidney tissue homogenates and increased expression.
Phosphorylated Smad2/3Western Blot or ImmunohistochemistryIncreased levels of p-Smad2/3 in kidney tissue lysates.

Experimental Protocols

Protocol 1: Induction of Renal Fibrosis in Mice using this compound
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • This compound Preparation: Dissolve this compound powder in sterile 0.9% saline to a final concentration of 0.5 mg/mL. Protect the solution from light.

  • Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 3.5 mg/kg body weight. A control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals daily for clinical signs of distress, including weight loss, lethargy, and ruffled fur.

  • Time Course: Euthanize cohorts of mice at various time points (e.g., 1, 3, 6, and 8 weeks) post-injection to study the progression of fibrosis.

  • Tissue Collection: At the designated time points, collect blood via cardiac puncture for serum creatinine and BUN analysis. Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

Protocol 2: Histological Assessment of Renal Fibrosis
  • Tissue Processing: Process formalin-fixed kidney tissues and embed in paraffin.

  • Sectioning: Cut 4 µm thick sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of tubular injury and inflammation.

    • Masson's Trichrome: To visualize and quantify collagen deposition (collagen stains blue).

    • Sirius Red: For a more specific quantification of collagen fibers.

  • Immunohistochemistry:

    • α-SMA: To identify and quantify myofibroblasts.

    • Collagen I: To specifically detect the deposition of type I collagen.

    • TGF-β1: To assess the expression and localization of this key profibrotic cytokine.

  • Image Analysis: Capture images using a light microscope and quantify the stained areas using image analysis software (e.g., ImageJ). Express the fibrotic area as a percentage of the total cortical area.

Protocol 3: Biochemical Quantification of Collagen
  • Hydroxyproline Assay:

    • Weigh a portion of the frozen kidney tissue (approximately 50-100 mg).

    • Hydrolyze the tissue in 6M HCl at 110°C for 18-24 hours.

    • Neutralize the hydrolysate and perform a colorimetric reaction to measure the hydroxyproline content.

    • Calculate the total collagen content based on the assumption that hydroxyproline constitutes approximately 13.5% of the weight of collagen.

Mandatory Visualization

Orellanine_Induced_Renal_Fibrosis_Pathway This compound This compound PTEC Proximal Tubular Epithelial Cells This compound->PTEC Selective Uptake ROS Reactive Oxygen Species (ROS) PTEC->ROS Induces CellDamage Cellular Damage (Apoptosis, Necrosis) ROS->CellDamage Causes TGFb_activation TGF-β Activation ROS->TGFb_activation Directly Activates Inflammation Inflammation CellDamage->Inflammation Triggers Inflammation->TGFb_activation Promotes Myofibroblast Myofibroblast Activation TGFb_activation->Myofibroblast Drives ECM Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM Produces Fibrosis Renal Fibrosis ECM->Fibrosis Leads to

Caption: this compound-induced renal fibrosis signaling pathway.

Orellanine_Fibrosis_Workflow Start Start: Select Animal Model (e.g., C57BL/6 Mice) Dosing This compound Administration (e.g., 3.5 mg/kg i.p.) Start->Dosing Time_Course Time-Course Progression (1, 3, 6, 8 weeks) Dosing->Time_Course Sacrifice Euthanasia and Tissue Collection Time_Course->Sacrifice Histology Histological Analysis (H&E, Masson's Trichrome, IHC) Sacrifice->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Sacrifice->Biochemistry Molecular Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Molecular->Data_Analysis End End: Characterization of Renal Fibrosis Data_Analysis->End

Caption: Experimental workflow for this compound-induced renal fibrosis.

Orellanine_TGFb_Signaling Orellanine_ROS This compound-induced Oxidative Stress (ROS) TGFb_Latent Latent TGF-β Orellanine_ROS->TGFb_Latent Activates TGFb_Active Active TGF-β TGFb_Latent->TGFb_Active TGFbR TGF-β Receptor Complex TGFb_Active->TGFbR Binds to Smad Smad2/3 Phosphorylation TGFbR->Smad Smad_complex Smad2/3-Smad4 Complex Smad->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Transcription of Profibrotic Genes (e.g., Collagen, α-SMA) Nucleus->Gene_Transcription

References

Orellanine: A Novel Investigational Agent in Renal Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The fungal toxin orellanine, traditionally known for its potent nephrotoxicity, is emerging as a promising investigational agent in the field of renal cell carcinoma (RCC) research. Its unique selectivity for proximal tubular epithelial cells, the origin of clear cell RCC (ccRCC), positions it as a targeted therapeutic candidate. This document provides detailed application notes and experimental protocols for researchers and drug development professionals exploring the utility of this compound in RCC studies.

Introduction

This compound is a bipyridine N-oxide compound produced by certain species of Cortinarius mushrooms. Ingestion can lead to severe, often irreversible, kidney damage due to its specific uptake and accumulation in the proximal tubules. This very mechanism of selective toxicity is now being harnessed for a novel anti-cancer strategy. Research has demonstrated that this compound's cytotoxic effects extend to ccRCC cells, both in primary tumors and metastatic lesions, while sparing other cell types.[1][2][3] The proposed mechanisms of action include the induction of oxidative stress, disruption of cellular metabolism, inhibition of protein synthesis, and ultimately, the induction of apoptosis.[1][2][3]

Preclinical studies have shown that this compound can induce dose-dependent cell death in a variety of ccRCC cell lines and significantly reduce tumor mass in xenograft models.[1][4] These findings have spurred further investigation and the development of synthetic this compound (ONC175) for clinical evaluation in patients with metastatic RCC who are already on dialysis.[4][5]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from preclinical studies on this compound's effect on RCC cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeED50 / IC50Exposure TimeViability AssayReference
HTECHuman Tubular Epithelial Cells4.1 ± 1.2 µg/mL24 hoursAlamar Blue[1][3]
786-OccRCC (Primary)Dose-dependent decreaseNot specifiedNot specified[1]
SKRC-7ccRCC (Primary)Dose-dependent decreaseNot specifiedNot specified[1]
SKRC-10ccRCC (Primary)Dose-dependent decreaseNot specifiedNot specified[1]
SKRC-21ccRCC (Primary)Dose-dependent decreaseNot specifiedNot specified[1]
087ccRCC (Primary)Dose-dependent decreaseNot specifiedNot specified[1]
SKRC-17ccRCC (Metastatic)Dose-dependent decrease24 hoursAlamar Blue[1][3]
SKRC-52ccRCC (Metastatic)Dose-dependent decreaseNot specifiedNot specified[1]
HEPG2HepatocyteLimited effect24 hoursAlamar Blue[1][3]
MDA-MB-231Breast CancerLimited effect24 hoursAlamar Blue[1][3]
HUVECHuman Umbilical Vein Endothelial CellsLimited effect24 hoursAlamar Blue[1][3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Human ccRCC Xenograft Rat Model

Treatment GroupDosageTreatment DurationOutcomeReference
This compound10 mg/L in peritoneal dialysis fluid5 days>90% reduction in viable tumor mass[1]
This compound20 mg/L in peritoneal dialysis fluid3 days>90% reduction in viable tumor mass[1]
ControlVehicle-Continued tumor growth[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Induced Apoptosis in ccRCC Cells

Orellanine_Mechanism This compound This compound ccRCC_Cell Clear Cell Renal Cell Carcinoma (ccRCC) Cell This compound->ccRCC_Cell Selective Uptake Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) ccRCC_Cell->Oxidative_Stress Metabolism_Disruption Disrupted Cell Metabolism ccRCC_Cell->Metabolism_Disruption Protein_Synthesis_Decrease Decreased Protein Synthesis ccRCC_Cell->Protein_Synthesis_Decrease p53_Activation Phosphorylation of p53 (at Ser15) Oxidative_Stress->p53_Activation Caspase3_Activation Cleavage of Caspase-3 p53_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis In_Vitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Culture ccRCC and control cell lines Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Orellanine_Prep Prepare this compound stock and working solutions Treatment Treat cells with varying concentrations of this compound Orellanine_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., Alamar Blue) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis Protein Protein Analysis (e.g., Western Blot) Incubation->Protein

References

Application Notes: Fluorescent Labeling of Orellanine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms.[1][2] Structurally identified as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide, its toxicity is characterized by a long latency period followed by severe renal failure.[1][3] The toxin selectively targets the proximal tubule epithelial cells of the kidney, though the precise mechanism of uptake and cytotoxicity is still under investigation.[3][4] Key proposed mechanisms of toxicity include the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of essential cellular enzymes and macromolecule synthesis.[1][4]

To better understand the pharmacokinetics, cellular uptake, and subcellular localization of this compound, a fluorescently labeled version of the toxin is an invaluable tool.[] This document provides detailed protocols for the proposed synthesis of a fluorescent this compound conjugate (this compound-Dy488) and its application in the imaging of cultured human renal proximal tubule cells.

Data Presentation

This section summarizes the physicochemical and toxicological properties of native this compound and the proposed fluorescent conjugate.

PropertyThis compound (Unlabeled)This compound-Dy488 (Proposed)Reference / Note
Chemical Formula C₁₀H₈N₂O₆C₃₉H₃₉N₅O₁₂S₂Calculated
Molar Mass ( g/mol ) 252.18~830[1] / Calculated
Excitation Max (nm) N/A491Based on Dyomics Dy-488 NHS Ester
Emission Max (nm) N/A516Based on Dyomics Dy-488 NHS Ester
Quantum Yield N/A~0.9Based on Dyomics Dy-488 NHS Ester
IC₅₀ (MCF-7 cells) 319.2 µg/mLTo be determined[6]
Target Cells Renal Proximal TubulesRenal Proximal Tubules[4]

Experimental Protocols

Protocol for Synthesis of Fluorescent this compound (this compound-Dy488)

This protocol describes a hypothetical two-step synthesis to conjugate this compound with a bright, photostable fluorescent dye. The strategy involves first introducing an amine-terminated linker to one of this compound's hydroxyl groups, followed by conjugation to an amine-reactive dye.

Materials:

  • This compound (synthesized or purified)[1][4]

  • 3-Bromopropylamine hydrobromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dyomics Dy-488 N-hydroxysuccinimide (NHS) ester

  • Triethylamine (TEA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Reverse-phase HPLC system

Step 1: Synthesis of Amino-linker Modified this compound (this compound-C3-NH₂) - A Hypothetical Route

  • Preparation: Under an inert argon atmosphere, dissolve 25 mg of this compound in 5 mL of anhydrous DMF in a flame-dried, round-bottom flask.

  • Deprotonation: Carefully add 1.1 equivalents of sodium hydride (NaH) to the solution at 0°C. Stir for 30 minutes. This step is critical and aims to selectively deprotonate one of the more accessible hydroxyl groups.

  • Alkylation: Dissolve 1.2 equivalents of 3-bromopropylamine hydrobromide in a minimal amount of anhydrous DMF and add it dropwise to the this compound solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Quenching & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous phase three times with ethyl acetate. The desired product may be in either the aqueous or organic phase due to its polarity; both should be analyzed.

  • Purification: Purify the crude product using flash chromatography or preparative HPLC to isolate the mono-substituted this compound-C3-NH₂.

Step 2: Conjugation with Dy-488 NHS Ester

  • Preparation: Dissolve the purified this compound-C3-NH₂ in 1 mL of anhydrous DMSO.

  • pH Adjustment: Add triethylamine (TEA) to the solution to create a basic environment (pH ~8.5), which facilitates the reaction with the NHS ester.

  • Labeling Reaction: Add 1.2 equivalents of Dy-488 NHS ester (dissolved in anhydrous DMSO) to the this compound-C3-NH₂ solution.

  • Incubation: Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Purification: Purify the final product, this compound-Dy488, using a reverse-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and UV-Vis spectroscopy. Lyophilize the pure fractions and store at -20°C, protected from light.

Protocol for Cellular Imaging with this compound-Dy488

This protocol details the use of the fluorescent this compound conjugate for imaging its uptake and localization in a relevant human kidney cell line.

Materials:

  • Human Kidney 2 (HK-2) cells or primary Human Renal Proximal Tubule Epithelial Cells (RPTEC).[7][8][9]

  • Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound-Dy488 stock solution (1 mM in DMSO).

  • Hoechst 33342 nuclear stain.

  • MitoTracker™ Red CMXRos mitochondrial stain.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Fluorescence microscope with appropriate filter sets for DAPI, FITC/GFP (for Dy-488), and TRITC/RFP (for MitoTracker Red).

Procedure:

  • Cell Culture: Culture HK-2 cells on glass-bottom imaging dishes in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

  • Probe Preparation: Prepare a working solution of this compound-Dy488 by diluting the 1 mM DMSO stock into pre-warmed culture medium to a final concentration of 1-10 µM.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add the this compound-Dy488 working solution to the cells.

    • Incubate for a specified time course (e.g., 30 min, 2h, 6h, 24h) at 37°C.

  • Co-staining (Optional): In the last 30 minutes of incubation, add Hoechst 33342 (1 µg/mL) and MitoTracker Red (200 nM) to the medium to visualize the nucleus and mitochondria, respectively.

  • Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Live-Cell Imaging: Add fresh, pre-warmed culture medium to the dish and immediately proceed to image the live cells using the fluorescence microscope.

  • Fix and Mount (Optional): For high-resolution imaging or long-term storage, fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Wash three times with PBS and mount with an appropriate mounting medium.

  • Image Acquisition: Acquire images using filter sets for DAPI (nucleus), GFP/FITC (this compound-Dy488), and RFP/TRITC (MitoTracker Red). Overlay the channels to determine the subcellular localization of the fluorescent toxin.

Visualizations and Diagrams

Experimental Workflow

The overall process from synthesis to cellular application is outlined below.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Characterization cluster_application Phase 3: Cellular Application S1 This compound + Linker (Alkylation) S2 Purification 1 (HPLC) S1->S2 S3 Conjugation to Dy-488 NHS Ester S2->S3 S4 Purification 2 (HPLC) S3->S4 C1 Mass Spectrometry S4->C1 C2 Spectroscopy (Abs/Em) C3 Purity Check A1 Culture HK-2 Cells C3->A1 A2 Incubate with This compound-Dy488 A1->A2 A3 Wash & Co-stain A2->A3 A4 Fluorescence Microscopy A3->A4

Caption: Workflow for synthesis and application of fluorescent this compound.

Proposed Mechanism of this compound-Induced Nephrotoxicity

This diagram illustrates the hypothetical pathway of this compound uptake and subsequent cellular damage that can be investigated using the fluorescent probe.

G cluster_cell Renal Proximal Tubule Cell Toxin This compound-Dy488 (Extracellular) Transporter Organic Cation Transporter (OCT)? Toxin->Transporter Uptake Toxin_intra This compound-Dy488 (Intracellular) Transporter->Toxin_intra ROS Generation of Reactive Oxygen Species (ROS) Toxin_intra->ROS Protein_Inhibit Inhibition of Protein Synthesis Toxin_intra->Protein_Inhibit ER_Stress ER Stress ROS->ER_Stress Mito_Damage Mitochondrial Damage ROS->Mito_Damage DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis & Necrosis ER_Stress->Apoptosis Mito_Damage->Apoptosis DNA_Damage->Apoptosis Protein_Inhibit->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cell death.

References

Application Notes and Protocols for the Electrochemical Detection of Orellanine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its detection in complex matrices such as food, environmental samples, and biological fluids is crucial for clinical toxicology, food safety, and forensic investigations. Electrochemical methods offer a promising avenue for the rapid, sensitive, and cost-effective detection of this compound due to its electroactive nature. This document provides detailed application notes and protocols for the electrochemical detection of this compound, based on currently available scientific literature.

This compound, a bipyridine N-oxide, undergoes redox reactions that form the basis of its electrochemical detection. The molecule's structure, which includes N-oxide and phenol-like hydroxyl groups, makes it electroactive.[1] The electrochemical behavior of this compound is linked to its toxicity, which is thought to involve the generation of reactive oxygen species through redox cycling.[2][3]

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation or reduction at an electrode surface. The process involves the transfer of electrons between the this compound molecule and the electrode, generating a measurable electrical signal (e.g., current or potential). The magnitude of this signal is proportional to the concentration of this compound in the sample.

Theoretical studies suggest that both anodic (oxidation) and cathodic (reduction) processes can be utilized for this compound determination.[4][5] The gradual N-oxide reduction of the this compound molecule in an acidic medium has been proposed as a viable detection pathway.[4][5][6] The electrochemical process can be influenced by the electrode material, with modified electrodes potentially enhancing the analytical signal.[1][7]

Quantitative Data Summary

While dedicated electrochemical sensor data for this compound is still emerging, high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) has been used, providing some performance benchmarks. It is important to note that the following data is from HPLC-ECD and not direct electrochemical sensors. Researchers developing new electrochemical sensors should aim for similar or improved performance.

ParameterMatrixReported Value(s)Reference(s)
Limit of Quantification (LOQ) Plasma, Urine0.5 µg/L[8]
Limit of Detection (LOD) Whole Blood0.5 µg/L[8]
Recovery SerumComplete[9][10]
Kidney25% (poor)[9][10]
Repeatability (RSD) Kidney Tissue (15–50 µg/g)1.3%–9.8%[9]
Accuracy Kidney Tissue (15–50 µg/g)1.5%–7.1%[9]

Experimental Protocols

The following are generalized protocols for the electrochemical detection of this compound. Optimization of specific parameters is recommended for different sample types and electrochemical setups.

Protocol 1: Sample Preparation

A. Mushroom Tissue:

  • Homogenize a known weight of the mushroom sample (e.g., 1 gram) in a suitable extraction solvent (e.g., 10 mL of methanol/water, 1:1 v/v).

  • Sonicate the mixture for 15-30 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtrate can be diluted with a suitable supporting electrolyte before analysis.

B. Biological Fluids (Urine, Plasma, Serum):

  • For plasma or serum, perform a protein precipitation step. Add a 3:1 ratio of a cold organic solvent (e.g., acetonitrile) to the sample volume.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Collect the supernatant.

  • Urine samples may require dilution with a supporting electrolyte. Centrifugation and filtration may be necessary if the sample is turbid.

  • The cleared supernatant/diluted urine is ready for analysis.

Protocol 2: Electrochemical Measurement

Apparatus and Reagents:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Working Electrodes: Glassy carbon electrode (GCE), boron-doped diamond (BDD) electrode, or a chemically modified electrode (e.g., with nanoparticles).[1][7]

  • Reference Electrode: Ag/AgCl (in 3M KCl).

  • Counter Electrode: Platinum wire or graphite rod.

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (PBS) at a specific pH (acidic medium has been suggested to be compatible).[4][5]

  • This compound standard for calibration.

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in the supporting electrolyte.

  • Polish the working electrode (e.g., with alumina slurry for GCE) to ensure a clean and reproducible surface.

  • Place a known volume of the prepared sample or standard solution into the electrochemical cell containing the supporting electrolyte.

  • Immerse the three electrodes into the solution.

  • Perform the electrochemical measurement using a suitable technique, such as:

    • Cyclic Voltammetry (CV): To characterize the redox behavior of this compound. Scan the potential over a range where this compound is expected to be active.

    • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For quantitative analysis due to their higher sensitivity and better resolution.

  • Record the peak current at the potential corresponding to the oxidation or reduction of this compound.

  • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak currents on the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data_analysis Data Analysis sample Complex Matrix (Mushroom, Urine, Plasma) extraction Extraction / Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration prepared_sample Prepared Sample in Supporting Electrolyte filtration->prepared_sample electrochemical_cell Three-Electrode Cell (WE, RE, CE) prepared_sample->electrochemical_cell potentiostat Potentiostat (CV, DPV, SWV) electrochemical_cell->potentiostat data_acquisition Data Acquisition (Current vs. Potential) potentiostat->data_acquisition calibration Calibration Curve (Standards) data_acquisition->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the electrochemical detection of this compound.

signaling_pathway cluster_oxidation Oxidation (Anodic Scan) cluster_reduction Reduction (Cathodic Scan) This compound This compound (at Electrode Surface) ox_intermediate Oxidized this compound (e.g., Semiquinone Radical) This compound->ox_intermediate + Potential red_intermediate Reduced this compound (e.g., Orelline) This compound->red_intermediate - Potential e_loss Electron (e⁻) Loss ox_intermediate->e_loss Signal Generation e_gain Electron (e⁻) Gain red_intermediate->e_gain Signal Generation

Caption: Simplified signaling pathway for this compound's electrochemical detection.

Conclusion

The electrochemical detection of this compound presents a valuable analytical tool for rapid and sensitive measurements in various complex matrices. While the field is still developing, the inherent redox properties of this compound provide a strong basis for the application of techniques like voltammetry. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals to develop and implement electrochemical methods for this compound analysis. Further research is encouraged to optimize electrode materials, sample preparation techniques, and to validate these methods for routine use.

References

Application Notes and Protocols for the Identification of Orellanine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its identification and quantification are crucial for clinical toxicology, forensic investigations, and research into its potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical tool for the analysis of this compound. However, due to the toxin's inherent thermolability and polarity, specific analytical approaches are required.

These application notes provide detailed protocols for the identification and quantification of this compound using two distinct GC-MS methods: a direct analysis approach using supersonic molecular beams and a conventional approach involving a proposed derivatization method. Additionally, this document includes a summary of reported quantitative data and a diagram of the putative toxicological pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various matrices, primarily determined by liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). To date, quantitative data from GC-MS analyses are not widely published.

MatrixConcentration RangeAnalytical MethodReference(s)
Cortinarius rubellus (mushroom)145 µg/gHPLC-MS/MS[1]
Cortinarius orellanus (mushroom)9 - 14 mg/gNot Specified[2]
Cortinarius speciosissimus (mushroom)9 mg/gNot Specified[3]
Human Plasma (10 days post-ingestion)6.12 mg/LSpectrofluorimetry on TLC[4][5]
Human PlasmaLimit of Quantification: 0.5 µg/LLC-HRMS[6]
Human UrineLimit of Quantification: 0.5 µg/LLC-HRMS[6]
Human Whole BloodLimit of Detection: 0.5 µg/LLC-HRMS[6]
Human Renal Biopsy (13 days post-ingestion)7 µg / 25 mm³Spectrofluorimetry on TLC[4][5]
Human Renal Biopsy (6 months post-ingestion)24 µg / 8 mm³Spectrofluorimetry on TLC[4][5]
Mouse Kidney (2 hours post-exposure)97 ± 51 µg/gHPLC[7]
Mouse Kidney (96 hours post-exposure)17 ± 1 µg/gHPLC[7]

Experimental Protocols

Two primary GC-MS methodologies are presented for the analysis of this compound. The first is a direct analysis method suitable for the thermally labile nature of this compound, and the second is a proposed method for conventional GC-MS which requires derivatization.

Protocol 1: Direct Analysis by Gas Chromatography-Mass Spectrometry with Supersonic Molecular Beams (GC-MS with SMB)

This method is advantageous for the direct analysis of thermally labile and low-volatility compounds like this compound, as it minimizes thermal decomposition in the injector and ion source.

1. Sample Preparation (Mushroom Tissue)

  • Homogenize 100 mg of dried mushroom tissue.

  • Extract with 5 mL of 3 M hydrochloric acid for 3 hours with stirring.

  • Centrifuge the mixture at 3000 x g for 15 minutes.

  • Carefully collect the supernatant for analysis.

2. Sample Preparation (Stomach Content)

  • Homogenize 1 g of stomach content with 5 mL of methanol.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of methanol.

3. GC-MS with SMB Parameters

  • Gas Chromatograph: Varian 1200 GC (or equivalent)

  • Injector: Split/splitless injector at 250°C

  • Column: VF-5ms, 15 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 2 mL/min

  • Oven Program: 120°C (hold 1 min), ramp to 300°C at 20°C/min, hold for 5 min

  • Mass Spectrometer: Varian 2200 MS (or equivalent) with SMB interface

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Protocol 2: Proposed Derivatization Method for Conventional GC-MS

As this compound is a polar molecule with multiple hydroxyl groups, derivatization is necessary to increase its volatility and thermal stability for analysis on a conventional GC-MS system. Silylation is a common and effective derivatization technique for such compounds. The following is a proposed protocol based on established methods for polar analytes. Note: This protocol should be validated for this compound analysis.

1. Sample Preparation and Extraction

  • Follow the sample preparation steps outlined in Protocol 1 to obtain a clean extract.

  • Evaporate the extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating reagent.

2. Silylation Derivatization

  • To the dried extract, add 100 µL of a silylating reagent mixture, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection.

3. Conventional GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Injector: Split/splitless injector at 280°C

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 150°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 10 min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Mushroom or Biological Sample homogenize Homogenization sample->homogenize extraction Solvent Extraction (e.g., HCl or Methanol) homogenize->extraction cleanup Centrifugation & Filtration extraction->cleanup derivatization Derivatization (Silylation) (for conventional GC-MS) cleanup->derivatization injection GC Injection cleanup->injection Direct Analysis (GC-MS with SMB) derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis by GC-MS.

Putative Toxicological Pathway of this compound

orellanine_toxicity cluster_cellular_effects Cellular Effects in Renal Tubules This compound This compound inhibition Inhibition of Macromolecule Synthesis (Protein, RNA, DNA) This compound->inhibition enzyme_inhibition Enzyme Inhibition (e.g., Alkaline Phosphatase) This compound->enzyme_inhibition redox_cycling Redox Cycling This compound->redox_cycling cell_damage Cellular Damage (Lipid Peroxidation, Protein Damage) inhibition->cell_damage enzyme_inhibition->cell_damage ros Reactive Oxygen Species (ROS) Generation redox_cycling->ros oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->cell_damage apoptosis Apoptosis cell_damage->apoptosis renal_failure Renal Failure apoptosis->renal_failure

Caption: Proposed mechanism of this compound-induced nephrotoxicity.

References

Orellanine Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its high specificity for renal proximal tubule cells has sparked interest in its potential as a targeted therapeutic, particularly in the context of renal cell carcinoma.[1][2] However, the therapeutic development of this compound is hampered by its inherent toxicity. Structure-activity relationship (SAR) studies are crucial to delineate the molecular features responsible for its toxicity and to guide the design of analogs with improved therapeutic indices. This document provides an overview of the known SAR of this compound, detailed protocols for relevant assays, and visual representations of key concepts.

While extensive quantitative SAR data for a broad range of this compound analogs is not widely available in published literature, this document consolidates the existing knowledge to serve as a foundational resource and to highlight areas for future investigation.[1][3]

Data Presentation: this compound and its Metabolites

The toxicity of this compound is intrinsically linked to its chemical structure, particularly the bipyridine dioxide core. Metabolism of this compound leads to the formation of orellinine and orelline, which exhibit different toxicity profiles. The available data, while not a comprehensive SAR study, provides initial insights into the importance of the N-oxide functional groups.

CompoundStructureKey Structural FeaturesToxicity SummaryReference
This compound 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxideBipyridine core with two N-oxide groups and four hydroxyl groups.Highly nephrotoxic. LD50 in mice is 12-20 mg/kg. Induces apoptosis and oxidative stress in renal cells.[4][5]
Orellinine 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1-oxideBipyridine core with one N-oxide group.Intermediate in the reduction of this compound. Considered a toxic metabolite.[5]
Orelline 3,3',4,4'-tetrahydroxy-2,2'-bipyridineBipyridine core without N-oxide groups.Considered non-toxic.[5]

A quantitative structure-activity relationship (QSAR) study on a series of 21 substituted pyridines was conducted to predict the toxicity of this compound.[6] The study highlighted that even minor changes in substituents on the pyridine ring can dramatically alter toxicity, suggesting that systematic modification of the this compound scaffold is a promising strategy for modulating its activity.[6]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound has been reported, and these methods can be adapted to produce analogs with modifications at various positions of the bipyridine core. A general synthetic approach involves the coupling of two substituted pyridine rings followed by N-oxidation and functional group manipulations.

Workflow for the Synthesis of this compound Analogs:

G start Substituted Pyridine Precursors coupling Coupling Reaction (e.g., Ullmann or Suzuki coupling) start->coupling bipyridine Substituted Bipyridine Core coupling->bipyridine n_oxidation N-oxidation (e.g., with m-CPBA) bipyridine->n_oxidation n_oxide Bipyridine-N-oxide n_oxidation->n_oxide deprotection Deprotection/Functional Group Interconversion n_oxide->deprotection analog This compound Analog deprotection->analog

Caption: General synthetic workflow for this compound analogs.

In Vitro Cytotoxicity Assessment: MTT Assay Protocol for Renal Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a standard method to evaluate the cytotoxic effects of compounds on cultured cells. This protocol is adapted for use with porcine kidney proximal tubule epithelial cells (LLC-PK1), a relevant cell line for studying nephrotoxicity.

Materials:

  • LLC-PK1 cells

  • Cell culture medium (e.g., Medium 199) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or this compound analogs

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend LLC-PK1 cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and its analogs) in a serum-free culture medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 3-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Experimental Workflow for MTT Assay:

G seed Seed LLC-PK1 cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Analogs incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze G This compound This compound renal_cells Renal Proximal Tubule Cells This compound->renal_cells Selective Uptake ros Increased ROS (Oxidative Stress) renal_cells->ros inhibition Enzyme Inhibition (e.g., Alkaline Phosphatase) renal_cells->inhibition apoptosis Apoptosis ros->apoptosis dna_damage DNA Damage ros->dna_damage damage Cell Damage & Necrosis apoptosis->damage inhibition->damage dna_damage->apoptosis G cluster_0 Design & Synthesis cluster_1 Biological Evaluation structure This compound Structure modification Chemical Modification structure->modification analog This compound Analog modification->analog activity Biological Activity analog->activity sar Structure-Activity Relationship analog->sar activity->sar

References

Troubleshooting & Optimization

Orellanine stability issues during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for orellanine analysis. This resource is designed for researchers, scientists, and drug development professionals working with the nephrotoxic fungal toxin, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your sample preparation and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a nephrotoxin produced by certain species of Cortinarius mushrooms. It is a bipyridine N-oxide that can cause severe renal failure.[1][2] Its stability is a major concern during sample preparation and analysis due to its susceptibility to degradation under various conditions, which can lead to inaccurate quantification and misleading results.

Q2: What are the main factors that affect this compound stability?

A2: The primary factors affecting this compound stability are temperature, light (specifically UV radiation), and pH. This compound is known to decompose at temperatures above 150°C and degrades upon exposure to UV light.[3][4][5] Its stability is also influenced by the pH of the solution.

Q3: How should I store my this compound standards and samples?

A3: To ensure stability, this compound standards and samples should be stored in amber vials to protect them from light and at low temperatures, typically -20°C for long-term storage. Acidified solutions (e.g., with hydrochloric acid) have been used for preparing standards.

Q4: this compound is poorly soluble. What solvents are recommended for its extraction and analysis?

A4: this compound and its degradation products have poor solubility in water and most organic solvents. Methanol is a commonly used solvent that provides some solubility. The use of acidified methanol can significantly enhance the extraction efficiency.[6][7] For analytical purposes, mobile phases are often acidic to improve retention on reversed-phase columns.

Q5: I'm working with mushroom samples. Is there anything specific I need to consider?

A5: Yes. In Cortinarius mushrooms, this compound primarily exists as mono- and diglucosides.[1][4] These glucosides can be hydrolyzed to this compound under acidic extraction conditions. Therefore, the choice of extraction solvent will determine whether you are measuring total this compound (after hydrolysis) or the individual glucosides and the native this compound. Extraction with 3 M HCl is effective for recovering total this compound.[8]

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis in a question-and-answer format.

Problem Possible Causes Solutions
Low or no recovery of this compound from kidney tissue. 1. Poor extraction efficiency: this compound is tightly bound to kidney tissue and has low solubility in the intracellular environment.[6][7] 2. Degradation during sample preparation: this compound may degrade due to exposure to light or high temperatures during extraction.1. Optimize extraction: Use a robust extraction method. Homogenization in 3M hydrochloric acid followed by sonication has been shown to be effective.[1] A clean-up step may be necessary to remove interferences. 2. Control extraction conditions: Perform all extraction steps under low light conditions or using amber-colored tubes. Avoid heating the samples.
Inconsistent or non-reproducible analytical results. 1. This compound degradation in prepared samples: this compound can degrade in the autosampler if exposed to light or inappropriate temperatures for an extended period. 2. Hydrolysis of this compound glucosides: If analyzing mushroom extracts, the acidic mobile phase can cause hydrolysis of glucosides on the column, leading to shifting retention times or broad peaks.1. Sample stability in autosampler: Ensure the autosampler is cooled and protected from light. Analyze samples as soon as possible after preparation. 2. Consistent sample treatment: Ensure all samples and standards are treated with the same acidic conditions for the same duration to achieve consistent hydrolysis of glucosides if total this compound is the target analyte.
Peak tailing or poor peak shape in HPLC analysis. 1. Secondary interactions with the stationary phase: The polar nature of this compound can lead to interactions with residual silanols on C18 columns. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound.1. Use an appropriate column: Consider using a column with end-capping or a different stationary phase like phenyl or polystyrene divinylbenzene. 2. Optimize mobile phase: Use an acidic mobile phase (e.g., with formic acid or phosphoric acid) to suppress the ionization of the hydroxyl groups. The addition of a buffer like ammonium formate can also improve peak shape.
Matrix effects leading to ion suppression or enhancement in LC-MS/MS. Co-eluting endogenous compounds from the sample matrix (e.g., plasma, kidney homogenate). 1. Improve sample clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. 2. Use a matrix-matched calibration curve: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.[1] 3. Use an isotopically labeled internal standard: This is the most effective way to correct for matrix effects and variations in extraction recovery.

III. This compound Stability Data

While specific kinetic studies on the degradation of this compound under various pH and temperature conditions are not extensively available in the literature, the following table summarizes the known stability characteristics.

Condition Effect on this compound Comments
Temperature Stable up to 150-160°C.[3] Decomposes slowly above this temperature.[3] Explosive degradation occurs at temperatures over 267°C.[3] Cooking, freezing, and drying do not significantly reduce this compound content in mushrooms.[3]Avoid excessive heat during sample preparation and storage.
Light (UV) Rapidly degrades upon exposure to UV radiation.[3] The degradation involves a stepwise reduction of the N-oxides.[9]Protect samples and standards from light at all times by using amber vials and minimizing exposure during handling.
pH Stability is pH-dependent. Acidic conditions are often used for extraction and in mobile phases for analysis, which can also cause hydrolysis of this compound glucosides. This compound is soluble in alkaline solutions.The pH of the mobile phase is critical for stabilizing this compound during HPLC analysis. Phosphoric acid has been used to maintain a stable low pH.

IV. Experimental Protocols

A. Extraction of this compound from Kidney Tissue

This protocol is adapted from a method developed for the analysis of this compound in mouse kidney tissue.[1]

Materials:

  • Kidney tissue (~0.1 g)

  • 3M Hydrochloric acid (HCl)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Microcentrifuge tubes (amber or wrapped in foil)

Procedure:

  • Weigh approximately 0.1 g of kidney tissue into a microcentrifuge tube.

  • Add 4 mL of 3M HCl to the tube.

  • Homogenize the tissue using a vortex mixer for 5 minutes at 2500 rpm.

  • Sonicate the mixture for 20 minutes at room temperature.

  • Centrifuge the homogenate at 3000 rpm (approximately 1744 x g) for 30 minutes.

  • Carefully collect the supernatant for analysis.

B. HPLC-MS/MS Analysis of this compound

The following are example parameters for the analysis of this compound. Method optimization is recommended for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 3 µm, 150 mm × 4.6 mm)

  • Mobile Phase A: 4 mM Ammonium acetate in water, adjusted to pH 1.5 with o-phosphoric acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-2.0 min: 98% A, 2% B

    • 2.0-4.0 min: 15% A, 85% B

    • 4.0-20.0 min: 15% A, 85% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: Room temperature

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transition: m/z 253 > 236

V. Visualizations

A. This compound Degradation Pathway

Orellanine_Degradation This compound This compound (Toxic) Orellinine Orellinine (Toxic Intermediate) This compound->Orellinine Reduction (e.g., UV light) Orelline Orelline (Non-toxic) Orellinine->Orelline Further Reduction

Caption: The degradation pathway of this compound to its less toxic metabolites.

B. Experimental Workflow for this compound Analysis from Kidney Tissue

Orellanine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Kidney Kidney Tissue Sample Homogenize Homogenize in 3M HCl Kidney->Homogenize Sonicate Sonicate Homogenize->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the extraction and analysis of this compound from kidney tissue.

C. Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Recovery Start Low this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Potential Degradation CheckExtraction->CheckDegradation Efficient OptimizeExtraction Use 3M HCl & Sonication CheckExtraction->OptimizeExtraction Inefficient? ProtectFromLight Use Amber Vials CheckDegradation->ProtectFromLight Light Exposure? ControlTemp Avoid Heat CheckDegradation->ControlTemp Heat Exposure? CheckMatrixEffects Evaluate Matrix Effects CheckDegradation->CheckMatrixEffects No Degradation UseMatrixMatched Use Matrix-Matched Calibrants CheckMatrixEffects->UseMatrixMatched Present? UseInternalStandard Use Isotopically Labeled IS CheckMatrixEffects->UseInternalStandard Present?

Caption: A decision tree for troubleshooting low this compound recovery.

References

Orellanine photodecomposition and prevention in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orellanine. The information is designed to address specific issues related to this compound's photodecomposition and its prevention in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a nephrotoxic mycotoxin produced by certain species of Cortinarius mushrooms. It is a bipyridine N-oxide compound that is inherently unstable under certain conditions, particularly when exposed to ultraviolet (UV) light. This instability can lead to the degradation of the compound, affecting the accuracy and reproducibility of experimental results.

Q2: What are the primary degradation products of this compound?

A2: this compound undergoes photodecomposition when exposed to UV light, breaking down in a stepwise manner. The initial product is orellinine, which is then further converted to the non-toxic and fluorescent compound, orelline.[1]

Q3: Is there a visual indicator of this compound degradation?

A3: Yes. Pure this compound solutions are colorless. Upon exposure to UV light, the solution may develop a yellow tint due to the formation of orelline, which is a yellow crystalline substance.[1] Additionally, this compound itself exhibits a navy-blue fluorescence under UV light, which changes to a bright turquoise fluorescence as it degrades to orelline.

Q4: How does light exposure affect the toxicity of this compound solutions?

A4: Studies have shown that this compound's toxicity is significantly increased when it is extracted or handled under light compared to in the dark.[1] This suggests that the photodecomposition process may generate transient, highly reactive intermediates that are more toxic than this compound itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays. This compound degradation due to light exposure during sample preparation or the assay itself.Prepare all this compound solutions in a dark room or under red light. Use amber glass vials or tubes wrapped in aluminum foil for storage and handling.[2] Minimize the exposure of samples to ambient light during the entire experimental process.
Loss of compound potency over time. Improper storage of this compound stock solutions.Store this compound, both in solid form and in solution, at or below -20°C in a light-protected container. For solutions, use a solvent in which this compound is stable, such as a slightly acidic aqueous solution (pH ~1.5).[2]
Appearance of unexpected peaks in HPLC analysis. Photodecomposition of this compound during the analytical run.Use an HPLC system with a UV detector that can be turned off or shielded when not actively measuring the eluate. If possible, use amber HPLC vials. Ensure the mobile phase is appropriately pH-adjusted (around 1.5) to enhance stability during the run.[2]
Difficulty in dissolving this compound. This compound has poor solubility in water and most organic solvents.This compound is slightly soluble in methanol and soluble in dilute sodium hydroxide, ammonium hydroxide, and dimethyl sulfoxide (DMSO).[1] Acidified methanol can also enhance solubility.

Quantitative Data on this compound Stability

While specific kinetic data on this compound photodecomposition is limited in the literature, the following table summarizes its known stability characteristics.

Condition Stability of this compound Notes
UV Light Exposure Highly unstable; decomposes to orellinine and then orelline.[1]The rate of decomposition is dependent on the intensity and wavelength of the UV light.
Heating Stable up to 150-160°C. Decomposes slowly above this temperature.[1]Explosive degradation occurs at temperatures over 267°C.[1]
pH More stable in acidic conditions (e.g., pH 1.5).[2]Alkaline conditions may promote degradation.
Storage (Solid) Stable for years when protected from light and moisture.Store in a desiccator at low temperature.
Storage (Solution) Stability is dependent on solvent, temperature, and light exposure.For optimal stability, store in an acidic solution at -20°C or below in a light-protected container.

Experimental Protocols

Protocol for Handling and Preparation of this compound Stock Solutions
  • Work Environment: Perform all manipulations of solid this compound and its solutions in a dark room or under a red photographic safelight to minimize light exposure.

  • Weighing: Weigh the desired amount of this compound powder on an analytical balance in a darkened room.

  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., 0.01 M HCl, DMSO, or methanol) inside an amber glass vial. Vortex or sonicate briefly in the dark until fully dissolved.

  • Storage: Store the stock solution in the amber vial, tightly capped, at -20°C or -80°C. Wrap the vial in aluminum foil for additional protection.

  • Working Solutions: When preparing working solutions, dilute the stock solution in the desired buffer or medium immediately before use, again, under minimal light conditions.

Protocol for Assessing this compound Photostability
  • Sample Preparation: Prepare identical solutions of this compound in a transparent solvent (e.g., slightly acidic water) in both clear and amber glass vials.

  • Control Group: Keep one set of clear and amber vials completely protected from light by wrapping them in aluminum foil. These will serve as the dark controls.

  • Exposure Group: Expose the other set of clear and amber vials to a controlled UV light source (e.g., a UV lamp with a defined wavelength and intensity) for specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: At each time point, take an aliquot from each vial (both control and exposed) and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Evaluation: Compare the concentration of this compound in the exposed samples to the dark controls at each time point to determine the rate and extent of photodecomposition.

Visualizations

Orellanine_Photodecomposition This compound This compound (Colorless, Unstable) Orellinine Orellinine (Intermediate) This compound->Orellinine UV Light Orelline Orelline (Yellow, Stable, Fluorescent) Orellinine->Orelline UV Light

Caption: this compound photodecomposition pathway.

Orellanine_Toxicity_Workflow cluster_prevention Prevention cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Dark_Room Work in Dark/Red Light Sample_Prep Sample Preparation Dark_Room->Sample_Prep Amber_Vials Use Amber Vials/Foil Amber_Vials->Sample_Prep Cold_Storage Store at ≤ -20°C Cold_Storage->Sample_Prep Bioassay Bioassay/Analysis Sample_Prep->Bioassay Data_Collection Data Collection Bioassay->Data_Collection Inconsistent_Data Inconsistent Data Data_Collection->Inconsistent_Data If issues arise Degradation_Check Check for Degradation (e.g., HPLC, Color Change) Inconsistent_Data->Degradation_Check

Caption: Experimental workflow for handling this compound.

Orellanine_Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Overcoming matrix effects in orellanine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of the nephrotoxin orellanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a potent nephrotoxin found in several species of Cortinarius mushrooms.[1][2] Its analysis by LC-MS/MS is challenging due to its high polarity, prolonged retention in kidney tissues, and significant susceptibility to matrix effects, particularly ion suppression, from complex biological samples like renal tissue.[3] Extraction from the intracellular environment of renal tissue is notably difficult due to the toxin's reduced solubility and tight binding.[1][3]

Q2: What are matrix effects and how do they impact this compound analysis?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. In the case of this compound, this typically manifests as ion suppression, where endogenous molecules from the biological sample (e.g., phospholipids, salts, metabolites) interfere with the ionization of this compound in the mass spectrometer's source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5][6] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction during data processing. However, SIL internal standards may not always be commercially available and can be expensive to synthesize.[4]

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: Based on current literature, a commercial stable isotope-labeled internal standard for this compound is not readily mentioned or available. Researchers often have to rely on custom synthesis, which can be a significant undertaking. In the absence of a SIL-IS, using a structural analogue as an internal standard is a possible alternative, though it is less effective as its physicochemical and ionization properties will not perfectly match those of this compound.[4] When a SIL-IS is unavailable, meticulous sample cleanup and the use of matrix-matched calibration curves are critical for accurate quantification.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions with Column This compound's catechol groups can interact with active sites on the silica packing or with metal components of the HPLC system.[3][7] Solution: Use a column with high-purity silica and effective end-capping. Consider using a metal-free or PEEK-lined column and tubing to minimize metal chelation.[7]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound, influencing peak shape. Most methods utilize a low pH mobile phase to prevent ionization of the catechol groups.[3] Solution: Ensure the mobile phase is properly buffered. A common choice is an acidic mobile phase containing ammonium formate or formic acid.[3]
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the final extract in a solvent that is as weak as, or weaker than, the starting mobile phase composition.
Column Contamination or Void Accumulation of matrix components on the column frit or head can distort the flow path. Solution: Use a guard column and replace it regularly. If the problem persists, try back-flushing the analytical column. If this fails, the column may need to be replaced.

Problem: High Signal Suppression (Low Sensitivity)

Potential Cause Recommended Solution
Insufficient Sample Cleanup Co-elution of endogenous matrix components (e.g., phospholipids, salts) is the primary cause of ion suppression. Solution: Improve the sample preparation method. Move from a simple protein precipitation (PPT) to a more rigorous technique like Solid Phase Extraction (SPE) or a modified QuEChERS protocol.[8][9]
Suboptimal Chromatography The this compound peak is eluting in a region with a high density of interfering matrix components. Solution: Modify the LC gradient to move the this compound peak away from the main "suppression zones," which often occur early in the chromatogram with unretained compounds.
Matrix Overload Injecting too much sample extract can overwhelm the ionization source. Solution: Dilute the sample extract before injection. While this reduces the concentration of this compound, it can disproportionately reduce the matrix effect, leading to a net improvement in the signal-to-noise ratio.

Experimental Protocols & Data

Protocol 1: this compound Extraction from Kidney Tissue

This protocol is adapted from methodologies for extracting this compound from complex tissue matrices.[1][2]

  • Homogenization: Weigh 0.1 g of kidney tissue into a 2 mL polypropylene tube.

  • Extraction: Add 400 µL of an extraction solution consisting of Methanol and 3M Hydrochloric Acid (10:1, v/v). The acid is crucial for efficient extraction from tissues.

  • Vortexing: Securely cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Centrifugation: Centrifuge the tube at 20,000 x g for 5 minutes to pellet tissue debris and proteins.

  • Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analysis: Inject the sample onto the LC-MS/MS system. Use a matrix-matched calibration curve for accurate quantification.

Protocol 2: General Solid Phase Extraction (SPE) for Matrix Cleanup

This protocol outlines a general procedure using a mixed-mode cation-exchange (MCX) sorbent, which can be effective for polar, basic compounds like this compound.

  • Sample Pre-treatment: Start with the supernatant obtained from Protocol 1. Dilute it 1:1 with 4% phosphoric acid in water.

  • Column Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data: Method Performance & Comparison

Direct comparative data for this compound extraction methods is limited. The following tables summarize typical performance for a validated this compound method and a general comparison of common sample preparation techniques for reducing matrix effects in complex biological samples.

Table 1: Performance of a Validated HPLC Method for this compound in Fortified Kidney Tissue (Data adapted from Anantharam et al., 2016)[1][2]

Fortification Level (µg/g)Inter-day Repeatability (RSD, %)Accuracy (%)
159.8%1.5%
251.3%7.1%
503.2%3.9%

Table 2: General Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Effectiveness in Reducing Matrix Effect Recovery Time/Cost
Protein Precipitation (PPT) Protein removal by solvent crash (e.g., acetonitrile).Low. Does not remove phospholipids or salts effectively.[8]High, but variable.Fast, low cost.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.Moderate. Can be optimized by pH and solvent choice.Moderate to high.Moderate time/cost.
Solid Phase Extraction (SPE) Analyte retention on a solid sorbent and elution.High. Very effective with optimized sorbent and solvents.[8][10]Good to high, but method development is required.Slower, higher cost.
QuEChERS Salting-out liquid extraction followed by dispersive SPE cleanup.High. Effective for a wide range of analytes.[11][12]Good to high.Fast, moderate cost.

Visualizations

Analytical and Troubleshooting Workflow

This diagram outlines the logical steps from sample preparation to data analysis, including key decision points for troubleshooting matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation & Troubleshooting Sample Kidney Tissue / Biofluid Homogenize Homogenize & Extract (e.g., MeOH/HCl) Sample->Homogenize Cleanup Sample Cleanup (SPE, QuEChERS, or PPT) Homogenize->Cleanup LCMS Inject on LC-MS/MS Cleanup->LCMS Data Acquire Data LCMS->Data Check Check Peak Shape & S/N Ratio Data->Check Problem Acceptable? Check->Problem Report Report Results Problem->Report Yes Troubleshoot Troubleshoot Matrix Effects Problem->Troubleshoot No Troubleshoot->Cleanup Improve Cleanup Troubleshoot->LCMS Optimize LC Method

Workflow for this compound Analysis and Troubleshooting.
Troubleshooting Logic for Ion Suppression

This decision tree provides a structured approach to diagnosing and resolving issues related to ion suppression.

start Low Signal or Poor Reproducibility q1 Using SIL-IS? start->q1 a1_yes Check IS Response. Is it stable? q1->a1_yes Yes a1_no Implement SIL-IS if possible. q1->a1_no No a2_yes Suppression is likely compensated. Check other system issues. a1_yes->a2_yes Yes a2_no Investigate Source of Suppression a1_yes->a2_no No improve_cleanup Improve Sample Cleanup (PPT -> SPE or QuEChERS) a2_no->improve_cleanup optimize_lc Optimize Chromatography (Shift RT from suppression zone) a2_no->optimize_lc dilute Dilute Sample Extract a2_no->dilute

Decision Tree for Ion Suppression Troubleshooting.
Simplified this compound Nephrotoxicity Pathway

This diagram illustrates the key mechanisms by which this compound is thought to induce kidney damage.

cluster_uptake Cellular Uptake cluster_damage Mechanism of Damage cluster_outcome Cellular Outcome This compound This compound Ingestion Kidney Accumulation in Kidney Proximal Tubules This compound->Kidney ROS Generation of Reactive Oxygen Species (ROS) (Oxidative Stress) Kidney->ROS Inhibition Inhibition of Protein, RNA & DNA Synthesis Kidney->Inhibition Enzyme Inhibition of Key Enzymes (e.g., Alkaline Phosphatase) Kidney->Enzyme Apoptosis Apoptosis & Necrosis ROS->Apoptosis Inhibition->Apoptosis Enzyme->Apoptosis Damage Tubular Damage & Interstitial Nephritis Apoptosis->Damage Failure Acute Kidney Failure Damage->Failure

References

Technical Support Center: Orellanine Extraction from Kidney Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the extraction and quantification of orellanine from kidney tissue.

Troubleshooting Guide

This guide addresses common issues that may arise during the this compound extraction process, offering potential causes and solutions to improve efficiency and accuracy.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete cell lysis and homogenization: this compound is tightly bound within the renal cells.[1][2]- Ensure thorough mechanical homogenization of the kidney tissue (e.g., using a bead beater or rotor-stator homogenizer). - Increase sonication time and power to facilitate cell disruption.[2]
Inefficient extraction solvent: this compound's solubility can be a limiting factor.[1][3]- Use 3M hydrochloric acid (HCl) for extraction, as it has been shown to yield the highest recovery of total this compound.[4][5] - While methanol can be used, it may primarily extract this compound glucosides which can later be hydrolyzed to this compound.[4] Acidified methanol can improve the extraction of these forms.[1]
Insufficient extraction time: Short extraction periods may not be adequate for complete recovery.- Extend the extraction time. A 3-hour extraction with magnetic stirring has been used effectively.[6]
High Signal-to-Noise Ratio in Chromatogram Matrix effects: Co-extracted compounds from the kidney tissue can interfere with the analysis.- Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.[2] - Optimize the mobile phase pH. A low pH (e.g., 1.5 with o-phosphoric acid) can help stabilize this compound and improve separation.[6]
Contaminated reagents or equipment: Impurities can introduce background noise.- Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). - Thoroughly clean all glassware and equipment before use.
Poor Peak Shape in HPLC/LC-MS Inappropriate mobile phase composition: The mobile phase may not be optimal for this compound elution.- Adjust the mobile phase pH to around 1.5 using o-phosphoric acid for better stability and peak shape.[6] - Experiment with different gradient elution profiles to achieve better separation and peak symmetry.
Column degradation: The analytical column may be losing its stationary phase.- Use a guard column to protect the analytical column from contaminants. - Replace the analytical column if performance does not improve with other troubleshooting steps.
Inconsistent or Non-Reproducible Results Variability in sample preparation: Inconsistent homogenization or extraction procedures can lead to variable yields.- Standardize the entire experimental protocol, including tissue weight, solvent volumes, and extraction times. - Use an internal standard to account for variations in extraction efficiency and instrument response.
This compound degradation: this compound can degrade under certain conditions, such as exposure to UV light.[3][7]- Protect samples and extracts from light and heat.[7] Store extracts at low temperatures when not in use.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from kidney tissue?

A1: Based on current research, 3M hydrochloric acid (HCl) is the most effective solvent for extracting total this compound from biological matrices, including kidney tissue, as it facilitates the hydrolysis of this compound glucosides to this compound, leading to the highest overall recovery.[4][5]

Q2: How can I minimize matrix effects when analyzing this compound from kidney extracts?

A2: To minimize matrix effects, it is highly recommended to include a clean-up step after the initial extraction. Solid-phase extraction (SPE) is a common and effective method for this purpose.[2] Additionally, optimizing the chromatographic conditions, such as the mobile phase composition and pH, can help separate this compound from interfering compounds.

Q3: What are the expected concentrations of this compound in kidney tissue?

A3: this compound concentrations in kidney tissue can vary significantly depending on the dose and time since exposure. In animal studies, concentrations have been reported to range from approximately 17 µg/g to 97 µg/g.[2][8] In human poisoning cases, levels have been detected in renal biopsies several months after ingestion.[9]

Data on this compound Concentrations in Kidney Tissue

Sample Type Concentration Range Analytical Method Reference
Mouse Kidney (2h post-exposure)97 ± 51 µg/gHPLC[2][8]
Mouse Kidney (96h post-exposure)17 ± 1 µg/gHPLC[2][8]
Human Renal Biopsy35 - 160 µg/mLTLC[8]
Human Renal Biopsy (13 days post-ingestion)7 µg / 25 mm³TLC[8][9]
Human Renal Biopsy (6 months post-ingestion)24 µg / 8 mm³TLC[8][9]

Q4: What are the recommended analytical techniques for this compound quantification?

A4: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of this compound.[4][8] LC-MS/MS, in particular, offers very low limits of detection, down to 20 ng/g in tissue samples.[8][10]

Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

Analytical Method Matrix LOD LOQ Reference
HPLCKidney Tissue-10 µg/g[8]
LC-MS/MSKidney Tissue20 ng/g-[8][10]
LC-HRMSPlasma, Urine-0.5 µg/L[9][11]
HPLC-ESI-MS/MSPlasma, Food4.9 ng/mL-[4]

Q5: Is this compound stable during extraction and storage?

A5: this compound is sensitive to UV light, which can cause it to decompose to the non-toxic orelline.[3][7] It is also thermally labile at temperatures above 150°C.[3][7] Therefore, it is crucial to protect samples and extracts from light and high temperatures throughout the extraction and storage process.

Experimental Protocols

Protocol 1: this compound Extraction from Kidney Tissue for HPLC Analysis

This protocol is adapted from methodologies that have proven effective for this compound extraction from kidney tissue.[2]

Materials:

  • Kidney tissue sample

  • 3M Hydrochloric acid (HCl)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-phosphoric acid

Procedure:

  • Homogenization: Weigh approximately 0.1 g of kidney tissue and place it in a suitable tube. Add 4 mL of 3M HCl. Homogenize the tissue using a vortex mixer for 5 minutes at 2500 rpm.

  • Sonication: Sonicate the mixture for 20 minutes at room temperature to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at 3000 rpm (approximately 1744 x g) for 30 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

  • Clean-up (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove impurities and then elute the this compound with an appropriate solvent (e.g., acidified methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the chromatographic analysis of this compound.[6]

HPLC System:

  • C18 analytical column

  • UV-Vis detector

Mobile Phase:

  • Mobile Phase A: Water with o-phosphoric acid (pH 1.5)

  • Mobile Phase B: Methanol with o-phosphoric acid (pH 1.5)

Gradient Elution:

  • A gradient program should be optimized to achieve good separation. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the course of the run.

Detection:

  • Monitor the absorbance at 295 nm.

Injection Volume:

  • 50 µL

Visualizations

Orellanine_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis KidneyTissue Kidney Tissue Sample (0.1g) Homogenization Homogenize in 3M HCl KidneyTissue->Homogenization Sonication Sonicate for 20 min Homogenization->Sonication Centrifugation Centrifuge at 3000 rpm Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elute this compound SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC or LC-MS/MS Analysis Reconstitution->HPLC_Analysis Orellanine_Toxicity_Pathway cluster_cellular_uptake Cellular Effects cluster_organ_damage Organ-level Damage This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Inhibition Inhibition of Protein, RNA, and DNA Synthesis This compound->Inhibition Enzyme_Inhibition Enzyme Inhibition (e.g., Alkaline Phosphatase) This compound->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Renal Tubular Cell Damage Inhibition->Cell_Damage Enzyme_Inhibition->Cell_Damage Oxidative_Stress->Cell_Damage Kidney_Failure Acute Kidney Failure Cell_Damage->Kidney_Failure

References

Troubleshooting Poor Peak Shape in Orellanine HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of orellanine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC. For this compound, a polar compound, this can be particularly prevalent.

Potential Causes & Solutions:

  • Secondary Interactions: this compound, with its multiple hydroxyl groups and bipyridine structure, can interact with active sites on the column packing material, such as residual silanols on silica-based C18 columns. These secondary interactions can lead to tailing.[1][2][3][4]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using formic acid or phosphoric acid) can suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions.[3][5][6][7] Many established methods for this compound analysis utilize an acidic mobile phase.[5][6][7]

    • Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available silanol groups, leading to improved peak symmetry for polar analytes like this compound.[1][2]

    • Solution 3: Mobile Phase Additives: Adding a competing base, such as triethylamine, to the mobile phase can mask the active silanol sites. However, this may not be compatible with all detectors (e.g., mass spectrometry).

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][8][9]

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can cause peak distortion.[1][10] A void in the packing material can also lead to tailing.[2][3]

    • Solution: Use a guard column to protect the analytical column.[1][4] If contamination is suspected, flush the column with a strong solvent.[1][11] If a void has formed, replacing the column is often necessary.[3]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[11][12]

    • Solution: Minimize the length and internal diameter of all tubing.[11][12]

Q2: I am observing peak fronting for my this compound standard. What could be the issue?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[9][13][14][15]

    • Solution: Dilute the sample or reduce the injection volume.[9][13][14][16]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[11][13][16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[16]

  • Column Collapse or Voids: Physical degradation of the column packing bed can lead to channeling and peak fronting.[13][17]

    • Solution: This usually requires column replacement.[17]

Q3: My this compound peak is split or shows a shoulder. What should I investigate?

Split peaks can be indicative of several issues, from instrumental problems to complex sample chemistry.

Potential Causes & Solutions:

  • Co-eluting Interference: The peak may not be a single compound but rather this compound co-eluting with another substance from the sample matrix.[16][18][19]

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.[18] Using a mass spectrometer (MS) detector can help identify if multiple components are present.

  • Blocked Frit or Column Inlet: A partial blockage in the column inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.[18][19]

    • Solution: Replace the column inlet frit or the entire column.[18] Using an in-line filter can help prevent this.

  • Sample Degradation: this compound is known to degrade under UV light and at high temperatures to orelline and orellinine.[20] If the sample is degrading on-column or during storage, you may see multiple peaks.

    • Solution: Protect samples from light and heat. Ensure the freshness of your standards and samples.

  • Presence of this compound Glucosides: In mushroom extracts, this compound can exist as mono- and diglucosylated forms.[5][6][7] These may elute at different retention times, potentially appearing as separate or shouldering peaks.

    • Solution: Sample preparation can be optimized to hydrolyze the glucosides to this compound. Extraction with 3 M HCl has been shown to yield this compound, while methanolic extraction tends to preserve the glucosides.[6][7]

  • Dissolution Issues: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.[1]

    • Solution: Ensure complete dissolution of the sample before injection. This compound is slightly soluble in methanol and soluble in dilute sodium hydroxide, ammonium hydroxide, and DMSO.[20]

Experimental Protocols

Protocol 1: HPLC-ESI-MS/MS for this compound Analysis

This protocol is based on a method for the quantitative analysis of this compound in various matrices.[6][7]

Sample Preparation (Mushroom Matrix):

  • Homogenize the mushroom sample.

  • Extract a known weight of the homogenized sample with 3 M HCl.

  • Centrifuge the extract.

  • Filter the supernatant through a 0.22 µm filter before injection.

HPLC Conditions:

  • Column: C18, e.g., 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with a low percentage of B, ramp up to elute this compound, then ramp up further to wash the column).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Detection: Multiple Reaction Monitoring (MRM) for this compound transitions.

Data Presentation

Table 1: Summary of this compound Chemical Properties[5][21][22]
PropertyValue
Molecular FormulaC₁₀H₈N₂O₆
Molar Mass252.18 g/mol
pKa (strongest acidic)9.3
log P0.53 - 1.2
SolubilitySlightly soluble in methanol; Soluble in dilute NaOH, NH₄OH, and DMSO
StabilityDecomposes above 150°C and under UV light
Table 2: Common HPLC Parameters for this compound Analysis
ParameterTypical ConditionsReference
Stationary Phase C18[5][6]
Mobile Phase Acidified water and acetonitrile/methanol[5][6][21]
pH Modifier Formic acid, Phosphoric acid[21]
Detection UV, Photodiode Array (PDA), Electrochemical, Mass Spectrometry (MS)

Visual Troubleshooting Guides

Below are diagrams to guide the troubleshooting process for common peak shape problems in this compound HPLC analysis.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Injection Volume/ Dilute Sample start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes Yes overload_no Peak Shape Improves? (No) check_overload->overload_no No cause_overload Cause: Column Overload overload_yes->cause_overload check_column Use End-Capped Column/ Lower Mobile Phase pH overload_no->check_column column_yes Peak Shape Improves? (Yes) check_column->column_yes Yes column_no Peak Shape Improves? (No) check_column->column_no No cause_secondary Cause: Secondary Interactions (e.g., Silanols) column_yes->cause_secondary check_hardware Inspect for Contamination/ Voids. Flush Column. column_no->check_hardware hardware_yes Peak Shape Improves? (Yes) check_hardware->hardware_yes Yes hardware_no Peak Shape Improves? (No) check_hardware->hardware_no No cause_contamination Cause: Column Contamination hardware_yes->cause_contamination replace_column Consider Replacing Column hardware_no->replace_column PeakSplitting_Troubleshooting start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No cause_hardware Cause: Hardware Issue (e.g., Blocked Frit, Void) all_peaks_yes->cause_hardware check_chemistry Investigate Sample Chemistry all_peaks_no->check_chemistry coelution Possible Co-elution? Modify Mobile Phase check_chemistry->coelution coelution_yes Peaks Separate? (Yes) coelution->coelution_yes Yes coelution_no Peaks Separate? (No) coelution->coelution_no No cause_coelution Cause: Co-eluting Species coelution_yes->cause_coelution glucosides Sample from Mushroom? Consider Glucosides/Degradation coelution_no->glucosides glucosides_yes Optimize Sample Prep (e.g., Hydrolysis) glucosides->glucosides_yes Yes cause_glucosides Cause: this compound Forms/ Degradants glucosides_yes->cause_glucosides

References

Technical Support Center: Optimizing Orellanine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phases in orellanine separation by HPLC and LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic analysis of this compound?

A1: The chromatographic analysis of this compound and its related substances can be challenging.[1] A significant issue is that in Cortinarius mushrooms, this compound primarily exists as its 4,4'-diglucoside and monoglucoside metabolites. These glucosides are prone to cleavage under acidic conditions, hydrolyzing to this compound, which can complicate quantification and analysis. Therefore, samples should ideally be analyzed immediately after extraction.

Q2: What are the common stationary phases used for this compound separation?

A2: Historically, C18 columns have been frequently utilized for this compound analysis. However, recent methods have shown a trend towards the use of peptide, phenyl, and polystyrene divinylbenzene (PRP-1) columns to improve separation efficiency and resolution.

Q3: Why is an acidic mobile phase typically used for this compound separation?

A3: An acidic mobile phase is commonly employed to prevent the ionization of the catechol groups of the this compound molecule.[1] This helps to improve peak shape and retention on reverse-phase columns.

Q4: What are the typical organic solvents and additives used in the mobile phase for this compound analysis?

A4: The mobile phase for this compound separation typically consists of a mixture of acidified water and an organic solvent, most commonly acetonitrile or methanol. Formic acid is a frequent additive to lower the pH. Additionally, the inclusion of a buffer like ammonium formate has become increasingly common in LC-MS/MS methods to improve ionization and peak shape.

Q5: What detection methods are suitable for this compound analysis?

A5: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used for the analysis of this compound. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally preferred due to its higher sensitivity and specificity, allowing for detection of this compound at very low concentrations, such as in tissue samples.[2][3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

A: Peak tailing for this compound can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Secondary Interactions: Tailing of basic compounds like this compound can occur due to interactions with residual silanol groups on the stationary phase.

    • Solution: Consider using a column with a different stationary phase, such as a phenyl or peptide column, which may offer different selectivity and reduced secondary interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.

    • Solution: Ensure the mobile phase pH is sufficiently low to suppress the ionization of this compound's catechol groups. If using a buffer, ensure its concentration is adequate.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: If you suspect contamination, try backflushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help prolong the life of your analytical column.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of the sample.

Q: I am observing peak fronting for my this compound standard. What could be the issue?

A: Peak fronting is less common than tailing but can occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

  • Column Collapse: Operating the column outside of its recommended pH or temperature range can lead to a collapse of the stationary phase bed, resulting in peak fronting.

    • Solution: Verify that your mobile phase conditions are within the column manufacturer's specifications. If you suspect column collapse, the column will likely need to be replaced.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Q: I am struggling to achieve adequate sensitivity for this compound detection. How can I improve my signal?

A: Low sensitivity in this compound analysis, particularly with LC-MS/MS, can be addressed by optimizing several parameters:

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency in the mass spectrometer.

    • Solution: For LC-MS/MS, ensure your mobile phase is compatible with mass spectrometry by using volatile additives like formic acid and ammonium formate.[4] Acetonitrile is often preferred over methanol as it can lead to better desolvation and ionization in the MS source.

  • MS Source Parameters: The settings of your mass spectrometer's ion source are critical for maximizing the this compound signal.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature specifically for this compound.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low signal intensity.

    • Solution: Review your sample extraction protocol. For tissue samples, ensure thorough homogenization and consider different extraction solvents. Acidified methanol has been shown to enhance the extraction of this compound and its glucosides.

Issue 3: Retention Time Shifts

Q: I am observing inconsistent retention times for this compound between injections. What could be the cause?

A: Fluctuations in retention time can compromise the reliability of your analysis. Here are some common causes and their solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Premixing the mobile phase components can also improve consistency.

  • Column Temperature: Variations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • HPLC System Issues: Leaks in the HPLC system or problems with the pump can cause fluctuations in the flow rate, leading to retention time variability.

    • Solution: Regularly inspect your HPLC system for leaks and perform routine maintenance on the pumps.

Experimental Protocols & Data

Below are tables summarizing mobile phase compositions and gradient programs from published methods for this compound separation.

Table 1: HPLC Mobile Phase Compositions and Gradient Programs for this compound Separation

Stationary PhaseMobile Phase AMobile Phase BGradient ProgramReference
C184 mM Ammonium Acetate in WaterMethanol0-2 min: 2% B; 2-4 min: linear gradient to 85% B; 4-20 min: hold at 85% B[2]
C180.1 N Formic Acid in WaterAcetonitrile60:40 (v/v) isocratic[5]

Table 2: LC-MS/MS Mobile Phase Compositions for this compound Separation

Stationary PhaseMobile Phase AMobile Phase BNotesReference
Not Specified0.2% Formic Acid in 2 mM Ammonium FormateAcetonitrile in 0.2% Formic AcidUsed for pharmacokinetic studies in rats.
C18Water with low pHNot specifiedLow pH in the eluents to retain the toxin.[6]

Visualizations

The following diagrams illustrate a general workflow for this compound analysis and a troubleshooting decision tree for common HPLC issues.

Orellanine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Mushroom or Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., with acidified methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (e.g., C18, Phenyl) HPLC->Column Detector Detection (UV or MS/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

HPLC_Troubleshooting start Poor Peak Shape? Tailing Tailing Peak? start->Tailing Yes Fronting Fronting Peak? start->Fronting No Secondary_Interactions Secondary Interactions? Tailing->Secondary_Interactions Yes Sample_Solvent Sample Solvent Incompatibility? Fronting->Sample_Solvent Yes Mobile_Phase_pH Incorrect Mobile Phase pH? Secondary_Interactions->Mobile_Phase_pH No Solution1 Change Column Type Secondary_Interactions->Solution1 Yes Column_Contamination Column Contamination? Mobile_Phase_pH->Column_Contamination No Solution2 Adjust Mobile Phase pH Mobile_Phase_pH->Solution2 Yes Solution3 Backflush or Replace Column Column_Contamination->Solution3 Yes Column_Collapse Column Collapse? Sample_Solvent->Column_Collapse No Solution4 Dissolve Sample in Mobile Phase Sample_Solvent->Solution4 Yes Solution5 Check Column Parameters and Replace if Necessary Column_Collapse->Solution5 Yes

Caption: Troubleshooting decision tree for HPLC peak shape issues.

References

Minimizing orellanine adduct formation in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize orellanine adduct formation during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry analysis critical?

A1: this compound is a potent nephrotoxin found in several species of Cortinarius mushrooms.[1][2] Its analysis is crucial for diagnosing mushroom poisonings, which can cause severe acute renal failure.[1][3][4] Additionally, this compound is being investigated as a potential treatment for metastatic renal cancer, requiring precise monitoring of its concentration in biological matrices.[5]

Q2: What are adducts in mass spectrometry, and why are they a problem for this compound analysis?

A2: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule (this compound) associates with other ions present in the sample or mobile phase. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). These adducts are problematic because they can split the analyte signal across multiple species, reducing the intensity of the desired protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[6][7] This distribution of the signal can decrease sensitivity, complicate quantification, and interfere with assay performance.[6][8]

Q3: What are the most common types of adducts observed during the analysis of polar molecules like this compound?

A3: For polar, oxygen-rich compounds analyzed by ESI-MS, the most prevalent adducts are formed with alkali metal cations, primarily sodium (Na⁺) and potassium (K⁺).[6][9] In some cases, ammonium adducts ([M+NH₄]⁺) may be intentionally formed to improve ionization efficiency and fragmentation in tandem MS.[8] Water adducts can also occasionally be observed.[7]

Q4: How can sample preparation be optimized to reduce the chance of adduct formation?

A4: Since metal ion contamination is a primary source of adducts, minimizing exposure to these ions during sample preparation is key.

  • Solvent Choice: Acidified methanol can enhance the solubility and extraction of this compound and its glucosides.[10] For highest recovery of total this compound, extraction with 3M HCl has been shown to be effective, as this helps to hydrolyze the glucosides to the parent this compound.[5]

  • High-Purity Reagents: Use high-purity, MS-grade solvents and reagents to prevent the introduction of metal contaminants.[8]

  • Labware: Consider using plastic volumetric ware and mobile phase reservoirs instead of glass to reduce the leaching of sodium and other metal ions.[11]

Q5: What modifications to the LC-MS mobile phase can minimize this compound adducts?

A5: Mobile phase composition is critical for controlling adduct formation.

  • Acidification: The addition of a small amount of an acid, like formic acid, to the mobile phase can provide a constant source of protons (H⁺), promoting the formation of the desired [M+H]⁺ ion and suppressing metal adducts.[8][9]

  • Ammonium Salts: Using volatile buffers like ammonium formate or ammonium acetate can provide a consistent supply of ammonium ions. This can lead to the preferential formation of [M+NH₄]⁺ adducts, which are often more easily fragmented in MS/MS analysis than sodium adducts.[8]

  • Fluorinated Alkanoic Acids: Additives like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be highly effective at trapping electropositive ions like Na⁺ and K⁺, thereby preventing them from forming adducts with the analyte.[9]

Troubleshooting Guides

Guide 1: High Abundance of Sodium ([M+Na]⁺) or Potassium ([M+K]⁺) Adducts

This guide addresses the issue of observing a significant portion of the this compound signal as sodium or potassium adducts, which reduces the signal of the target protonated molecule.

Step Action Rationale
1 Verify Reagent Purity Confirm that all mobile phase solvents (water, acetonitrile, methanol) and additives are LC-MS grade or higher. HPLC-grade reagents can contain significantly more impurities and metal contaminants.[8]
2 Introduce a Mobile Phase Additive Add 0.1% formic acid to your mobile phase. If adducts persist, consider adding 5-10 mM ammonium formate or ammonium acetate. This provides a competitive ionization source to outcompete metal ions.[8][9]
3 Clean the LC System Flush the entire LC fluid path, including autosampler and column, with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove accumulated metal salts.[6]
4 Implement a Low-pH Column Wash Incorporate a brief, low-pH (e.g., 0.1% formic acid) regeneration step at the end of each chromatographic run. This helps to displace non-specifically adsorbed metal cations from the column and fluid path before the next injection.[6][11]
5 Optimize ESI Source Conditions Adjust source parameters such as nebulizing gas flow and temperature. Effective desolvation is critical for producing gas-phase ions and can influence adduct formation.[8]

Guide 2: Inconsistent Adduct Ratios Across an Analytical Batch

This guide provides steps to resolve variability in the ratio of adducts to the primary ion, which can compromise quantitative accuracy and reproducibility.

Step Action Rationale
1 Check for System Contamination Buildup Inconsistent adduct formation is often a sign of accumulating metal salts in the LC system. The first samples may show low adducts, while later injections show higher levels as the contamination builds.[6]
2 Incorporate a Column Regeneration Step As described in Guide 1, add a low-pH wash step to your method after each injection. This is a highly effective strategy to maintain consistent chromatographic performance and minimize adduct variability over long sequences.[6]
3 Prepare Fresh Mobile Phase Prepare fresh batches of mobile phase using high-purity reagents and plastic reservoirs. Older mobile phases, especially if stored in glass, may leach metal ions over time.[11]
4 Evaluate Sample Matrix Effects If analyzing complex matrices like kidney tissue, matrix components can introduce varying levels of metal ions. Ensure consistent and thorough sample cleanup. A matrix-matched calibration curve may be necessary.[1]

Quantitative Data Summary

Table 1: Comparison of Detection and Quantitation Limits for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Citation(s)
LC-MS/MSKidney Tissue20 ng/g-[1][3][4]
HPLCKidney Tissue-10 µg/g[1][3][4]
LC-HRMSPlasma, Urine-0.5 µg/L[12]
LC-HRMSWhole Blood0.5 µg/L-[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and Column Conditioning to Minimize Metal Adducts

This protocol details the preparation of a mobile phase and an LC method designed to suppress the formation of unwanted metal adducts during the analysis of this compound.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Ammonium Acetate (≥99.99% trace metals basis)

  • Formic Acid (LC-MS grade, ~99%)

  • Plastic or PTFE-coated mobile phase reservoirs[11]

Procedure:

  • Mobile Phase A Preparation (Aqueous):

    • Measure 990 mL of LC-MS grade water into a clean plastic reservoir.

    • Add 10 mL of a 1 M ammonium acetate stock solution to achieve a final concentration of 10 mM.

    • Add 1 mL of formic acid to achieve a final concentration of 0.1%.

    • Sonicate the mobile phase for 10 minutes to degas.

  • Mobile Phase B Preparation (Organic):

    • Measure 1 L of LC-MS grade acetonitrile into a second clean plastic reservoir.

    • Add 1 mL of formic acid for a final concentration of 0.1%.

    • Sonicate for 10 minutes.

  • LC Method with Low-pH Regeneration:

    • Equilibrate the analytical column with the initial gradient conditions.

    • Inject the sample and run the analytical gradient for this compound separation.

    • Following the elution of the analyte, add a post-run step to the method:

      • Wash the column with 95% Mobile Phase B for 2-3 column volumes to remove hydrophobic compounds.

      • Perform a low-pH regeneration: Wash the column with an acidic, low-organic mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for 1 minute. This step is crucial for displacing adsorbed metal cations.[6][11]

      • Re-equilibrate the column to the initial gradient conditions for the next injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_optimization Adduct Minimization Strategy sample Kidney Tissue / Plasma extraction Extraction with Acidified Methanol or 3M HCl [3, 6] sample->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup injection Sample Injection cleanup->injection separation Reversed-Phase C18 Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection ionization->detection data Data Analysis detection->data Acquire Data reagents Use High-Purity MS-Grade Reagents [11] reagents->separation additives Mobile Phase Additives: 0.1% Formic Acid & 5-10mM Ammonium Acetate [11, 15] additives->separation wash Post-Run Low-pH Column Wash [9, 19] wash->injection

Caption: Experimental workflow for this compound analysis with integrated adduct minimization steps.

troubleshooting_flow start High or Variable Adducts Detected? check_reagents Are all solvents and reagents LC-MS grade? [11] start->check_reagents Yes end_ok Problem Resolved start->end_ok No add_acid Add 0.1% Formic Acid to mobile phase. [15] check_reagents->add_acid Yes end_consult Consult Instrument Specialist check_reagents->end_consult No, replace reagents add_ammonium Add 5-10mM Ammonium Formate/Acetate. [11] add_acid->add_ammonium Adducts still high add_acid->end_ok Resolved clean_system Flush system with chelating agent (EDTA). [9] add_ammonium->clean_system Adducts still high add_ammonium->end_ok Resolved add_wash Incorporate post-run low-pH column wash. [9, 19] clean_system->add_wash Adducts persist clean_system->end_ok Resolved add_wash->end_ok Resolved add_wash->end_consult Adducts persist

Caption: Troubleshooting logic tree for resolving issues with this compound adduct formation.

References

Challenges in total synthesis of orellanine and yield optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Total Synthesis of Orellanine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and yield optimization strategies in the total synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is complicated by several factors. Historically, a significant issue has been the low overall yields of the synthetic routes.[1] Many of the reaction conditions required are harsh, which can pose a major challenge, especially when trying to synthesize derivatives with sensitive functional groups or for attaching targeting moieties.[1][2] Furthermore, the final this compound molecule is known to be unstable; it is photolabile and decomposes when heated above 150°C.[1][2] Its sensitivity to UV radiation, which leads to the reduction of the N-oxides, requires special handling during and after synthesis.[1]

Q2: What are the key strategies for the total synthesis of this compound?

The first total synthesis was reported by Dehmlow and Schulz in 1985, starting from 3-aminopyridine in ten steps.[3][4] A more efficient nine-step synthesis was reported by Tiecco et al. in 1986, starting from 3-hydroxypyridine.[3] Most subsequent methods have retained the general steps and reagents from these early syntheses.[1][2] The core of these strategies involves three key transformations:

  • Formation of the 3,3',4,4'-protected 2,2'-bipyridine core , typically through a homocoupling reaction.[1][2]

  • O-demethylation to reveal the four hydroxyl groups.

  • N-oxidation of the pyridine nitrogens to afford the final N,N'-dioxide structure. The order of these last two steps can be flexible.[1][2]

Q3: What are the typical overall yields, and how have they been optimized?

Early syntheses suffered from very low yields. The Dehmlow and Schulz method had an overall yield of less than 0.5% (specifically 0.134%).[1][2] The route developed by Tiecco et al. showed a significant improvement, with a reported overall yield of 3.9%.[1][2] Further progress was made by Trécourt et al. in 1993, who devised a synthesis of the demethylated precursor, orelline, using 4-methoxypyridine and a metalation technique, which avoided the use of concentrated acids and resulted in an improved orelline yield of 15%.[1]

Q4: Why is the formation of the 2,2'-bipyridine core a critical step?

The construction of the 2,2'-bipyridine scaffold is the central challenge in this compound synthesis. The method published by Tiecco et al., which uses a low-valent nickel-phosphine complex to mediate the homocoupling of halogenated pyridine precursors, has been particularly influential.[5] The efficiency of this step is crucial as it directly impacts the overall yield of the entire synthesis.

Q5: What are the challenges associated with the N-oxidation step?

The N-oxidation step, which converts the bipyridine to the bioactive N,N'-dioxide, can be problematic. The choice of oxidant and reaction conditions is critical. For instance, Tiecco et al. successfully used hydrogen peroxide for this transformation on the tetrahydroxy bipyridine.[5] However, other researchers have reported an inability to synthesize this compound when attempting to apply this N-oxidation method to different, asymmetrical orelline derivatives.[1][2] This suggests the success of the N-oxidation is highly substrate-dependent. The timing of this step (i.e., before or after deprotection of the hydroxyl groups) is a key strategic decision that can impact the overall success of the synthesis.[1][2]

Q6: How should the instability of this compound be managed?

This compound's instability requires careful handling. It undergoes rapid reduction upon exposure to UV radiation, which is believed to be facilitated by an interaction between the N-oxides and the adjacent 3,3'-hydroxyl groups.[1] This reaction first forms the active breakdown product orellinine, which is then converted to the inactive orelline.[1] Therefore, all experimental work involving this compound, including synthesis, purification, and storage, should be performed in the dark or in vessels protected from light (e.g., wrapped in aluminum foil). It is also thermally unstable, so high temperatures should be avoided.[2]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield in Ni-catalyzed homocoupling Inactive nickel catalyst.Use freshly prepared low-valent nickel complexes for the reaction. Ensure anhydrous and oxygen-free conditions during catalyst preparation and the coupling reaction.[5]
Impure halopyridine starting material.Purify the 2-bromo-3,4-disubstituted pyridine precursor meticulously before use. Techniques like recrystallization or column chromatography can be effective.
Incomplete O-demethylation Insufficiently harsh conditions.O-demethylation of the tetramethyl ether precursor often requires strong acids like hydrobromic acid (HBr).[5] If the reaction is incomplete, consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Degradation of substrate under harsh conditions.The harshness of demethylation poses a challenge for more complex derivatives.[1] If degradation is observed, explore alternative, milder demethylating agents (e.g., BBr₃ at low temperature) or consider a different protecting group strategy for the hydroxyls altogether.
Failure or low yield in N-oxidation Ineffective oxidizing agent for the specific substrate.Screen a variety of oxidizing agents. While hydrogen peroxide has been used successfully[5], other reagents like meta-chloroperoxybenzoic acid (m-CPBA) may be more effective depending on the substrate.
The order of synthetic steps is not optimal.The timing of N-oxidation relative to deprotection is critical. Dehmlow et al. introduced the N-oxides before final deprotection, while Tiecco et al. performed N-oxidation as the final step.[1][2] If one sequence fails, attempt the synthesis using the alternative order.
Final product degradation Exposure to light (UV radiation).This compound is photolabile.[1] Wrap all reaction flasks, chromatography columns, and storage vials in aluminum foil. Work under minimal light conditions.
Exposure to heat.This compound decomposes at high temperatures.[2] Use low-temperature techniques for solvent removal (e.g., rotary evaporation at low bath temperature, lyophilization). Store the final compound at low temperatures (e.g., -20°C).

Quantitative Data Summary

Table 1: Comparison of Selected this compound Total Synthesis Strategies

Method Starting Material Key Features Overall Yield Reference
Dehmlow & Schulz (1985) 3-Aminopyridine10-step synthesis. N-oxidation performed as a penultimate step.< 0.5% (0.134%)[1][2][3]
Tiecco et al. (1986) 3-Hydroxypyridine9-step synthesis. Utilized Ni-phosphine mediated homocoupling. N-oxidation performed as the final step.3.9%[1][2][3]
Trécourt et al. (1993) 4-MethoxypyridineSynthesis of orelline (precursor). Employed a metalation technique, avoiding concentrated acids.15% (for orelline)[1]

Experimental Protocols

Protocol 1: Ni(0)-Mediated Homocoupling of 2-bromo-3,4-dimethoxypyridine (Adapted from Tiecco et al.)

This protocol describes a general procedure for the key bipyridine-forming step.

  • Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous NiCl₂ and triphenylphosphine (PPh₃) to anhydrous dimethylformamide (DMF).

  • Add a reducing agent, such as zinc dust, and stir the mixture at a moderately elevated temperature (e.g., 50°C) until the solution turns a deep red-brown, indicating the formation of the Ni(0) complex.

  • Coupling Reaction: To the freshly prepared catalyst solution, add a solution of 2-bromo-3,4-dimethoxypyridine in anhydrous DMF dropwise.

  • Heat the reaction mixture (e.g., to 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., dilute HCl or ammonia).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 3,3',4,4'-tetramethoxy-2,2'-bipyridyl using column chromatography on silica gel.

Protocol 2: O-Demethylation with Hydrobromic Acid

This protocol outlines the removal of methyl protecting groups to yield the tetrahydroxy bipyridine (orelline).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3,3',4,4'-tetramethoxy-2,2'-bipyridyl in a 48% aqueous solution of hydrobromic acid (HBr).

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the pH is approximately 7-8.

  • The product, 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl (orelline), may precipitate from the solution. Collect the solid by filtration.

  • If the product remains in solution, extract with a suitable solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: N-Oxidation to this compound

This protocol describes the final oxidation step to produce this compound. Note: This reaction and all subsequent steps must be performed with rigorous exclusion of light.

  • Reaction Setup: In a foil-wrapped round-bottom flask, dissolve the purified 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl (orelline) in a mixture of acetic acid and water.

  • Oxidation: Add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, carefully quench any excess hydrogen peroxide by adding a reducing agent, such as a sodium bisulfite solution.

  • Isolation: The product, this compound, may be isolated by careful removal of the solvents under reduced pressure at low temperature, followed by purification.

  • Purification: Purification can be challenging due to the product's instability. Techniques like preparative High-Performance Liquid Chromatography (HPLC) performed in the dark may be required. Store the final product under an inert atmosphere, protected from light, and at low temperature (-20°C or below).

Visualizations

G cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Final Steps cluster_product Final Product Start_A 3-Hydroxypyridine Derivative Coupling Ni(0)-Mediated Homocoupling Start_A->Coupling Bipyridine Protected 2,2'-Bipyridine Coupling->Bipyridine Demethylation O-Demethylation Bipyridine->Demethylation Orelline Orelline (Tetrahydroxy Bipyridine) Demethylation->Orelline Oxidation N-Oxidation Orelline->Oxidation Product This compound Oxidation->Product

Caption: General workflow for the total synthesis of this compound.

G This compound This compound (N,N'-Dioxide) Orellinine Orellinine (Mono-N-oxide) This compound->Orellinine  Reduction  (e.g., UV Light) Orelline Orelline (Non-toxic) Orellinine->Orelline  Reduction

Caption: Photochemical degradation pathway of this compound.

G Start Low Yield in Homocoupling Step? Cause1 Is the Ni(0) catalyst active? Start->Cause1 Yes Cause2 Is the halopyridine pure? Cause1->Cause2 Yes Sol1 Solution: Prepare fresh catalyst under inert conditions. Cause1->Sol1 No Cause3 Are reaction conditions optimal? Cause2->Cause3 Yes Sol2 Solution: Purify starting material via chromatography/recrystallization. Cause2->Sol2 No Sol3 Solution: Optimize temperature, solvent, and reaction time. Cause3->Sol3 No End Yield Improved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for low homocoupling yield.

References

Purification of orellanine from co-eluting fungal metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of orellanine from co-eluting fungal metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from fungal sources?

A1: The primary challenges include the presence of this compound in multiple forms within the mushroom, its potential for degradation, and its solubility characteristics. In Cortinarius mushrooms, this compound exists mainly as 4,4'-diglucoside and monoglucoside metabolites[1][2]. These glucosides can hydrolyze to this compound under acidic conditions, which can complicate the purification of the native forms[2][3]. Additionally, this compound is susceptible to decomposition when heated above 150°C or exposed to UV light[4][5]. Its solubility can also be a challenge, as it is practically insoluble in water but slightly soluble in methanol[2][6].

Q2: Which fungal species are the most common sources of this compound?

A2: this compound is predominantly found in mushrooms of the Cortinarius genus, with Cortinarius orellanus and Cortinarius rubellus being the most notable sources[7]. These species are sometimes mistaken for edible varieties, leading to accidental poisonings[7]. The concentration of this compound can vary, with some studies reporting levels of 1.1-1.4% in C. orellanus[8].

Q3: What are the key chemical properties of this compound to consider during purification?

A3: this compound is a bipyridine N-oxide with the molecular formula C₁₀H₈N₂O₆ and a molar mass of approximately 252.18 g/mol [4][9]. It exists in two tautomeric forms, with the N-oxide form being more stable[4][10]. It is a colorless crystalline compound that fluoresces navy blue[4]. A critical property is its instability under UV light and heat, which causes it to decompose into the non-toxic, yellow compound orelline[4][5]. This necessitates careful handling during extraction and purification to avoid degradation of the target molecule.

Troubleshooting Guide

Problem 1: Low yield of this compound after extraction.

Possible Cause Troubleshooting Step
Incomplete extraction from fungal matrix. This compound and its glucosides have limited solubility. Using acidified methanol can enhance the extraction of these compounds[2]. For total this compound (including hydrolyzed glucosides), extraction with 3 M HCl has been shown to provide the highest recovery[3].
Degradation of this compound during extraction. This compound degrades when exposed to UV light and high temperatures[4][5]. Perform extraction steps in the dark or under amber light and avoid heating the extract.
Incorrect fungal material or part. The concentration of this compound varies between different parts of the mushroom. The caps of C. orellanus and C. rubellus contain higher concentrations (0.94% and 0.78% respectively) than the stems (0.48% and 0.42% respectively)[11].

Problem 2: Co-elution of this compound with other fungal metabolites during chromatography.

Possible Cause Troubleshooting Step
Presence of this compound glucosides. In fungal extracts, this compound is often present with its mono- and diglucoside forms, which may have similar chromatographic behavior[1][3]. Using a C₁₈ HPLC column with a low pH mobile phase can help retain and separate these compounds[3].
Formation of this compound breakdown products. Orellinine and orelline are breakdown products of this compound that can be present in extracts[8]. Optimizing chromatographic conditions, such as the mobile phase gradient and column chemistry, can improve resolution. Consider using alternative columns like peptide, phenyl, or polystyrene divinylbenzene (PRP-1) which have been used successfully in recent methods[2].
In-source fragmentation during LC-MS analysis. This compound metabolites can undergo in-source fragmentation, leading to their detection as this compound[5]. This can create the appearance of co-elution. Careful analysis of the full fragment ion spectrum is necessary to distinguish between this compound and its metabolites[5].

Problem 3: this compound appears to be degrading in the purified sample.

Possible Cause Troubleshooting Step
Exposure to light. This compound undergoes photodecomposition[5]. Store purified this compound in amber vials or protected from light to prevent degradation.
High temperature storage. The compound is stable up to 150-160°C but decomposes slowly above this temperature[4]. Store samples at low temperatures to ensure long-term stability.
pH instability. This compound can be hydrolyzed under acidic or basic conditions[7]. Maintain a neutral pH for storing the purified compound unless a specific pH is required for downstream applications.

Experimental Protocols & Data

Extraction of Total this compound from Fungal Material

This protocol is adapted from methods that aim to hydrolyze this compound glucosides for the quantification of total this compound.

  • Sample Preparation: Dry the fungal material (Cortinarius sp.) and grind it into a fine powder.

  • Extraction:

    • Weigh a known amount of the fungal powder.

    • Add 3 M hydrochloric acid (HCl) to the powder[3].

    • Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure thorough extraction.

    • Centrifuge the mixture to pellet the solid material.

  • Sample Cleanup:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.

Chromatographic Separation of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and purification of this compound[12].

Table 1: Example HPLC Conditions for this compound Analysis

ParameterConditionReference
Column C₁₈[2][3]
Mobile Phase Acidic mobile phase (e.g., water/acetonitrile with formic acid)[2]
Detection UV or Mass Spectrometry (MS)[1][12]
pH of Mobile Phase Low pH to prevent ionization of catechol groups[2][3]

Note: The use of a low pH mobile phase is common in most published HPLC and LC-MS methods for this compound analysis[2].

Table 2: this compound Content in Different Parts of Cortinarius Mushrooms

Fungal SpeciesMushroom PartThis compound Content (%)Reference
C. orellanusCap0.94[11]
Stem0.48[11]
Spores0.31[11]
C. rubellusCap0.78[11]
Stem0.42[11]
Spores0.09[11]

Visualizations

This compound Purification Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Product fungal_material Dried Fungal Material (Cortinarius sp.) extraction Extraction with Acidified Methanol or 3M HCl fungal_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant hplc HPLC Separation (e.g., C18 column) supernatant->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (LC-MS/MS) fraction_collection->purity_analysis pure_this compound Purified this compound purity_analysis->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Relationship between this compound and Related Metabolites

G orellanine_diglucoside This compound Diglucoside orellanine_monoglucoside This compound Monoglucoside orellanine_diglucoside->orellanine_monoglucoside Hydrolysis This compound This compound orellanine_monoglucoside->this compound Hydrolysis orellinine Orellinine This compound->orellinine Reduction / UV Light orelline Orelline (Non-toxic) orellinine->orelline Reduction

Caption: Metabolic and degradation pathways of this compound.

References

Instability of orellanine glucosides during acidic extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with orellanine and its glucosides. Find answers to frequently asked questions and troubleshooting advice for issues related to the instability of this compound glucosides during acidic extraction.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound glucoside measurements inconsistent or showing lower than expected concentrations?

A1: this compound glucosides, including both mono- and diglucosylated forms, are highly susceptible to hydrolysis under acidic conditions. The acetal bond linking the glucose moiety to this compound is prone to cleavage in the presence of acid, leading to the formation of the aglycone, this compound.[1][2] This rapid degradation during acidic extraction is a common cause of inconsistent or low glucoside measurements.

Q2: What are the primary degradation products I should be aware of during acidic extraction?

A2: The primary degradation products of this compound glucosides during acidic extraction are the monoglucoside (if starting with the diglucoside) and ultimately the aglycone, this compound.[1][3] Therefore, an increase in the concentration of this compound may correspond to a decrease in the concentration of its glucosides.

Q3: Is it possible to extract this compound glucosides without causing hydrolysis?

A3: While completely preventing hydrolysis can be challenging, using methanol (MeOH) or acidified methanol for extraction has been shown to preserve the glucosides better than strongly acidic aqueous solutions like 3 M HCl or water.[1][3][4] Methanol extraction yields a higher proportion of mono- and diglucosylated this compound.[1][3]

Q4: How does pH affect the stability of this compound and its glucosides in solution?

A4: this compound itself has multiple pKa values (1.5, 5.8, and 11.0), which influences its chromatographic behavior and solubility.[5] The glucosides are particularly unstable in aqueous acidic conditions.[2] For analytical purposes, using a low pH in the mobile phase during HPLC can help in the retention of this compound and its glucosides on a C18 column.[1][4]

Q5: Are there any other factors besides acidity that can affect the stability of this compound?

A5: Yes, this compound is also sensitive to heat and UV radiation. It decomposes when heated above 150°C and undergoes rapid reduction upon exposure to UV light.[2][6] It is advisable to protect samples from light and excessive heat during processing and storage.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no detection of this compound glucosides, but high levels of this compound. Rapid hydrolysis of glucosides to the aglycone due to acidic extraction conditions.- Switch to a less harsh extraction solvent such as methanol or acidified methanol.[1][3][4]- Minimize the duration of the extraction process.[3]- Analyze samples immediately after extraction to minimize degradation.[2]
Variable and non-reproducible quantification of total this compound (aglycone + glucosides). Incomplete hydrolysis of glucosides to this compound when using acidic extraction for total this compound measurement, or partial degradation of glucosides in milder extractions.- For total this compound quantification, ensure complete hydrolysis by using a strong acid like 3 M HCl and allowing sufficient extraction time (e.g., 60 minutes).[1][3]- To analyze for both glucosides and the aglycone, use a milder extraction method (e.g., methanol) and analyze immediately, accepting that this may not represent the "total" this compound content if some remains un-extracted.
Poor recovery of this compound from complex matrices (e.g., kidney tissue). This compound exhibits reduced solubility and can be tightly bound within the intracellular environment.[2][7]- Employ a robust homogenization and sonication step in your extraction protocol to improve cell lysis and release of the toxin.[8]- For kidney tissue, a 3M HCl extraction with vortexing and sonication has been shown to be effective.[8]
Degradation of this compound in the HPLC autosampler during a long sequence run. This compound can be unstable in solution over extended periods.- A study has shown that this compound in 3 M HCl extracts is stable for at least 36 hours at room temperature in the dark.[3] However, if you are using different conditions or observing degradation, consider running shorter sequences or keeping the autosampler cooled.

Data Summary

The choice of extraction solvent significantly impacts the observed ratio of this compound and its glucosides.

Extraction Solvent Primary Toxin Form(s) Yielded Relative Total this compound Recovery Reference(s)
3 M Hydrochloric Acid (HCl)This compound (aglycone)Highest[1][3][4]
WaterThis compound (aglycone)Lower than 3 M HCl[1][3]
Methanol (MeOH)Mono- and Diglucosylated this compoundLower than acidified MeOH[1][3]
Acidified Methanol (MeOH)Mono- and Diglucosylated this compoundHigher than MeOH[1][3]

Experimental Protocols

Protocol 1: Extraction for Total this compound Analysis (via Hydrolysis of Glucosides)

This protocol is designed for the quantitative analysis of the total this compound content in a sample by ensuring the complete hydrolysis of this compound glucosides to the this compound aglycone.

Materials:

  • Sample (e.g., mushroom tissue, biological matrix)

  • 3 M Hydrochloric Acid (HCl)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Homogenize approximately 0.1 g of the sample in 4 mL of 3 M HCl using a vortex mixer for 5 minutes at 2500 rpm.[8]

  • Sonicate the mixture for 20 minutes at room temperature.[8]

  • Centrifuge the mixture at 3000 rpm (approximately 1744 x g) for 30 minutes.[8]

  • Carefully collect the supernatant.

  • The extract is now ready for direct analysis by HPLC-MS/MS. A 60-minute extraction time has been shown to be sufficient for complete extraction from various matrices.[3]

Protocol 2: Extraction for this compound Glucoside Analysis

This protocol aims to extract this compound glucosides while minimizing their hydrolysis to the aglycone.

Materials:

  • Sample (e.g., mushroom tissue)

  • Methanol (MeOH) or Acidified Methanol (e.g., MeOH with 1% formic acid)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Homogenize the sample in methanol or acidified methanol.

  • Vortex and sonicate the mixture to ensure thorough extraction.

  • Centrifuge the mixture to pellet any solid debris.

  • Immediately analyze the supernatant by HPLC-MS/MS. Due to the instability of the glucosides, prompt analysis is crucial.[2]

Visualizations

cluster_extraction Extraction Method cluster_products Resulting Analytes Acidic Acidic Extraction (e.g., 3M HCl, Water) This compound This compound (Aglycone) Acidic->this compound Promotes Hydrolysis Methanolic Methanolic Extraction (e.g., MeOH, Acidified MeOH) Glucosides This compound Glucosides (Mono- and Di-) Methanolic->Glucosides Preserves Glucosides Glucosides->this compound Degradation Pathway

Caption: Influence of extraction solvent on this compound glucoside stability.

Start Sample Homogenization Solvent Add Extraction Solvent Start->Solvent Acidic 3M HCl Solvent->Acidic For Total this compound Methanolic Methanol Solvent->Methanolic For Glucosides Vortex Vortex & Sonicate Acidic->Vortex Methanolic->Vortex Centrifuge Centrifuge Vortex->Centrifuge Analyze_Total Analyze for Total this compound Centrifuge->Analyze_Total From Acidic Extraction Analyze_Glucosides Immediate Analysis for Glucosides Centrifuge->Analyze_Glucosides From Methanolic Extraction

Caption: Workflow for this compound extraction and analysis.

References

Selecting appropriate internal standards for orellanine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the nephrotoxin orellanine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification by LC-MS?

The ideal internal standard (IS) for any quantitative mass spectrometry analysis is a stable isotope-labeled (SIL) version of the analyte, in this case, SIL-orellanine (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[1] This allows for the most accurate correction of variations during sample preparation and analysis.

Q2: Is a stable isotope-labeled this compound commercially available?

Currently, there are no readily available commercial sources for stable isotope-labeled this compound. Researchers may need to undertake custom synthesis. The synthesis of this compound itself is a multi-step process, and incorporating stable isotopes would add to this complexity.[2]

Q3: What are the alternatives if a stable isotope-labeled internal standard is not available?

When a SIL-IS is not feasible, the next best option is a structural analog. A suitable structural analog should:

  • Behave similarly to this compound during extraction and chromatographic separation.

  • Not be naturally present in the samples being analyzed.

  • Have a mass-to-charge ratio (m/z) that is different enough from this compound to be distinguished by the mass spectrometer.

  • Exhibit similar ionization efficiency in the mass spectrometer source.

Q4: What are some potential structural analogs for this compound?

This compound is a tetrahydroxy bipyridine N-oxide.[3] A potential, though imperfect, structural analog could be a related bipyridyl compound, such as diquat. However, diquat has significant structural differences and will not behave identically. Therefore, thorough validation is crucial to ensure it adequately corrects for variability.[4][5] Another approach is to use a derivative of this compound or a related compound from the Cortinarius genus, if one can be sourced or synthesized and is not present in the study samples.

Troubleshooting Guide

Issue 1: Poor or inconsistent recovery of this compound and the internal standard.

  • Possible Cause: Suboptimal extraction solvent. This compound's solubility is pH-dependent. In mushroom samples, it often exists as glucosides which can be hydrolyzed to this compound.[6]

  • Solution: Acidified methanol is often used for extraction, as it can enhance the solubility of this compound and its derivatives.[2] For total this compound, extraction with 3 M HCl has been shown to yield high recovery by hydrolyzing glucosides to the parent this compound.[6][7] It is critical to ensure that the chosen internal standard has comparable solubility and extraction efficiency in the selected solvent system.

Issue 2: Significant matrix effects leading to ion suppression or enhancement.

  • Possible Cause: Co-eluting endogenous compounds from complex biological matrices like plasma, urine, or kidney tissue homogenates.[2]

  • Solution:

    • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.

    • Optimize Chromatography: Adjust the HPLC gradient to better separate this compound and the internal standard from the matrix interferences. Using a different column chemistry, such as phenyl or polystyrene divinylbenzene (PRP-1), may also improve separation.[2]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.

Issue 3: The internal standard does not adequately correct for analyte variability.

  • Possible Cause: The chosen structural analog has different physicochemical properties than this compound, causing it to behave differently during sample processing or analysis.[5]

  • Solution: A thorough validation is required. Assess the following:

    • Extraction Recovery: Compare the recovery of the analyte and the IS at different concentrations.

    • Matrix Effect: Evaluate the ion suppression/enhancement for both the analyte and the IS in different sources of blank matrix.

    • Stability: this compound is sensitive to UV light and heat (decomposes above 150°C).[2][8] Ensure the IS has similar stability under the same processing and storage conditions. If the chosen IS does not track with this compound across these validation experiments, a different analog must be selected.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and detection (LOD) for this compound in various matrices as reported in the literature. These values can serve as a benchmark for method development.

Table 1: this compound Quantification Limits in Biological Matrices

MatrixMethodLOQLOD
PlasmaLC-HRMS0.5 µg/L-
UrineLC-HRMS0.5 µg/L-
Whole BloodLC-HRMS-0.5 µg/L
Kidney TissueHPLC10 µg/g-
Kidney TissueLC-MS/MS-20 ng/g

Data compiled from multiple sources.[7][9][10][11][12]

Table 2: this compound Quantification Limits in Other Matrices

MatrixMethodLOQLOD
Mushroom (C. rubellus)HPLC-ESI-MS/MS-4.9 ng/mL (in extract)

Data compiled from Herrmann et al. (2012).[6][7]

Experimental Protocols

Protocol 1: this compound Extraction from Renal Tissue

This protocol is a general guideline and should be optimized for your specific application.

  • Homogenization: Weigh approximately 100 mg of frozen kidney tissue. Add 400 µL of extraction solvent (e.g., methanol:3 M HCl, 10:1 v/v).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard to the homogenate.

  • Extraction: Vortex the mixture for 1 minute, followed by sonication for 15 minutes in a cold bath.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant for LC-MS/MS analysis. To minimize photo-decomposition, keep samples in amber vials or tubes wrapped in aluminum foil.[4]

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatography:

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase A: 4 mM ammonium acetate in water, adjusted to pH 1.5 with o-phosphoric acid.[9]

    • Mobile Phase B: Methanol.[9]

    • Gradient: A typical gradient might start at 98% A, decrease to 15% A over 2 minutes, hold for several minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transitions: Monitor characteristic transitions, such as m/z 253 -> 236, 253 -> 219, or 253 -> 191.[13]

    • Internal Standard Transitions: Optimize and monitor the specific parent > daughter ion transitions for the chosen IS.

Visualizations

G cluster_0 Internal Standard (IS) Selection Workflow start Start: Need to Quantify this compound q1 Is a Stable Isotope-Labeled (SIL) this compound available? start->q1 a1_yes Procure SIL-Orellanine. This is the ideal IS. q1->a1_yes Yes a1_no Select a Structural Analog (SA-IS). Consider bipyridyl compounds. q1->a1_no No end_node Validated Method a1_yes->end_node q2 Does the SA-IS co-elute and show similar matrix effects? a1_no->q2 a2_yes Proceed with method validation using the selected SA-IS. q2->a2_yes Yes a2_no Select a different structural analog and re-evaluate. q2->a2_no No a2_yes->end_node a2_no->q2

Caption: Decision workflow for selecting an internal standard for this compound quantification.

G cluster_1 This compound Quantification Workflow sample 1. Obtain Biological Sample (e.g., Kidney Tissue) add_is 2. Add Internal Standard sample->add_is extract 3. Perform Acidic Extraction (e.g., MeOH/HCl) add_is->extract cleanup 4. Sample Cleanup (Centrifugation/SPE) extract->cleanup analyze 5. LC-MS/MS Analysis (MRM Mode) cleanup->analyze quantify 6. Data Analysis (Ratio of Analyte/IS) analyze->quantify

Caption: Experimental workflow for this compound quantification using an internal standard.

References

Technical Support Center: Orellanine Recovery from Renal Biopsies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of orellanine from renal biopsy samples.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound from my renal biopsy samples consistently low?

Low recovery of this compound from renal tissue is a common challenge primarily due to its poor solubility within the intracellular environment.[1][2] The complex nature of the kidney matrix, when compared to simpler matrices like serum, necessitates specific optimization of extraction protocols.[3] Inadequate extraction solvents and methods can result in a significant loss of the analyte. One study highlighted recoveries as low as 25% when using suboptimal methods.[4][5]

Q2: What is the most critical step in the extraction protocol to ensure higher recovery?

The use of an acidified organic solvent is crucial for efficient this compound extraction. Studies have shown that an acidic environment is essential for extracting this compound from tissues, leading to better recovery rates.[4] A commonly used and effective extraction solution is a mixture of methanol and 3 M hydrochloric acid (HCl) in a 10:1 (v/v) ratio.[4]

Q3: Are there more advanced analytical techniques that can improve detection and quantification?

Yes, modern analytical methods offer significantly improved sensitivity and specificity compared to older techniques like Thin Layer Chromatography (TLC).[4][6] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the current standards for definitive and sensitive analysis.[3][4] LC-MS/MS, in particular, has demonstrated high average recovery rates (around 91%) and very low limits of detection (as low as 20 ng/g).[4]

Q4: Should I be concerned about this compound metabolites in my samples?

Yes, this compound can be present in tissues as its mono- and diglucoside metabolites.[1][2] Your analytical method should be able to separate and identify these forms if their quantification is relevant to your research. The choice of extraction solvent can influence which forms are predominantly extracted. For instance, acidified methanol is effective for this compound, while neutral methanol may extract more of the glucosylated forms.[7]

Q5: Why can't I detect this compound in plasma or urine samples when I suspect this compound-induced nephrotoxicity?

This compound is often rapidly cleared from the bloodstream and urine.[2] Therefore, especially after the initial onset of renal symptoms, this compound may no longer be detectable in these fluids.[1][2] Analysis of renal tissue is often the only way to confirm a diagnosis of this compound poisoning in later stages.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Recovery Inefficient extraction solvent.Use an acidified methanol solution (e.g., methanol: 3 M HCl, 10:1 v/v) for extraction.[4]
Incomplete tissue homogenization.Ensure the biopsy sample is thoroughly homogenized to allow for complete solvent penetration.
Suboptimal analytical method.Switch from less sensitive methods like TLC to HPLC or, preferably, LC-MS/MS for improved detection and quantification.[4]
High Variability in Recovery Rates Inconsistent sample preparation.Standardize all steps of the experimental protocol, including tissue weight, solvent volumes, and extraction times.
Matrix effects in the analytical instrument.Develop and use a matrix-matched calibration curve to account for interferences from the complex kidney tissue matrix.[3][4]
Poor Chromatographic Peak Shape Inappropriate HPLC/LC column.Consider using columns other than the standard C18, such as peptide, phenyl, or polystyrene divinylbenzene (PRP-1) columns, which have been used successfully for this compound analysis.[1]
Mobile phase pH is not optimal.Adjust the pH of the mobile phase. Low pH eluents have been shown to effectively retain this compound on the column.[7]
Suspected Presence of Metabolites Co-elution of this compound and its glucosides.Optimize the chromatographic gradient to ensure separation of this compound from its mono- and diglucoside metabolites.
Extraction method favors one form over others.If quantification of all forms is necessary, you may need to perform sequential extractions with different solvents (e.g., neutral methanol followed by acidified methanol).[7]

Quantitative Data Summary

ParameterMethodValueReference
Recovery Rate LC-MS/MS~91%[4]
Older HPLC methods~25%[4][5]
Limit of Detection (LOD) LC-MS/MS20 ng/g[1][4]
Limit of Quantitation (LOQ) HPLC10 µg/g[3][4]
Measured Concentration in Animal Model (Mouse Kidney) HPLC97 ± 51 µg/g (2 hours post-exposure)[4]
HPLC17 ± 1 µg/g (96 hours post-exposure)[4]

Experimental Protocols

Protocol: this compound Extraction from Renal Biopsy Tissue for LC-MS/MS Analysis

This protocol is adapted from a validated method for this compound extraction from mouse kidney tissue.[4]

Materials:

  • Renal biopsy tissue (e.g., 0.1 g)

  • Extraction Solution: Methanol: 3 M Hydrochloric Acid (10:1, v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • High-speed microcentrifuge (capable of 20,000 x g)

  • LC-MS/MS system

Procedure:

  • Weigh approximately 0.1 g of the renal biopsy tissue and place it in a microcentrifuge tube.

  • Add 400 µL of the methanol: 3 M HCl (10:1, v/v) extraction solution to the tube.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing and tissue disruption.

  • Centrifuge the sample at 20,000 x g for 5 minutes to pellet the tissue debris.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • The supernatant can now be directly analyzed by LC-MS/MS or subjected to further cleanup steps if necessary.

  • For accurate quantification, it is recommended to prepare a matrix-matched calibration curve by spiking blank kidney tissue extracts with known concentrations of this compound standards.[3][4]

Visualizations

Experimental Workflow for this compound Analysis

Orellanine_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Biopsy Renal Biopsy Sample Homogenize Homogenization Biopsy->Homogenize Weigh Extract Extraction (Methanol:3M HCl) Homogenize->Extract Add Solvent Centrifuge Centrifugation (20,000 x g) Extract->Centrifuge Vortex Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Inject MS MS/MS Detection LC->MS Quantify Quantification MS->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound extraction and analysis from renal biopsies.

Logical Relationship in Troubleshooting Low Recovery

Troubleshooting_Logic Start Low this compound Recovery CheckSolvent Is Extraction Solvent Acidified? Start->CheckSolvent CheckMethod Is Analytical Method Sensitive? (e.g., LC-MS/MS) CheckSolvent->CheckMethod Yes UseAcid Action: Use Acidified Methanol (e.g., MeOH:3M HCl) CheckSolvent->UseAcid No CheckMatrix Using Matrix-Matched Calibration? CheckMethod->CheckMatrix Yes UseLCMS Action: Implement LC-MS/MS Method CheckMethod->UseLCMS No UseMatrixCal Action: Develop Matrix-Matched Curve CheckMatrix->UseMatrixCal No Success Improved Recovery CheckMatrix->Success Yes UseAcid->CheckMethod UseLCMS->CheckMatrix UseMatrixCal->Success

Caption: A decision-making diagram for troubleshooting low this compound recovery.

References

Technical Support Center: Mitigating Interference from Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges arising from structurally similar compounds in your experiments.

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Interference from structurally similar compounds, such as metabolites, isomers, or analogs, is a common challenge in LC-MS analysis that can impact data accuracy and reliability. These compounds can co-elute with the analyte of interest, have the same precursor and product ions (isobaric interference), or cause matrix effects like ion suppression or enhancement.[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I identify if a structurally similar compound is interfering with my LC-MS analysis?

A1: Identifying interference involves a combination of data analysis and experimental checks:

  • Peak Shape Analysis: Look for poor peak shapes, such as fronting, tailing, or split peaks, which can indicate the presence of a co-eluting compound.

  • Review Ion Ratios: For methods using multiple reaction monitoring (MRM), an altered ratio between quantifier and qualifier ions compared to a pure standard suggests interference.[2]

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between your analyte and the interfering compound based on their exact mass. This can help identify isobaric interferences that a triple quadrupole instrument might not distinguish.[3]

  • Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs. A dip or rise in the baseline signal of a continuously infused standard during the elution time of your analyte indicates matrix effects, which may be caused by co-eluting compounds.[4]

Q2: What are the primary strategies to mitigate interference from a co-eluting compound?

A2: The main strategies involve optimizing sample preparation, refining chromatographic separation, and adjusting mass spectrometry conditions.[4] A systematic approach is often necessary to resolve the issue effectively.

Troubleshooting Workflow for LC-MS Interference

The following workflow outlines a systematic approach to identifying and mitigating interference in LC-MS analysis.

start Interference Suspected (Poor Peak Shape, Inaccurate Quantitation) check_chroma Step 1: Optimize Chromatography start->check_chroma eval_chroma Is Separation Achieved? check_chroma->eval_chroma sample_prep Step 2: Improve Sample Preparation eval_chroma->sample_prep No success Problem Resolved eval_chroma->success Yes eval_prep Is Interference Removed? sample_prep->eval_prep ms_adjust Step 3: Adjust MS Parameters eval_prep->ms_adjust No eval_prep->success Yes eval_ms Is Interference Resolved? ms_adjust->eval_ms use_is Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) eval_ms->use_is No eval_ms->success Yes use_is->success Compensates for Matrix Effects fail Further Method Development Needed use_is->fail If Interference Persists

Caption: A workflow for troubleshooting interference in LC-MS experiments.

Q3: How do I choose the right sample preparation technique to remove interfering compounds?

A3: The choice depends on the properties of your analyte versus the interfering matrix components. The goal is to either selectively isolate the analyte or remove the interferences.[5] Improving sample preparation is often the most effective way to circumvent ion suppression.[6]

  • Protein Precipitation (PPT): A fast and simple method, but often non-selective, leading to insufficient cleanup.[7] It's a good first step for removing the bulk of proteins from samples like plasma or serum.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.[8] It can be more selective than PPT. Double LLE can further improve selectivity by first removing hydrophobic interferences with a non-polar solvent, then extracting the analyte with a moderately non-polar solvent.[6]

  • Solid Phase Extraction (SPE): A highly selective method that separates analytes from a complex mixture by passing the sample through a solid adsorbent material.[9][10] Method development can be more complex but often yields the cleanest samples.[7]

  • QuEChERS: Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves a solvent extraction and a dispersive SPE cleanup step to remove interfering matrix compounds.[11]

Data Presentation: Comparison of Sample Preparation Techniques
TechniqueSelectivitySpeedCostCommon ApplicationKey Limitation
Protein Precipitation (PPT) LowVery FastLowRemoving proteins from plasma/serumOften yields insufficient cleanup, high matrix effects.[7]
Liquid-Liquid Extraction (LLE) ModerateModerateLowSeparating analytes based on solubilityCan be cumbersome, emulsion formation.[7]
Solid Phase Extraction (SPE) HighSlowHighTargeted analyte purification from complex matricesMethod development can be complex and time-consuming.[7]
QuEChERS Moderate-HighFastModeratePesticide residue analysis in food, adaptable to other matricesMay not be suitable for all analyte/matrix combinations.[9][11]

Q4: How can I separate chiral enantiomers that are interfering with each other?

A4: Chiral separation requires creating a diastereomeric interaction, which can be achieved using chiral stationary phases (CSPs) in HPLC. Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral environment is necessary for separation.[12][13]

There are two main approaches:

  • Direct Method (Chiral HPLC): This is the most common approach, where enantiomers are passed through a column containing a CSP.[14]

  • Indirect Method: In this less common method, enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[14]

Commonly used CSPs include polysaccharide-based (cellulose or amylose derivatives) and macrocyclic glycopeptide phases, which can be operated in various modes (reversed-phase, normal-phase, polar organic) to achieve separation.[14]

Experimental Protocols

Protocol 1: Basic Solid Phase Extraction (SPE) for Analyte Cleanup

This protocol provides a general workflow for using a reversed-phase (e.g., C18) SPE cartridge to clean up an aqueous sample.

Objective: To remove polar interferences and concentrate a non-polar analyte.

Materials:

  • SPE Cartridge (e.g., C18)

  • SPE Vacuum Manifold

  • Sample (pre-treated if necessary, e.g., pH adjusted)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Deionized Water)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., 95% Methanol in Water)

  • Collection Tubes

Methodology:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The non-polar analyte will bind to the C18 sorbent, while polar interferences pass through.

  • Washing: Pass 1-2 cartridge volumes of the wash solvent (5% methanol) through the cartridge. This removes any remaining weakly bound polar interferences without eluting the analyte of interest.

  • Elution: Place a clean collection tube under the cartridge. Pass 1-2 cartridge volumes of the elution solvent (95% methanol) to release the analyte from the sorbent into the tube.

  • Analysis: The collected eluate, now containing the purified and concentrated analyte, can be evaporated and reconstituted in a suitable solvent for LC-MS analysis.

Section 2: Immunoassays (e.g., ELISA)

In immunoassays, interference from structurally similar compounds often manifests as cross-reactivity, where an antibody binds to an unintended molecule that is similar to the target analyte. This can lead to false positives or inaccurate quantification.[15]

Frequently Asked Questions (FAQs)

Q1: My ELISA is showing high background. Could this be due to cross-reactivity?

A1: Yes, high background can be a symptom of cross-reactivity.[15][16] It can also be caused by other factors like non-specific binding of antibodies, insufficient washing, or contaminated reagents.[17] To determine if cross-reactivity is the issue, you should test the assay's response to the suspected interfering compounds directly.

Q2: How do I perform an ELISA cross-reactivity (specificity) assessment?

A2: A specificity assessment involves testing whether the assay generates a signal in the presence of structurally related molecules. This is a critical part of method validation in drug development.[18]

Troubleshooting Workflow for Immunoassay Cross-Reactivity

This diagram illustrates the process for identifying and addressing cross-reactivity in an immunoassay.

start High Background or Suspected False Positive test_specificity Step 1: Perform Specificity Test (Run assay with related compounds) start->test_specificity eval_specificity Is Cross-Reactivity Observed? test_specificity->eval_specificity optimize_assay Step 2: Optimize Assay Conditions (Blocking, Washing, Antibody Concentration) eval_specificity->optimize_assay Yes no_issue Issue is Not Cross-Reactivity (Troubleshoot other causes) eval_specificity->no_issue No eval_optimization Is Cross-Reactivity Reduced? optimize_assay->eval_optimization new_antibody Step 3: Screen for a More Specific Antibody eval_optimization->new_antibody No success Problem Resolved eval_optimization->success Yes

Caption: A decision-making workflow for immunoassay cross-reactivity issues.

Experimental Protocols

Protocol 2: ELISA Cross-Reactivity (Specificity) Assessment

Objective: To determine the specificity of an immunoassay by measuring its response to structurally similar compounds.

Materials:

  • Validated ELISA kit or components (coated plate, detection antibody, substrate, etc.)

  • Purified target analyte (for standard curve)

  • Purified, high-concentration stocks of structurally related compounds to be tested.

  • Assay diluent and wash buffers.

Methodology:

  • Prepare Standard Curve: Prepare a standard curve of the target analyte according to the assay protocol. This will serve as the reference for 100% reactivity.

  • Prepare Interference Samples: Prepare a series of dilutions for each structurally related compound. The concentration range should be high enough to detect even weak cross-reactivity (e.g., up to 1000-fold higher than the expected concentration of the target analyte).

  • Run the Assay:

    • Add the standard curve dilutions, interference samples, and a blank (diluent only) to the appropriate wells of the ELISA plate.

    • Follow the standard ELISA procedure for incubation, washing, addition of detection antibody, and substrate development.

  • Data Collection: Read the plate on a microplate reader at the appropriate wavelength.

  • Calculate Cross-Reactivity:

    • For each interfering compound, determine the concentration that gives a signal equal to the 50% binding point (EC50) of the target analyte's standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at EC50 / Concentration of Interfering Compound at EC50) x 100

Interpretation: A low percentage of cross-reactivity indicates high specificity. High percentages suggest that the antibody is binding significantly to the related compound, which will interfere with accurate measurement of the target analyte. If cross-reactivity is unacceptably high, assay optimization (e.g., changing buffer composition, incubation times) or sourcing a more specific antibody may be necessary.[19]

References

Technical Support Center: Validating Novel Analytical Methods for Orellanine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of novel analytical methods for orellanine detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound detection?

A1: Historically, Thin-Layer Chromatography (TLC) was used, but it is often non-specific.[1][2] High-Performance Liquid Chromatography (HPLC) with various detectors (UV, electrochemical) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are now the most common and definitive methods.[1][3][4][5][6] Novel methods like electrophoresis and electron spin resonance (ESR) have also been explored.[2]

Q2: Why is this compound detection challenging?

A2: Challenges in this compound analysis include its low concentration in biological samples, the difficulty of extraction from complex matrices like kidney tissue, and the instability of this compound and its glucosides, especially in acidic conditions.[3][4][7] Furthermore, the long latency period of this compound poisoning means that the toxin may no longer be present in plasma or urine when symptoms appear, making renal tissue the primary sample for diagnosis.[3][4]

Q3: What are the typical matrices used for this compound analysis?

A3: The most common matrices are mushroom samples, biological fluids (plasma, urine, whole blood), and renal biopsies.[1][7][8] Due to the toxin's nephrotoxicity, kidney tissue is considered the tissue of choice for testing, especially in later stages of poisoning.[1][3]

Q4: What are this compound glucosides and why are they important?

A4: In Cortinarius mushrooms, this compound primarily exists as 4,4'-diglucoside and monoglucoside forms.[3][9] These glucosides are prone to hydrolysis to this compound under acidic extraction conditions, which can complicate quantification if not accounted for.[3][9]

Troubleshooting Guides

HPLC and LC-MS/MS Methods

Problem: No peaks or very small peaks for this compound.

  • Possible Cause 1: Inefficient Extraction. this compound extraction from renal tissue can be challenging due to its poor solubility in the intracellular environment.[3][4]

    • Solution: Ensure an appropriate extraction solvent is used. Acidified methanol has been shown to enhance extraction efficiency.[3] For tissue samples, ensure thorough homogenization. A common extraction solution is methanol and 3 M hydrochloric acid (10:1, v/v).[10]

  • Possible Cause 2: this compound Degradation. this compound is unstable and can degrade, especially under UV light and at high temperatures.[11] Its glucosides are susceptible to acid hydrolysis.[3][9]

    • Solution: Protect samples and standards from light and heat. Analyze extracts promptly after preparation.[9] When analyzing glucosides, use neutral pH conditions if possible and analyze immediately after extraction.

  • Possible Cause 3: Low Concentration in Sample. In biological samples, this compound concentrations can be very low, potentially below the limit of detection (LOD) of the method.[8][12]

    • Solution: Use a more sensitive method like LC-MS/MS, which has a lower LOD than HPLC.[1][5] Consider sample pre-concentration steps if applicable.

  • Possible Cause 4: Instrument Issues. General HPLC/LC-MS system issues such as leaks, detector malfunction, or incorrect mobile phase composition can lead to a loss of signal.

    • Solution: Perform routine system maintenance and calibration. Check for leaks, ensure the detector lamp is functioning correctly, and verify the mobile phase composition and pH.[13]

Problem: Broad or tailing peaks.

  • Possible Cause 1: Poor Column Condition. The column may be contaminated, degraded, or have packing irregularities.[13]

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using guard columns can help extend the life of the analytical column.

  • Possible Cause 2: Inappropriate Mobile Phase. The mobile phase composition, pH, or buffer concentration may not be optimal for this compound analysis.

    • Solution: Optimize the mobile phase. For this compound, acidic mobile phases are often used to prevent ionization of the catechol groups.[3][4] Ensure the buffer concentration is adequate (typically >5 mM).[14]

  • Possible Cause 3: System Dead Volume. Excessive dead volume in the system, for instance from poorly connected tubing, can cause peak broadening.[14]

    • Solution: Ensure all connections are secure and use tubing with the smallest possible internal diameter.

Problem: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Presence of Metabolites or Degradation Products. this compound can be metabolized or degrade into other compounds like orelline and orellinine.[2][11]

    • Solution: Use a mass spectrometer to identify the unknown peaks. Reference standards for potential metabolites should be used for confirmation if available.

  • Possible Cause 2: Matrix Effects. Co-eluting substances from the sample matrix can interfere with the analysis, especially in LC-MS/MS.

    • Solution: Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction. Use of matrix-matched calibration standards is also recommended.[1]

  • Possible Cause 3: Contamination. Contamination can come from solvents, glassware, or the instrument itself.

    • Solution: Use high-purity solvents and meticulously clean all glassware.[14] Run blank samples to identify the source of contamination.

Quantitative Data Summary

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
HPLCKidney Tissue-10 µg/g-[1][5]
LC-MS/MSKidney Tissue20 ng/g-91%[1][5]
LC-HRMSPlasma, Urine-0.5 µg/L-[8][12]
LC-HRMSWhole Blood0.5 µg/L--[8][12]
TLCMushroom15 ng (with fluorescence densitometry)--[2]
ElectrophoresisMushroom25 ng--[2]
ESRMushroom5 µg--[2]

Experimental Protocols

Sample Preparation for this compound Analysis in Kidney Tissue (HPLC & LC-MS/MS)

This protocol is adapted from Srivastava et al. (2016).[1]

  • Homogenization: Weigh 0.1 g of kidney tissue.

  • Extraction: Add 400 µL of an extraction solution of methanol: 3 M hydrochloric acid (10:1, v/v).

  • Vortexing: Vortex the sample thoroughly to ensure complete extraction.

  • Centrifugation: Centrifuge the sample to pellet the tissue debris.

  • Collection: Collect the supernatant for analysis.

HPLC Method for this compound Analysis

This protocol is based on the method described by Srivastava et al. (2016).[1][10]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 4 mM ammonium acetate aqueous solution, adjusted to pH 1.5 with o-phosphoric acid.

  • Mobile Phase B: Methanol, adjusted to pH 1.5 with o-phosphoric acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV at 308 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 - 2.0 98 2
    2.0 - 4.0 15 85

    | 4.0 - 20.0 | 15 | 85 |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Mushroom or Biological Sample Extraction Extraction with Acidified Methanol Sample->Extraction Purification Centrifugation/SPE Extraction->Purification Extract Final Extract Purification->Extract HPLC HPLC Extract->HPLC Injection LCMS LC-MS/MS Extract->LCMS Injection Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow node_sol node_sol Start Problem with Chromatogram? NoPeak No/Small Peaks? Start->NoPeak Yes BroadPeak Broad/Tailing Peaks? Start->BroadPeak No NoPeak->node_sol Check Extraction, Sample Stability, Instrument Settings BroadPeak->node_sol Check Column, Mobile Phase, Dead Volume UnexpectedPeak Unexpected Peaks? BroadPeak->UnexpectedPeak No UnexpectedPeak->node_sol Identify Metabolites, Address Matrix Effects, Check for Contamination

Caption: A decision tree for troubleshooting common HPLC/LC-MS issues.

References

Validation & Comparative

Comparative Analysis of Orellanine and Paraquat Toxicity Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological mechanisms of the fungal toxin orellanine and the herbicide paraquat. This analysis is supported by experimental data to elucidate their distinct and overlapping pathways to cellular damage.

Introduction

This compound, a nephrotoxic mycotoxin found in certain species of Cortinarius mushrooms, and paraquat, a widely used herbicide, are both bipyridine compounds known for their severe toxicity in humans. Despite structural similarities, their primary target organs and the precise molecular pathways leading to cell death exhibit notable differences. This compound is infamous for its delayed and potent nephrotoxicity, leading to renal failure, while paraquat is characterized by acute pulmonary toxicity, often resulting in fatal lung fibrosis. This guide provides a detailed comparative analysis of their toxicity mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

I. Quantitative Toxicity Data

The following tables summarize the lethal and inhibitory concentrations of this compound and paraquat from various experimental models, providing a quantitative basis for comparing their toxic potency.

CompoundTest OrganismRoute of AdministrationLD50 ValueReference(s)
This compound MouseIntraperitoneal (i.p.)12.5 - 20 mg/kg[1][2][3]
MouseOral (p.o.)33 - 90 mg/kg[2][4]
Paraquat RatOral (p.o.)57 - 150 mg/kg[5][6]
MouseOral (p.o.)120 mg/kg[5]
RabbitDermal236 - 325 mg/kg[6]
Human (estimated)Oral (p.o.)3 - 5 mg/kg[7]

Table 1: Comparative in vivo Lethal Dose (LD50) Values. This table presents the median lethal dose (LD50) of this compound and paraquat in different animal models and routes of administration.

CompoundCell TypeParameterValueReference(s)
This compound Human Primary Renal Tubular Epithelial Cells (HTEC)ED504.1 ± 1.2 µg/mL[8][9]
Human Breast Cancer Cells (MCF-7)IC50319.2 µg/mL[10]
Paraquat Differentiated Human Neuroblastoma Cells (SH-SY5Y)IC50 (48h)~250 µM[11]

Table 2: Comparative in vitro Inhibitory Concentration (IC50/ED50) Values. This table shows the half-maximal effective or inhibitory concentrations of this compound and paraquat in cultured human cell lines.

II. Mechanisms of Toxicity: A Comparative Overview

While both this compound and paraquat induce oxidative stress, their primary mechanisms and downstream cellular consequences diverge significantly.

This compound: The toxicity of this compound is characterized by a long latency period of 2 to 14 days post-ingestion, with the kidneys being the primary target organ.[6] Its mechanism is multifaceted, involving:

  • Generation of Reactive Oxygen Species (ROS): this compound can form a complex with iron, which then generates superoxide anions and hydroxyl radicals through a redox cycling process.[12]

  • Inhibition of Macromolecule Synthesis: It has been shown to inhibit the synthesis of proteins, RNA, and DNA.[3]

  • Enzyme Inhibition: this compound acts as a non-competitive inhibitor of several enzymes, including alkaline phosphatase.[3]

  • Induction of Apoptosis: In renal tubular cells, this compound triggers programmed cell death by activating both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, which converge to activate the executioner caspase-3.[13] This process is also associated with the phosphorylation of the tumor suppressor protein p53.[13]

Paraquat: Paraquat poisoning leads to acute and severe toxicity, with the lungs being the primary target, although it also affects the kidneys and liver.[14] The core of its toxicity lies in its ability to undergo redox cycling:

  • Redox Cycling and Superoxide Production: Inside the cell, paraquat is reduced by enzymes like NADPH oxidase, forming a paraquat radical. This radical then reacts with molecular oxygen to regenerate the paraquat cation and produce a superoxide anion. This continuous cycle leads to a massive generation of ROS and depletion of NADPH.[14][15]

  • Oxidative Stress and Cellular Damage: The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to lipid peroxidation, mitochondrial damage, and DNA damage.[15]

  • Inflammatory Response: Paraquat triggers a potent inflammatory response, largely mediated by the activation of the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13][16]

  • MAPK-Mediated Apoptosis: The cellular stress induced by paraquat activates mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p38, and ERK, which play crucial roles in orchestrating the apoptotic response.[13][14][15]

III. Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound and paraquat toxicity.

orellanine_toxicity_pathway This compound This compound renal_cells Renal Tubular Epithelial Cells This compound->renal_cells Selective Uptake ros ROS Generation (e.g., via Iron Complex) This compound->ros caspase8 Caspase-8 Activation This compound->caspase8 Extrinsic Pathway protein_synthesis_inhibition Inhibition of Protein Synthesis enzyme_inhibition Enzyme Inhibition (e.g., Alkaline Phosphatase) dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria p53 p-p53 (Ser15) dna_damage->p53 apoptosis Apoptosis p53->apoptosis renal_failure Renal Failure protein_synthesis_inhibition->renal_failure enzyme_inhibition->renal_failure caspase9 Caspase-9 Activation mitochondria->caspase9 Intrinsic Pathway caspase3 Cleaved Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 caspase3->apoptosis apoptosis->renal_failure

This compound-induced nephrotoxicity signaling pathway.

paraquat_toxicity_pathway paraquat Paraquat lung_cells Pulmonary Alveolar Cells paraquat->lung_cells Active Transport redox_cycling Redox Cycling (NADPH Depletion) paraquat->redox_cycling ros Superoxide (O2•-) Generation redox_cycling->ros oxidative_stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ros->oxidative_stress nfkb NF-κB Activation ros->nfkb mapk MAPK Activation (JNK, p38, ERK) ros->mapk apoptosis Apoptosis oxidative_stress->apoptosis inflammation Inflammation (TNF-α, IL-6) nfkb->inflammation fibrosis Pulmonary Fibrosis inflammation->fibrosis mapk->apoptosis apoptosis->fibrosis

Paraquat-induced pulmonary toxicity signaling pathway.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of this compound and paraquat.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or paraquat and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 3-4 hours.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.

  • Cell Preparation: Seed cells in a 24-well plate or on coverslips and treat with this compound or paraquat.

  • DCFH-DA Staining: Wash the cells with serum-free medium and incubate with 10 µM DCFH-DA solution in the dark at 37°C for 30 minutes.[4][5]

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~530 nm), or flow cytometer.[5]

  • Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue/Cell Preparation: For tissue sections, deparaffinize and rehydrate. For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.[8]

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C for 60 minutes.[8]

  • Staining and Visualization: Counterstain the nuclei with DAPI. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

  • Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive cells.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysate Preparation: Treat cells with the toxin, harvest, and lyse them using a chilled lysis buffer. Centrifuge to collect the supernatant containing the cytosolic proteins.[6]

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.[6]

  • Data Analysis: The fold-increase in caspase-3 activity is calculated relative to the untreated control.

Histopathological Analysis
  • Tissue Processing: Fix kidney (for this compound) or lung (for paraquat) tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology assessment. Deparaffinize and rehydrate sections, stain with hematoxylin to visualize nuclei (blue), and counterstain with eosin for cytoplasm and extracellular matrix (pink).[13][14]

    • Masson's Trichrome Staining: To assess fibrosis in lung tissue. This stain colors collagen blue, nuclei black, and cytoplasm and muscle red.[12]

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate tissue damage, such as tubular necrosis in the kidney or alveolar damage and fibrosis in the lung.

V. Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vivo and in vitro studies of this compound and paraquat toxicity.

in_vivo_workflow animal_model Animal Model (e.g., Mice, Rats) treatment Toxin Administration (this compound or Paraquat) animal_model->treatment monitoring Clinical Observation & Sample Collection (Blood, Urine) treatment->monitoring euthanasia Euthanasia & Tissue Harvesting (Kidney, Lung) monitoring->euthanasia analysis Downstream Analysis euthanasia->analysis histopathology Histopathology (H&E, Masson's Trichrome) analysis->histopathology biochemical Biochemical Assays (ROS, Enzyme Activity) analysis->biochemical molecular Molecular Analysis (Western Blot, PCR) analysis->molecular

In vivo experimental workflow for toxicity assessment.

in_vitro_workflow cell_culture Cell Culture (e.g., Renal or Lung Cells) treatment Toxin Treatment (this compound or Paraquat) cell_culture->treatment incubation Incubation (Time-course) treatment->incubation assays Cell-based Assays incubation->assays viability Viability Assay (MTT) assays->viability ros_assay ROS Measurement (DCFH-DA) assays->ros_assay apoptosis_assay Apoptosis Assay (TUNEL, Caspase) assays->apoptosis_assay protein_analysis Protein Analysis (Western Blot) assays->protein_analysis

In vitro experimental workflow for cytotoxicity studies.

VI. Conclusion

This comparative guide highlights that while this compound and paraquat are both bipyridine toxins that induce oxidative stress, their toxicological profiles are distinct. This compound's primary target is the kidney, where it causes delayed but severe nephrotoxicity through a combination of ROS generation, inhibition of macromolecule synthesis, and induction of apoptosis. In contrast, paraquat's toxicity is more acute and primarily affects the lungs, driven by a potent redox cycling mechanism that leads to massive oxidative stress, inflammation, and apoptosis, ultimately causing pulmonary fibrosis. Understanding these distinct mechanisms is crucial for the development of targeted therapeutic strategies for poisonings with these compounds and for the broader study of toxin-induced organ damage. The provided experimental protocols and workflows offer a practical framework for researchers investigating the cellular and molecular basis of their toxicity.

References

Differentiating Orellanine and Diquat Induced Nephrotoxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of renal injury induced by different nephrotoxins is paramount for developing targeted therapies and accurate diagnostic tools. This guide provides a detailed comparison of the nephrotoxicity induced by orellanine, a mycotoxin found in certain Cortinarius mushrooms, and diquat, a bipyridyl herbicide. While both substances are structurally related and target the kidneys, their modes of action, onset of toxicity, and specific molecular pathways differ significantly.

Executive Summary

This compound and diquat both induce acute kidney injury, primarily affecting the renal tubules. However, this compound poisoning is characterized by a long latency period of 2 to 17 days before the onset of renal failure, whereas diquat toxicity is rapid, with symptoms appearing within hours to days. The primary mechanism of diquat-induced nephrotoxicity involves redox cycling and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This process is closely linked to the dysregulation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is crucial for lipid metabolism and inflammation. In contrast, this compound's toxicity is also mediated by oxidative stress but involves a broader range of pathways, including the induction of apoptosis, metal ion binding, and alterations in cell proliferation and tissue remodeling.

Comparative Analysis of Nephrotoxic Effects

The following tables summarize the key differences in the toxicological profiles and experimental data related to this compound and diquat-induced nephrotoxicity.

Table 1: General Toxicological Profile

FeatureThis compoundDiquat
Source Cortinarius species mushrooms[1][2]Bipyridyl herbicide[3][4]
Primary Target Organ Kidney (specifically proximal tubules)[5][6]Kidney (primarily renal tubules)[3][7]
Latency Period Long (2-17 days)[2]Short (hours to days)
Primary Mechanism Oxidative stress, apoptosis, multiple pathway dysregulation[5][6][8]Redox cycling, oxidative stress, PPAR signaling dysregulation[3][4][7]

Table 2: Experimental Data on Renal Toxicity

ParameterThis compoundDiquat
LD50 (intraperitoneal, mice) 12.5 mg/kg[1][9]Not readily available in cited literature
LD50 (oral, mice) 90 mg/kg[1][9]Not readily available in cited literature
Experimental Dose (rats) 0-5 mg/kg (intraperitoneal)[8]140 mg/kg (intragastric)[10][11]
Effect on Serum Creatinine Significant increase post-latency periodSignificant increase within days of exposure[10]
Effect on Blood Urea Nitrogen (BUN) Significant increase post-latency periodSignificant increase within days of exposure[10]
Key Biomarkers Increased ascorbyl radicals, oxidative protein damage[8]Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL)[12]

Signaling Pathways and Mechanisms of Toxicity

The distinct nephrotoxic effects of this compound and diquat can be attributed to their differential impact on cellular signaling pathways.

This compound-Induced Nephrotoxicity

This compound-induced renal injury is a multifactorial process. The toxin is selectively taken up by proximal tubular epithelial cells.[6] Its long latency period is thought to be due to the slow accumulation of the toxin and the gradual depletion of cellular defense mechanisms. The primary mechanisms involve:

  • Oxidative Stress: this compound promotes the formation of reactive oxygen species, leading to lipid peroxidation and oxidative damage to cellular components.[8][13] Studies have shown increased levels of ascorbyl radicals and oxidative protein damage in response to this compound exposure.[8] Furthermore, this compound has been shown to down-regulate the expression of key antioxidative enzymes, exacerbating oxidative stress.[8]

  • Apoptosis: this compound induces programmed cell death in renal tubular cells. This involves the activation of apoptotic pathways, contributing to the loss of functional renal tissue.[5]

  • Multi-pathway Dysregulation: Gene expression studies have revealed that this compound affects a wide array of cellular pathways, including those involved in metal ion binding, cell proliferation, tissue remodeling, and xenobiotic metabolism.[5]

Orellanine_Nephrotoxicity This compound This compound PTEC Proximal Tubule Epithelial Cell This compound->PTEC OxidativeStress Oxidative Stress PTEC->OxidativeStress Apoptosis Apoptosis PTEC->Apoptosis OtherPathways Dysregulation of: - Metal Ion Binding - Cell Proliferation - Tissue Remodeling PTEC->OtherPathways ROS ROS Generation OxidativeStress->ROS AntioxidantDepletion Antioxidant Enzyme Downregulation OxidativeStress->AntioxidantDepletion LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation CellDeath Cell Death & Tubular Necrosis LipidPeroxidation->CellDeath CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation CaspaseActivation->CellDeath OtherPathways->CellDeath Diquat_Nephrotoxicity Diquat Diquat PTEC Proximal Tubule Epithelial Cell Diquat->PTEC RedoxCycling Redox Cycling PTEC->RedoxCycling PPAR_Dysregulation PPAR Signaling Dysregulation PTEC->PPAR_Dysregulation ROS ROS Generation (Superoxide Radical) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death & Acute Tubular Necrosis OxidativeStress->CellDeath LipidMetabolism Altered Lipid Metabolism PPAR_Dysregulation->LipidMetabolism Inflammation Inflammation PPAR_Dysregulation->Inflammation LipidMetabolism->CellDeath Inflammation->CellDeath Experimental_Workflow cluster_this compound This compound Model cluster_diquat Diquat Model O_Animal Sprague-Dawley Rat O_Admin This compound (0-5 mg/kg, i.p.) O_Animal->O_Admin O_Time 1 Week Post-Injection O_Admin->O_Time O_Analysis Renal Function & Biomarker Analysis O_Time->O_Analysis D_Animal Wistar Rat D_Admin Diquat (140 mg/kg, i.g.) D_Animal->D_Admin D_Time Multiple Time Points (0.5h - days) D_Admin->D_Time D_Analysis AKI Assessment D_Time->D_Analysis

References

Orellanine vs. Aristolochic Acid: A Comparative Guide to Two Potent Nephrotoxins as Models for Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of renal fibrosis, the final common pathway for most chronic kidney diseases, relies on robust and reproducible experimental models. Among the toxin-induced models, orellanine and aristolochic acid stand out for their potent and specific nephrotoxicity, leading to progressive renal fibrosis. This guide provides a comprehensive comparison of these two compounds as models for renal fibrosis, presenting key quantitative data, detailed experimental protocols, and insights into their distinct signaling pathways.

At a Glance: this compound vs. Aristolochic Acid

FeatureThis compoundAristolochic Acid
Source Mycotoxin from Cortinarius mushroomsPhytotoxin from Aristolochia plants
Primary Mechanism Induction of oxidative stressDNA adduct formation and activation of pro-fibrotic signaling
Key Signaling Pathway Reactive Oxygen Species (ROS) generationTransforming Growth Factor-β (TGF-β)/Smad signaling
Onset of Renal Injury Delayed, typically 3-14 daysCan be acute or chronic depending on dose and duration
Histopathological Features Tubulointerstitial nephritis, tubular atrophy, and interstitial fibrosisTubulointerstitial fibrosis, tubular atrophy, and urothelial carcinoma

Quantitative Data Comparison

The following tables summarize key quantitative data from rodent models of this compound- and aristolochic acid-induced nephropathy.

Table 1: Toxicity Data

ToxinAnimal ModelRoute of AdministrationLD50Reference
This compoundMouseIntraperitoneal12.5 mg/kg[1]
This compoundMouseOral90 mg/kg[1]
Aristolochic Acid IRat (female)Oral56 mg/kg
Aristolochic Acid IRat (male)Oral203 mg/kg

Table 2: Renal Function and Fibrosis Markers

Toxin & ModelKey FindingsReference
This compound
Rat (Sprague-Dawley)Dose-dependent decrease in Glomerular Filtration Rate (GFR).[2][2]
MouseIncreased serum creatinine and Blood Urea Nitrogen (BUN) levels.
Human (poisoning cases)Peak serum creatinine: 1329 ± 133 µmol/L; Peak serum urea: 31 ± 3.5 mmol/L.[3][4][5]
Aristolochic Acid
Mouse (C57BL/6)Chronic administration (3 mg/kg/week for 4 weeks) significantly increased serum creatinine and BUN. Upregulation of collagen I, collagen III, and TGF-β mRNA.[1][6][1][6]
Rat (Wistar)Daily subcutaneous injections (10 mg/kg for 35 days) induced tubular atrophy and interstitial fibrosis.[7]
Mouse (Smad3 WT vs. KO)Chronic administration resulted in severe tubulointerstitial fibrosis in wild-type mice, which was absent in Smad3 knockout mice.[8][9][8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for inducing renal fibrosis using this compound and aristolochic acid.

This compound-Induced Renal Fibrosis in Rats

This protocol is based on studies investigating the nephrotoxic effects of this compound in a rat model.

Materials:

  • Male Sprague-Dawley rats (100 g body weight)

  • This compound (purified)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.

  • Toxin Preparation: Dissolve purified this compound in sterile saline to the desired concentration (e.g., for doses ranging from 0 to 5 mg/kg body weight).

  • Administration: Administer the this compound solution via a single intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, activity, and hydration status.

  • Endpoint Analysis (e.g., 1 week post-injection):

    • Renal Function: Measure Glomerular Filtration Rate (GFR) using a method such as 51Cr-EDTA clearance.[2]

    • Histopathology: Euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess fibrosis.

    • Gene Expression Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression of fibrotic markers (e.g., TGF-β, α-SMA, Collagen I).[2]

Aristolochic Acid-Induced Renal Fibrosis in Mice

This protocol describes a common method for inducing chronic renal fibrosis using aristolochic acid I in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Aristolochic acid I (AAI)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Toxin Preparation: Suspend AAI in the vehicle to the desired concentration (e.g., for a dose of 5 mg/kg body weight).

  • Administration: Administer the AAI suspension via oral gavage daily for a period of 3 to 4 weeks. The control group receives the vehicle alone.

  • Monitoring: Monitor the mice for changes in body weight, food and water intake, and overall health.

  • Endpoint Analysis (at the end of the administration period or later time points):

    • Renal Function: Collect blood samples via cardiac puncture at the time of sacrifice to measure serum creatinine and BUN levels.

    • Histopathology: Perfuse and fix the kidneys as described for the this compound model. Perform H&E, Masson's trichrome, and periodic acid-Schiff (PAS) staining to evaluate tubulointerstitial fibrosis, collagen deposition, and tubular injury.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.

    • Gene and Protein Analysis: Analyze the expression of key fibrotic mediators like TGF-β1, Smad3, and collagen isoforms using qRT-PCR and Western blotting.[8][9]

Signaling Pathways in Toxin-Induced Renal Fibrosis

The distinct mechanisms of this compound and aristolochic acid converge on the final common pathway of renal fibrosis, but their initial molecular targets and signaling cascades differ significantly.

This compound: A Model of Oxidative Stress-Driven Fibrosis

The primary mechanism of this compound-induced nephrotoxicity is the generation of reactive oxygen species (ROS), leading to cellular damage and subsequent fibrosis.[10]

Orellanine_Pathway cluster_cell This compound This compound Renal_Tubular_Cell Renal Tubular Epithelial Cell ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Death Cell Death (Apoptosis, Necrosis) Oxidative_Damage->Cell_Death Mitochondrial_Dysfunction->Cell_Death Inflammation Inflammation Cell_Death->Inflammation Myofibroblast_Activation Myofibroblast Activation Inflammation->Myofibroblast_Activation ECM_Deposition Extracellular Matrix Deposition (Collagen) Myofibroblast_Activation->ECM_Deposition Renal_Fibrosis Renal Fibrosis ECM_Deposition->Renal_Fibrosis

Caption: this compound-induced renal fibrosis pathway.

Aristolochic Acid: A Model of Pro-Fibrotic Gene Activation

Aristolochic acid induces renal fibrosis primarily through the formation of DNA adducts in renal tubular cells, which triggers a cascade of pro-fibrotic signaling, with the TGF-β/Smad pathway playing a central role.[8][9]

Aristolochic_Acid_Pathway cluster_cell AA Aristolochic Acid Renal_Tubular_Cell Renal Tubular Epithelial Cell DNA_Adducts DNA Adduct Formation AA->DNA_Adducts Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest TGF_beta_Upregulation TGF-β Upregulation Cell_Cycle_Arrest->TGF_beta_Upregulation TGF_beta_Receptor TGF-β Receptor Activation TGF_beta_Upregulation->TGF_beta_Receptor Smad23_Phosphorylation Smad2/3 Phosphorylation TGF_beta_Receptor->Smad23_Phosphorylation Smad4_Binding Binding to Smad4 Smad23_Phosphorylation->Smad4_Binding Smad_Complex_Translocation Smad Complex Nuclear Translocation Smad4_Binding->Smad_Complex_Translocation Gene_Transcription Pro-fibrotic Gene Transcription (Collagen, α-SMA) Smad_Complex_Translocation->Gene_Transcription Renal_Fibrosis Renal Fibrosis Gene_Transcription->Renal_Fibrosis

Caption: Aristolochic acid-induced renal fibrosis pathway.

Conclusion

Both this compound and aristolochic acid are valuable tools for modeling renal fibrosis, each offering a distinct yet clinically relevant mechanism of injury. This compound provides a model of fibrosis driven by severe oxidative stress, characteristic of certain toxic and ischemic insults. In contrast, aristolochic acid offers a model of progressive fibrosis initiated by DNA damage and the sustained activation of key pro-fibrotic signaling pathways, mirroring the progression of many chronic kidney diseases. The choice between these models will depend on the specific research question and the desire to investigate either oxidative stress-mediated or signaling-driven fibrotic pathways. This guide provides the foundational information for researchers to select the appropriate model and design robust experiments to advance the understanding and treatment of renal fibrosis.

References

Validating Orellanine-Induced Kidney Injury Models: A Comparative Guide to Established Nephrotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of drug-induced nephrotoxicity is a critical aspect of preclinical drug development. A reliable and reproducible animal model is paramount to understanding the mechanisms of kidney injury and for testing the efficacy of potential nephroprotective agents. Orellanine, a potent nephrotoxin found in certain species of Cortinarius mushrooms, has emerged as a tool to induce a specific type of renal injury, primarily affecting the proximal tubules. This guide provides a comprehensive comparison of the this compound-induced kidney injury model with two of the most widely used and well-characterized nephrotoxin models: cisplatin- and gentamicin-induced nephrotoxicity. This guide will provide researchers with the necessary information to select the most appropriate model for their specific research questions.

Comparative Analysis of Nephrotoxin-Induced Kidney Injury Models

To facilitate a clear comparison, the following tables summarize key quantitative data from rodent studies using this compound, cisplatin, and gentamicin to induce kidney injury. It is important to note that direct head-to-head comparative studies between this compound and the other two nephrotoxins are limited. Therefore, this data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparison of Key Kidney Function Parameters

ParameterThis compound-Induced ModelCisplatin-Induced ModelGentamicin-Induced Model
Serum Creatinine Significantly elevatedSignificantly elevated[1][2][3]Significantly elevated[1][2][4][5]
Blood Urea Nitrogen (BUN) Significantly elevatedSignificantly elevated[1][2][3][6]Significantly elevated[1][2][4][5][6]
Uric Acid Elevated[1][2]Elevated[1][2]Elevated[1][2]

Table 2: Comparison of Oxidative Stress and Apoptosis Markers

MarkerThis compound-Induced ModelCisplatin-Induced ModelGentamicin-Induced Model
Malondialdehyde (MDA) IncreasedSignificantly increased[1][2]Significantly increased[1][2]
Reduced Glutathione (GSH) DecreasedSignificantly decreased[1][2]Significantly decreased[1][2]
Glutathione Peroxidase (GSH-Px) DecreasedSignificantly decreased[1][2]Significantly decreased[1][2]
Tumor Necrosis Factor-α (TNF-α) UpregulatedSignificantly upregulated[1]Significantly upregulated[1]
Caspase-3 UpregulatedSignificantly upregulated[1]Significantly upregulated[1]
Bax UpregulatedSignificantly upregulated[1]Significantly upregulated[1]
Bcl-2 DownregulatedSignificantly downregulated[1]Significantly downregulated[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing kidney injury using this compound, cisplatin, and gentamicin in rodents.

This compound-Induced Nephrotoxicity Protocol (Mouse Model)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Toxin Preparation: Pure this compound is dissolved in a suitable vehicle, such as sterile saline.

  • Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 12.5 mg/kg body weight is administered[7]. Alternatively, oral administration (per os) can be performed at a higher dose of 90 mg/kg[7].

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, lethargy, and changes in urine output.

  • Sample Collection: Blood and kidney tissues are collected at predetermined time points (e.g., 24, 48, 72 hours, and up to several days post-injection) for biochemical and histopathological analysis. Kidney this compound concentrations can be measured by HPLC[8][9].

Cisplatin-Induced Nephrotoxicity Protocol (Rat Model)
  • Animal Model: Male Wistar or Sprague-Dawley rats, 8-10 weeks old.

  • Toxin Preparation: Cisplatin is dissolved in sterile 0.9% saline.

  • Administration: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 1.5 mg/kg body weight is administered twice a week for three weeks[1].

  • Monitoring: Body weight, water intake, and urine output are monitored regularly.

  • Sample Collection: Blood is collected via retro-orbital puncture or cardiac puncture at the end of the experiment for measurement of serum creatinine and BUN. Kidneys are harvested for histopathological examination and analysis of oxidative stress and apoptosis markers.

Gentamicin-Induced Nephrotoxicity Protocol (Rat Model)
  • Animal Model: Male Wistar or Sprague-Dawley rats, 8-10 weeks old.

  • Toxin Preparation: Gentamicin sulfate is dissolved in sterile saline.

  • Administration: Gentamicin is administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight once daily for 7 consecutive days[1].

  • Monitoring: Animals are observed for signs of toxicity. Body weight is recorded daily.

  • Sample Collection: 24-hour urine samples can be collected using metabolic cages for biomarker analysis. At the end of the study, blood is collected for serum creatinine and BUN analysis, and kidneys are excised for histopathology and molecular studies.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the models. The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.

Orellanine_Toxicity_Pathway This compound This compound ProximalTubule Renal Proximal Tubular Cells This compound->ProximalTubule Accumulation OxidativeStress Oxidative Stress ProximalTubule->OxidativeStress Apoptosis Apoptosis ProximalTubule->Apoptosis Inflammation Inflammation ProximalTubule->Inflammation ROS Increased ROS Production OxidativeStress->ROS AntioxidantDepletion Decreased Antioxidant Enzymes (GSH, GSH-Px) OxidativeStress->AntioxidantDepletion KidneyInjury Acute Kidney Injury OxidativeStress->KidneyInjury ROS->Apoptosis Caspase_Activation Caspase-3 Activation Apoptosis->Caspase_Activation Bax_Upregulation Bax Upregulation Apoptosis->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation Apoptosis->Bcl2_Downregulation Apoptosis->KidneyInjury TNFa Increased TNF-α Inflammation->TNFa Inflammation->KidneyInjury

Proposed signaling pathway for this compound-induced nephrotoxicity.

Nephrotoxin_Comparison_Workflow cluster_groups Animal Groups cluster_treatment Treatment Administration cluster_monitoring In-life Monitoring cluster_endpoints Endpoint Analysis Control Control Group (Vehicle) Dosing Dosing according to protocol Control->Dosing Orellanine_Group This compound Group Orellanine_Group->Dosing Cisplatin_Group Cisplatin Group Cisplatin_Group->Dosing Gentamicin_Group Gentamicin Group Gentamicin_Group->Dosing Monitoring Daily observation Body weight Urine/feces output Dosing->Monitoring Blood_Collection Blood Collection (Serum Biochemistry) Monitoring->Blood_Collection Kidney_Harvest Kidney Harvest Monitoring->Kidney_Harvest Histopathology Histopathology Kidney_Harvest->Histopathology Biomarkers Biomarker Analysis (Oxidative stress, Apoptosis) Kidney_Harvest->Biomarkers

General experimental workflow for comparing nephrotoxin models.

Signaling_Pathway_Comparison cluster_this compound This compound cluster_cisplatin Cisplatin cluster_gentamicin Gentamicin O_ROS Oxidative Stress (ROS production) Kidney_Injury Tubular Necrosis & Acute Kidney Injury O_ROS->Kidney_Injury O_Apoptosis Apoptosis (Caspase-3, Bax/Bcl-2) O_Apoptosis->Kidney_Injury O_Inflammation Inflammation (TNF-α) O_Inflammation->Kidney_Injury C_DNA DNA Adducts C_Apoptosis Apoptosis (Intrinsic & Extrinsic) C_DNA->C_Apoptosis C_ROS Oxidative Stress C_ROS->Kidney_Injury C_Apoptosis->Kidney_Injury C_Inflammation Inflammation (NF-κB, TNF-α) C_Inflammation->Kidney_Injury G_Lysosomal Lysosomal Dysfunction G_ROS Oxidative Stress G_Lysosomal->G_ROS G_ROS->Kidney_Injury G_Apoptosis Apoptosis G_Apoptosis->Kidney_Injury G_Inflammation Inflammation G_Inflammation->Kidney_Injury

Simplified comparison of signaling pathways in nephrotoxicity.

Discussion and Conclusion

The this compound-induced kidney injury model presents a valuable tool for studying nephrotoxicity, particularly injury to the proximal tubules. Its mechanism, primarily involving oxidative stress and apoptosis, shares common pathways with established nephrotoxins like cisplatin and gentamicin.

  • This compound offers a model of highly specific proximal tubular injury. The long latency period observed in human poisonings, however, may not be fully recapitulated in acute rodent models.

  • Cisplatin provides a well-established and highly reproducible model of acute kidney injury. Its mechanism is complex, involving direct DNA damage, oxidative stress, and a robust inflammatory response[10][11][12]. This makes it a suitable model for studying multiple facets of nephrotoxicity.

  • Gentamicin is a classic model for studying aminoglycoside-induced nephrotoxicity, which also primarily targets the proximal tubules. Its mechanism involves lysosomal dysfunction and the generation of reactive oxygen species[13][14][15][16][17].

Validation of the this compound model with known nephrotoxins like cisplatin and gentamicin is crucial for its broader acceptance and application. While direct comparative studies are scarce, the existing data suggest that all three models induce key features of acute kidney injury, including elevated serum creatinine and BUN, increased oxidative stress, and apoptosis in renal tubular cells. A study directly comparing gentamicin and cisplatin found that cisplatin exhibited a greater nephrotoxic effect[1][2].

Future Directions: Head-to-head studies directly comparing the dose- and time-dependent effects of this compound with cisplatin and gentamicin are warranted. Such studies should include a comprehensive panel of kidney injury biomarkers (e.g., KIM-1, NGAL) and detailed histopathological and molecular analyses to provide a more definitive validation and characterization of the this compound-induced kidney injury model.

References

Orellanine's Impact on Renal Cell Gene Expression: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic changes induced by the fungal toxin orellanine in renal cells. While comprehensive RNA-sequencing data for this compound remains to be publicly detailed, this document synthesizes available targeted gene expression results and contrasts them with the known transcriptomic effects of other well-characterized nephrotoxins. This comparison offers valuable insights into the unique and shared molecular pathways involved in this compound-induced nephrotoxicity.

Executive Summary

This compound, a potent nephrotoxin produced by Cortinarius mushrooms, selectively damages renal proximal tubular epithelial cells, leading to acute kidney injury. Analysis of gene expression in human primary renal tubular proximal epithelial cells (RPTEC) treated with this compound has revealed significant changes in genes associated with several key cellular pathways. These include apoptosis, metal ion binding, cell proliferation, tissue remodeling, and xenobiotic metabolism[1]. This guide will delve into these findings and place them in the broader context of nephrotoxin-induced transcriptomic alterations.

Comparative Transcriptomic Analysis

The following table summarizes the known effects of this compound on gene expression in renal cells, based on targeted PCR array data, and compares them to the transcriptomic alterations caused by other common nephrotoxins like cisplatin and gentamicin. This comparative approach helps to highlight both unique and overlapping mechanisms of renal cell injury.

Biological Pathway This compound Cisplatin Gentamicin
Apoptosis Upregulation of pro-apoptotic genes[1].Strong induction of apoptosis-related genes, including TP53 and BAX[2][3].Upregulation of apoptosis-related genes such as TP53, CASP3, CASP8, and CASP9[1][4].
Oxidative Stress Implicated in toxicity, with expected upregulation of oxidative stress response genes[5].Significant upregulation of genes involved in oxidative stress response.Deregulation of genes associated with oxidative stress, such as transferrin receptor and heme oxygenase[1].
DNA Damage Response Not explicitly detailed in available transcriptomic data.Strong activation of DNA damage response pathways[2][6].Less prominent feature compared to cisplatin.
Inflammation Expected to induce inflammatory responses.Induction of inflammatory signaling pathways[2].Upregulation of inflammation-related genes.
Cell Proliferation Downregulation of genes related to cell proliferation[1].Inhibition of cell cycle progression and proliferation.Alterations in genes related to cell proliferation.
Transporter Function Alterations in transporter gene expression[1].Downregulation of organic cation transporters involved in cisplatin uptake.Downregulation of genes like SGLT-2, affecting glucose transport[1].
Extracellular Matrix & Tissue Remodeling Upregulation of genes involved in extracellular matrix organization[1].Upregulation of genes associated with fibrosis and tissue remodeling.Not a primary reported feature in acute transcriptomic studies.
Xenobiotic Metabolism Upregulation of genes involved in the metabolism of foreign substances[1].Modulation of cytochrome P450 and other metabolic enzyme expression.Changes in xenobiotic metabolism pathways.

Signaling Pathways and Experimental Workflows

To visually represent the molecular cascades and experimental procedures discussed, the following diagrams have been generated using the DOT language.

This compound-Induced Cellular Stress Pathways

Orellanine_Pathway This compound This compound RenalCell Renal Proximal Tubular Cell This compound->RenalCell ROS Reactive Oxygen Species (ROS) Production RenalCell->ROS GeneExpression Altered Gene Expression RenalCell->GeneExpression OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis GeneExpression->Apoptosis CellCycle Cell Cycle Arrest & Reduced Proliferation GeneExpression->CellCycle Xenobiotic Xenobiotic Metabolism GeneExpression->Xenobiotic Experimental_Workflow CellCulture Primary Renal Cell Culture (RPTEC) Treatment This compound Treatment CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction qPCR_Array RT² Profiler PCR Array (Human Nephrotoxicity) RNA_Extraction->qPCR_Array Data_Analysis Data Analysis (Fold Change) qPCR_Array->Data_Analysis Pathway_Analysis Pathway Enrichment Data_Analysis->Pathway_Analysis

References

A Comparative Guide to Nephrotoxin-Induced Mitochondrial Dysfunction: Orellanine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of four potent nephrotoxins—orellanine, cisplatin, aristolochic acid, and gentamicin—on mitochondrial function. By presenting available experimental data, detailing methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers investigating mechanisms of kidney injury and developing novel therapeutic strategies.

Introduction to Nephrotoxins and Mitochondrial Toxicity

The kidney, with its high blood flow and metabolic rate, is a primary target for xenobiotic-induced toxicity. A growing body of evidence implicates mitochondrial dysfunction as a central mechanism in drug- and toxin-induced nephrotoxicity. Mitochondria are not only the powerhouses of the cell, responsible for ATP production, but they also play critical roles in cellular signaling, redox homeostasis, and apoptosis. Damage to these vital organelles can lead to a cascade of events culminating in cell death and tissue injury.

This guide focuses on the comparative effects of four nephrotoxins from diverse sources:

  • This compound: A mycotoxin found in certain species of Cortinarius mushrooms, known for causing irreversible renal failure after a long latency period.

  • Cisplatin: A widely used and highly effective chemotherapeutic agent, the clinical utility of which is limited by its dose-dependent nephrotoxicity.

  • Aristolochic Acid: A compound found in Aristolochia species of plants, linked to aristolochic acid nephropathy (AAN), a progressive fibrosing kidney disease.

  • Gentamicin: An aminoglycoside antibiotic effective against Gram-negative bacteria, but its use is associated with a significant risk of kidney damage.

Comparative Analysis of Mitochondrial Dysfunction

While direct comparative studies evaluating all four nephrotoxins under identical experimental conditions are limited, a review of the existing literature allows for a qualitative and semi-quantitative comparison of their effects on key mitochondrial parameters.

Impact on ATP Production

Mitochondrial ATP synthesis is a critical indicator of organelle function. A decrease in ATP levels reflects impaired oxidative phosphorylation and is a common feature of nephrotoxin-induced injury.

NephrotoxinCell/SystemConcentrationTimeEffect on ATP ProductionCitation
This compound Rat Liver MitochondriaNot SpecifiedNot SpecifiedInhibition of ATP production[1]
Cisplatin HEI-OC1 cells10 µM24 hSignificant decrease[2]
Aristolochic Acid I NRK-52E cells50 µM24 hSignificant decrease[3]
Gentamicin Isolated Rat Liver and Kidney Mitochondria1-5 mMNot SpecifiedReduced respiratory control ratio, implying decreased ATP synthesis efficiency[4]

Note: The data presented are from separate studies and may not be directly comparable due to differences in experimental models and conditions.

Alterations in Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is essential for driving ATP synthesis. Its dissipation is an early indicator of mitochondrial damage and a commitment point for apoptosis.

NephrotoxinCell/SystemConcentrationTimeEffect on ΔΨmCitation
This compound ccRCC cellsNot SpecifiedNot SpecifiedDisturbances in mitochondrial function, including ΔΨm[5]
Cisplatin HEI-OC1 cells10 µM24 hIncreased mitochondrial depolarization[2]
Aristolochic Acid I NRK-52E cells50 µM24 hSignificant decrease[3]
Gentamicin Isolated Rat Liver and Kidney Mitochondria1-5 mMNot SpecifiedCollapse of mitochondrial membrane potential[4]

Note: The data presented are from separate studies and may not be directly comparable due to differences in experimental models and conditions.

Induction of Reactive Oxygen Species (ROS)

Mitochondria are a primary source of cellular ROS. While low levels of ROS are important for signaling, excessive production leads to oxidative stress, damaging cellular components, including mitochondria themselves.

NephrotoxinCell/SystemConcentrationTimeEffect on ROS ProductionCitation
This compound HTEC and SKRC-17 cellsNot SpecifiedNot SpecifiedPronounced increase[5]
Cisplatin Wistar Rats1.5 mg/kg (IP)3 weeks (twice weekly)Significantly increased Malondialdehyde (MDA) levels, indicating oxidative stress[6][7]
Aristolochic Acid I NRK-52E cells50 µM24 hSignificant increase[3]
Gentamicin Wistar Rats100 mg/kg (IP)7 daysSignificantly increased Malondialdehyde (MDA) levels[6][7]

Note: The data presented are from separate studies and may not be directly comparable due to differences in experimental models and conditions. A study directly comparing cisplatin and gentamicin in rats found that cisplatin induced a more pronounced increase in markers of oxidative stress.[6][7]

Signaling Pathways in Nephrotoxin-Induced Mitochondrial Dysfunction

The following diagrams illustrate the key signaling pathways implicated in mitochondrial damage induced by each nephrotoxin.

This compound-Induced Mitochondrial Damage

Orellanine_Pathway This compound This compound Renal_Tubular_Cell Renal Tubular Cell This compound->Renal_Tubular_Cell Mitochondrion Mitochondrion Renal_Tubular_Cell->Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC Inhibition ROS Increased ROS ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cisplatin_Pathway Cisplatin Cisplatin Renal_Tubular_Cell Renal Tubular Cell Cisplatin->Renal_Tubular_Cell Mitochondrion Mitochondrion Renal_Tubular_Cell->Mitochondrion mtDNA mtDNA Damage Mitochondrion->mtDNA ROS Increased ROS Mitochondrion->ROS Bax Bax Activation ROS->Bax MOMP MOMP Bax->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases AA_Pathway AA Aristolochic Acid Renal_Tubular_Cell Renal Tubular Cell AA->Renal_Tubular_Cell Mitochondrion Mitochondrion Renal_Tubular_Cell->Mitochondrion ETC_Complex_I ETC Complex I Impairment Mitochondrion->ETC_Complex_I ROS Increased ROS Mitochondrion->ROS ATP_Depletion ATP Depletion ETC_Complex_I->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis MMP_Loss ΔΨm Loss ROS->MMP_Loss MMP_Loss->Apoptosis Gentamicin_Pathway Gentamicin Gentamicin Renal_Tubular_Cell Renal Tubular Cell Gentamicin->Renal_Tubular_Cell Mitochondrion Mitochondrion Renal_Tubular_Cell->Mitochondrion Mitochondrial_Ribosomes Mitochondrial Ribosomes Mitochondrion->Mitochondrial_Ribosomes Binds to Protein_Synthesis Inhibition of Protein Synthesis Mitochondrial_Ribosomes->Protein_Synthesis ETC_Dysfunction ETC Dysfunction Protein_Synthesis->ETC_Dysfunction ROS Increased ROS ETC_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis Necroptosis Necroptosis ROS->Necroptosis Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed_Cells Seed Renal Cells in XF Microplate Treat_Toxin Treat with Nephrotoxin Seed_Cells->Treat_Toxin Basal_OCR Measure Basal OCR Treat_Toxin->Basal_OCR Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) Basal_OCR->Oligomycin FCCP Inject FCCP (Uncoupler) Oligomycin->FCCP Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA Calculate_Parameters Calculate Key Parameters: - Basal Respiration - ATP-linked Respiration - Maximal Respiration - Spare Respiratory Capacity Rot_AA->Calculate_Parameters

References

Evaluating the Specificity of Orellanine-Induced Tubular Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orellanine-induced tubular injury with other established experimental models of acute kidney injury (AKI), namely cisplatin-induced nephrotoxicity and renal ischemia-reperfusion injury (IRI). By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, this document aims to facilitate an objective evaluation of the specificity and utility of this compound as a tool for studying renal tubular injury.

Comparative Analysis of Key Performance Indicators

To provide a clear and concise overview, the following tables summarize quantitative data from representative animal studies for each AKI model. These values highlight the distinct profiles of renal injury induced by this compound, cisplatin, and ischemia-reperfusion.

Table 1: Comparison of Serum Biomarkers of Renal Dysfunction

ParameterThis compound-Induced AKI (Rat)Cisplatin-Induced AKI (Mouse)Ischemia-Reperfusion Injury (Mouse)Control/Sham
Serum Creatinine (mg/dL) Significantly elevated[1]~1.5 - 2.5[2]~1.5 - 2.0 (after 22 min ischemia)[2]~0.2 - 0.5
Blood Urea Nitrogen (BUN) (mg/dL) Significantly elevated[1][3]~150 - 300[2][4]~120 - 300 (depending on ischemia time)[2]~20 - 40

Table 2: Comparison of Histopathological Tubular Injury Scores

ModelScoring SystemTypical Score in Injury ModelKey Histopathological Features
This compound-Induced AKI Semi-quantitative (0-4 scale)Not explicitly quantified in cited literature, but described as "necrotic damage"[1]Predominantly proximal tubular necrosis with interstitial nephritis.[5]
Cisplatin-Induced AKI Semi-quantitative (0-5 or 0-4 scale)3 - 4[2][4][6]Tubular necrosis and apoptosis, loss of brush border, cast formation, inflammatory cell infiltration.[4]
Ischemia-Reperfusion Injury Semi-quantitative (0-5 scale)3 - 5 (depending on ischemia duration)[7]Extensive acute tubular necrosis, loss of brush border, cast formation, tubular dilation.[8][9]

Table 3: Comparison of Oxidative Stress Markers

ParameterThis compound-Induced AKICisplatin-Induced AKIIschemia-Reperfusion Injury
Malondialdehyde (MDA) IncreasedSignificantly increased[10][11]Increased
Glutathione (GSH) DecreasedSignificantly decreased[10][11][12]Decreased
Superoxide Dismutase (SOD) Activity Decreased[11]Decreased[11][13]Decreased[13]
Glutathione Peroxidase (GPx) Activity Significantly reduced[1]Decreased[11]Decreased

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of experimental findings. The following are representative protocols for inducing each type of acute kidney injury in rodent models.

This compound-Induced Acute Kidney Injury (Rat Model)

This protocol is based on studies investigating the nephrotoxic effects of this compound.[1]

  • Animal Model: Adult male Wistar rats.

  • Toxin Preparation: this compound is extracted and purified from Cortinarius orellanus mushrooms. The purified toxin is dissolved in a suitable vehicle, such as 0.1% DMSO.

  • Induction of AKI: A single intraperitoneal (i.p.) injection of this compound is administered. A dose of 500 mg/kg has been shown to induce significant renal injury.[1] The LD50 for i.p. administration in rats has been reported as 1430 mg/kg.[1]

  • Sham Control: Control animals receive an i.p. injection of the vehicle (0.1% DMSO) only.

  • Endpoint: Animals are typically monitored for 48 hours post-injection. Blood and kidney samples are then collected for biochemical and histopathological analysis.

Cisplatin-Induced Acute Kidney Injury (Mouse Model)

This is a widely used and well-characterized model of drug-induced nephrotoxicity.[14][15]

  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • Toxin Preparation: Cisplatin is dissolved in sterile saline (0.9% NaCl).

  • Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg is administered.[14]

  • Sham Control: Control animals receive an i.p. injection of an equivalent volume of sterile saline.

  • Endpoint: The peak of kidney injury is typically observed 72 hours post-injection. At this time point, blood and kidney tissues are collected for analysis.

Renal Ischemia-Reperfusion Injury (Rat Model)

This surgical model mimics the renal injury that can occur due to a temporary interruption of blood flow.[1][7]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with ketamine/xylazine).

    • Perform a midline laparotomy to expose both kidneys.

    • Isolate the renal pedicles (artery and vein).

    • Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for a defined period, typically 45 minutes.[5]

    • Remove the clamps to allow reperfusion of the kidneys.

    • Suture the abdominal wall and skin.

  • Sham Control: Sham-operated animals undergo the same surgical procedure, including exposure of the kidneys, but without clamping of the renal pedicles.

  • Endpoint: Animals are monitored for a specified reperfusion period, commonly 24 to 48 hours, after which blood and kidney samples are collected for evaluation.

Visualization of Key Pathogenic Pathways and Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

orellanine_pathway This compound This compound proximal_tubule Proximal Tubular Epithelial Cell This compound->proximal_tubule Selective Uptake ros Reactive Oxygen Species (ROS) Generation proximal_tubule->ros antioxidant_down Downregulation of Antioxidant Enzymes (SOD, GPx) proximal_tubule->antioxidant_down oxidative_stress Oxidative Stress ros->oxidative_stress antioxidant_down->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis tubular_injury Tubular Injury & Necrosis apoptosis->tubular_injury

Caption: this compound-induced tubular injury signaling pathway.

aki_workflow cluster_induction Induction of Acute Kidney Injury cluster_monitoring Monitoring and Sample Collection cluster_analysis Data Analysis This compound This compound Administration blood Blood Sampling (Serum) This compound->blood kidney Kidney Tissue Harvesting This compound->kidney cisplatin Cisplatin Administration cisplatin->blood cisplatin->kidney iri Ischemia-Reperfusion Surgery iri->blood iri->kidney biomarkers Biochemical Analysis (Creatinine, BUN) blood->biomarkers histology Histopathological Evaluation (H&E, PAS staining) kidney->histology oxidative Oxidative Stress Marker Analysis (MDA, GSH, SOD) kidney->oxidative

Caption: Experimental workflow for evaluating AKI models.

model_comparison title Comparison of AKI Models This compound This compound-Induced AKI specificity Specificity for Proximal Tubules This compound->specificity mechanism Primary Mechanism This compound->mechanism onset Onset of Injury This compound->onset cisplatin Cisplatin-Induced AKI cisplatin->specificity cisplatin->mechanism cisplatin->onset iri Ischemia-Reperfusion Injury iri->specificity iri->mechanism iri->onset orellanine_spec High specificity->orellanine_spec cisplatin_spec Moderate to High specificity->cisplatin_spec iri_spec Low (affects all nephron segments) specificity->iri_spec orellanine_mech Oxidative Stress Apoptosis mechanism->orellanine_mech cisplatin_mech DNA Damage, Inflammation Oxidative Stress, Apoptosis mechanism->cisplatin_mech iri_mech Hypoxia, Inflammation Oxidative Stress mechanism->iri_mech orellanine_onset Delayed onset->orellanine_onset cisplatin_onset Subacute onset->cisplatin_onset iri_onset Acute onset->iri_onset

Caption: Logical comparison of key features of AKI models.

Discussion and Conclusion

The data and protocols presented in this guide highlight the unique characteristics of this compound-induced tubular injury. Its high specificity for the proximal tubules offers a distinct advantage for studies focused on this critical segment of the nephron.[5] While cisplatin also targets the proximal tubules, its mechanism of injury is more complex, involving direct DNA damage in addition to oxidative stress and inflammation.[11] In contrast, ischemia-reperfusion injury results in a more widespread and less specific pattern of renal damage.

The delayed onset of this compound-induced nephrotoxicity provides a different temporal window for studying injury and repair processes compared to the more acute nature of IRI and the subacute progression of cisplatin-induced AKI. The primary mechanism of this compound toxicity, centered on severe oxidative stress and the downregulation of endogenous antioxidant defenses, presents a focused model for investigating the role of reactive oxygen species in tubular cell death.[1]

References

Navigating Orellanine Poisoning: A Comparative Guide to Detection in Biological Samples and Clinical Implications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between orellanine levels in biological samples and the severity of clinical outcomes is paramount in managing and developing treatments for Cortinarius mushroom poisoning. This guide provides a comparative overview of analytical methodologies for this compound detection, summarizes available data correlating toxin levels with clinical presentation, and outlines the toxicological pathway.

This compound, a potent nephrotoxin found in several species of Cortinarius mushrooms, is responsible for causing severe, often irreversible, renal failure. A key challenge in managing this compound poisoning is the characteristic long latency period of 2 to 17 days between ingestion and the onset of symptoms, by which time significant kidney damage may have already occurred. The ability to accurately detect and quantify this compound in biological samples is crucial for diagnosis, prognosis, and the development of potential therapeutic interventions.

Comparison of Analytical Methods for this compound Detection

The choice of analytical method for this compound detection depends on the available sample type, the required sensitivity, and the desired level of quantification. While Thin-Layer Chromatography (TLC) offers a basic screening method, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide more sensitive and specific quantification.

Analytical MethodBiological MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Thin-Layer Chromatography (TLC) Renal Biopsy, Mushroom tissueLOD: 15 ng (with fluorescence densitometry)[1]Simple, rapid, and cost-effective screening tool.Lower sensitivity and specificity compared to other methods; prone to interference.[2]
High-Performance Liquid Chromatography (HPLC) Renal Biopsy, PlasmaLOQ: 10 µg/g (in tissue)[2]Good sensitivity and quantification capabilities.Requires more specialized equipment and expertise than TLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Plasma, Urine, Whole Blood, Renal BiopsyLOD: 0.5 µg/L (in plasma and urine)[3], 20 ng/g (in tissue)[4]High sensitivity and specificity, enabling definitive identification and quantification.High instrument cost and complexity.

Correlation of this compound Levels with Clinical Outcomes

Direct correlation between specific this compound concentrations in biological samples and the severity of clinical outcomes is not well-established in the literature due to the rarity of poisoning cases and the delay in seeking medical attention. However, case reports provide valuable insights. It is important to note that the timing of sample collection post-ingestion is critical, as this compound is rapidly cleared from the blood and urine but persists in kidney tissue.[5]

Biological SampleTime of Collection (Post-Ingestion)Reported this compound ConcentrationAssociated Clinical OutcomeReference
Plasma10 days6.12 mg/LAcute tubulo-interstitial nephritis[6]
Plasma9 days20 µmol/LNot specified[7]
Renal Biopsy13 days7 µg / 25 mm³Acute tubulo-interstitial nephritis[6]
Renal Biopsy6 months24 µg / 8 mm³Patient underwent renal transplantation after 14 months of hemodialysis.[8]

A long-term follow-up study of 28 patients with this compound poisoning revealed that 22 (79%) developed acute kidney injury requiring dialysis.[9][10] The study also found that the long-term prognosis for these patients who lost renal function was not significantly different from other patients receiving active uremic care.[9][10]

Experimental Protocols

This compound Extraction from Renal Biopsy for HPLC and LC-MS/MS Analysis

This protocol is adapted from a method developed for mouse kidney tissue and is relevant for human biopsy samples.[2]

  • Homogenize approximately 0.1 g of renal biopsy tissue in 4 mL of 3M hydrochloric acid using a vortex mixer for 5 minutes at 2500 rpm.

  • Sonicate the mixture for 20 minutes at room temperature.

  • Centrifuge the homogenate at 1744 x g for 30 minutes.

  • Collect the supernatant for analysis.

Thin-Layer Chromatography (TLC) for this compound Detection in Renal Biopsy

This method allows for the rapid detection of this compound in small amounts of renal biopsy material.[5]

  • Extract this compound from the biopsy sample.

  • Spot the extract onto a TLC plate.

  • Develop the chromatogram using an appropriate solvent system.

  • Visualize the this compound spot under UV light. This compound and its degradation products, orellinine and orelline, will appear as fluorescent spots.

LC-MS/MS for this compound Quantification in Human Plasma

A validated method for the detection and quantification of this compound in human plasma, urine, and whole blood has been established.[3]

  • Sample Preparation: Utilize 1 mL of the biological sample.

  • Chromatography: Employ liquid chromatography for separation.

  • Detection: Use high-resolution mass spectrometry for detection and quantification. This method has a limit of quantification of 0.5 µg/L in plasma and urine.[3]

Visualizing this compound's Pathotoxicology

The following diagrams illustrate the proposed mechanism of this compound-induced nephrotoxicity and a typical workflow for its analysis.

Orellanine_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_kidney Renal Accumulation & Toxicity cluster_outcome Clinical Outcome This compound This compound Ingestion (Cortinarius mushrooms) absorption Gastrointestinal Absorption This compound->absorption transport Transport to Kidney absorption->transport accumulation Selective Accumulation in Proximal Tubules transport->accumulation ros Reactive Oxygen Species (ROS) Generation accumulation->ros inhibition Inhibition of Protein & DNA Synthesis accumulation->inhibition necrosis Tubular Necrosis & Apoptosis ros->necrosis inhibition->necrosis aki Acute Kidney Injury (AKI) necrosis->aki ckd Chronic Kidney Disease (CKD) or End-Stage Renal Disease (ESRD) aki->ckd

Proposed mechanism of this compound-induced nephrotoxicity.

Orellanine_Analysis_Workflow cluster_analysis Analytical Methods sample Biological Sample Collection (Blood, Urine, Renal Biopsy) extraction This compound Extraction sample->extraction tlc TLC Screening extraction->tlc Qualitative hplc HPLC Quantification extraction->hplc Quantitative lcms LC-MS/MS Confirmation & Quantification extraction->lcms Definitive data Data Analysis & Correlation with Clinical Findings tlc->data hplc->data lcms->data

Experimental workflow for this compound analysis in biological samples.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Orellanine

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Orellanine Waste Management

The primary objective of this compound waste management is to prevent accidental exposure and environmental contamination. This is achieved through proper segregation, containment, and decontamination, followed by disposal in accordance with institutional and local regulations for hazardous chemical waste.

Step-by-Step this compound Disposal Procedures

  • Segregation and Collection:

    • All materials that have come into contact with this compound, including personal protective equipment (PPE), glassware, pipette tips, and other consumables, must be treated as hazardous waste.

    • Collect all solid and liquid this compound waste in dedicated, leak-proof, and clearly labeled containers. The label should prominently display "Hazardous Waste: this compound" along with appropriate hazard symbols.

  • Decontamination of Surfaces and Equipment:

    • Work surfaces and non-disposable equipment should be thoroughly decontaminated after handling this compound.

    • Given that this compound is soluble in dilute sodium hydroxide and ammonium hydroxide, these solutions can be used for initial cleaning, followed by a rinse with an appropriate solvent like methanol, and finally with water. All cleaning materials must be disposed of as this compound waste.

  • Chemical Inactivation and Decomposition:

    • For liquid waste containing this compound, chemical decomposition to a less toxic form can be considered as a pre-treatment step, to be performed with extreme caution and appropriate safety measures in a chemical fume hood.

    • Ultraviolet (UV) Light Decomposition: this compound decomposes under UV light to the non-toxic compound orelline.[1] Liquid this compound waste can be exposed to a UV light source to facilitate this degradation. The effectiveness of this procedure should be validated by analytical methods to ensure complete decomposition.

    • Thermal Decomposition: this compound undergoes slow decomposition at temperatures between 150–160°C and experiences explosive degradation above 267°C.[1] Therefore, controlled high-temperature incineration by a specialized waste management facility is a suitable disposal method. Direct heating in a standard laboratory oven is strongly discouraged due to the risk of explosive decomposition.

  • Final Disposal:

    • All this compound waste, including pre-treated waste and contaminated materials, must be disposed of through your institution's designated hazardous waste program.

    • It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. In the absence of specific guidelines for this compound, it should be managed as a highly toxic chemical waste.

Quantitative Data on this compound Decomposition

For easy reference, the following table summarizes the key temperature-related decomposition data for this compound.

ParameterTemperature RangeNotes
Slow Decomposition150–160 °CThis compound begins to slowly break down.
Explosive Degradation> 267 °CA rapid and explosive decomposition occurs.[1]

Experimental Protocols

While specific, validated protocols for the routine laboratory disposal of this compound are not detailed in the available literature, the decomposition methods are based on its fundamental chemical properties. Any in-lab decomposition protocol, such as UV irradiation, should be thoroughly validated to confirm the complete degradation of this compound before the waste is further processed.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

OrellanineDisposalWorkflow Start This compound Waste Generation Segregate Segregate into Labeled, Leak-Proof Containers Start->Segregate Decontaminate Decontaminate Surfaces & Equipment Segregate->Decontaminate PretreatmentDecision In-Lab Pre-treatment? Decontaminate->PretreatmentDecision UVDecomposition UV Light Decomposition (Liquid Waste) PretreatmentDecision->UVDecomposition Yes FinalDisposal Dispose via Institutional Hazardous Waste Program PretreatmentDecision->FinalDisposal No UVDecomposition->FinalDisposal ConsultEHS Consult Environmental Health & Safety FinalDisposal->ConsultEHS

Caption: this compound Waste Disposal Workflow.

Disclaimer: The disposal procedures outlined above are based on the known chemical properties of this compound. It is crucial to consult with your institution's safety office and adhere to all applicable environmental regulations. A thorough risk assessment should always be conducted before handling this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Orellanine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling orellanine. Adherence to these protocols is essential to mitigate the significant health risks associated with this potent toxin. This compound is classified as a highly toxic compound, fatal if swallowed, and causes damage to organs.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans to ensure a safe laboratory environment.

Understanding the Hazard: this compound Properties

This compound is a crystalline solid with high toxicity. It is practically insoluble in water and most organic solvents, but is soluble in dimethyl sulfoxide (DMSO) and alkaline solutions. It is stable at temperatures up to 150°C, above which it begins to decompose.[2] Understanding these properties is crucial for selecting appropriate PPE and developing safe handling and decontamination procedures.

Personal Protective Equipment (PPE) for this compound Handling

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for various tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Handling solid this compound (weighing, aliquoting) Double-gloving with chemotherapy-rated nitrile gloves. Consider a combination of nitrile and butyl or viton gloves for extended handling.Chemical splash goggles and a face shield.A NIOSH-approved N95 or higher-rated particulate respirator. A powered air-purifying respirator (PAPR) is recommended for procedures with a high risk of aerosolization.[2][3]Disposable, solid-front gown with tight-fitting cuffs, shoe covers.
Handling this compound in solution (e.g., DMSO) Double-gloving with chemotherapy-rated nitrile gloves. For prolonged contact, an outer glove of butyl or viton is recommended.Chemical splash goggles.Work within a certified chemical fume hood. Respiratory protection is generally not required if handled exclusively in a fume hood.Disposable, solid-front gown with tight-fitting cuffs.
Spill cleanup Double-gloving with heavy-duty, chemotherapy-rated nitrile or butyl gloves.Chemical splash goggles and a face shield.A NIOSH-approved N95 or higher-rated particulate respirator for solid spills. For liquid spills, a respirator with organic vapor cartridges may be necessary depending on the solvent.Disposable, solid-front gown with tight-fitting cuffs, shoe covers.
Waste disposal Double-gloving with chemotherapy-rated nitrile gloves.Chemical splash goggles.Not generally required if waste is properly contained.Disposable, solid-front gown with tight-fitting cuffs.

Important Note on Glove Selection:

Currently, there is no specific glove breakthrough time data available for this compound. Therefore, a conservative approach is mandatory. Always use chemotherapy-rated gloves and practice double-gloving. For any handling of this compound, it is crucial to change gloves immediately if contamination is suspected. Given this compound's structural similarity to diquat and paraquat, gloves with known resistance to these compounds, such as butyl rubber, should be considered for high-risk procedures.

Operational Plan for Safe Handling of this compound

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.

OrellanineHandlingWorkflow This compound Handling Workflow Prep Preparation - Designate a handling area - Assemble all necessary PPE and supplies - Verify fume hood certification Weighing Weighing and Aliquoting (Solid) - Perform within a certified chemical fume hood or containment glove box - Use dedicated, labeled equipment - Handle with care to avoid generating dust Prep->Weighing Proceed with caution Solubilization Solubilization - Add solvent slowly to the solid - Ensure complete dissolution before removing from containment Weighing->Solubilization After weighing Experiment Experimental Use - Clearly label all containers - Conduct all manipulations within a fume hood - Minimize the generation of aerosols Solubilization->Experiment Once dissolved Decontamination Decontamination of Surfaces and Equipment - Use an effective decontamination solution (e.g., 1M Sodium Hydroxide) - Follow with a water rinse Experiment->Decontamination Post-experiment Waste Waste Segregation and Collection - Segregate solid and liquid waste - Collect in clearly labeled, leak-proof containers Decontamination->Waste After cleaning Disposal Disposal - Follow institutional and local regulations for cytotoxic/hazardous waste Waste->Disposal Final step

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Spill Management Plan

In the event of an this compound spill, immediate and appropriate action is critical to prevent exposure.

Personnel Decontamination:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill Cleanup Protocol:

Spill TypeImmediate ActionsCleanup Procedure
Solid (Powder) 1. Alert others in the area and evacuate if necessary. 2. Secure the area and post warning signs. 3. Don appropriate PPE, including respiratory protection.1. Gently cover the spill with absorbent pads or paper towels dampened with water to avoid raising dust. 2. Carefully wipe up the dampened powder, working from the outside in. 3. Place all contaminated materials into a labeled hazardous waste container. 4. Decontaminate the spill area (see below).
Liquid (in Solvent) 1. Alert others in the area and evacuate if necessary. 2. Secure the area and post warning signs. 3. Don appropriate PPE.1. Contain the spill with absorbent material. 2. Absorb the spill with absorbent pads or other suitable material. 3. Place all contaminated materials into a labeled hazardous waste container. 4. Decontaminate the spill area (see below).

Decontamination of Spill Area:

  • After the initial cleanup, decontaminate the area with a freshly prepared 1M sodium hydroxide solution. Allow a contact time of at least one hour.

  • Wipe the area with clean, wet absorbent pads.

  • Rinse the area thoroughly with water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

All this compound-contaminated waste, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled "this compound Waste - Highly Toxic."

  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container clearly labeled "this compound Waste - Highly Toxic." If dissolved in a flammable solvent, it must be managed as flammable hazardous waste.

  • Sharps: All sharps contaminated with this compound must be placed in a puncture-resistant sharps container labeled "this compound Sharps Waste - Highly Toxic."

Deactivation of this compound Waste (for consideration and validation by institutional safety offices):

While there are no universally established protocols for this compound deactivation, its known chemical properties suggest potential methods for degradation. Treatment with a strong alkaline solution (e.g., 1M NaOH) or prolonged exposure to UV light may be effective in breaking down the molecule. However, any such procedure must be thoroughly validated by analytical methods before being implemented as a standard operating procedure. All disposal must comply with local, state, and federal regulations for hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orellanine
Reactant of Route 2
Orellanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。